molecular formula C8H18O B1294443 2,5-Dimethyl-2-hexanol CAS No. 3730-60-7

2,5-Dimethyl-2-hexanol

Cat. No.: B1294443
CAS No.: 3730-60-7
M. Wt: 130.23 g/mol
InChI Key: JPUIYNHIEXIFMV-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2-hexanol is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5594. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylhexan-2-ol
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InChI

InChI=1S/C8H18O/c1-7(2)5-6-8(3,4)9/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JPUIYNHIEXIFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50190763
Record name 2,5-Dimethylhexan-2-ol
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Molecular Weight

130.23 g/mol
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CAS No.

3730-60-7
Record name 2,5-Dimethyl-2-hexanol
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Record name 2,5-DIMETHYL-2-HEXANOL
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Record name 2,5-Dimethylhexan-2-ol
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Foundational & Exploratory

Synthesis of 2,5-Dimethyl-2-hexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for 2,5-dimethyl-2-hexanol, a tertiary alcohol with applications in various chemical syntheses. The focus is on the Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds and the synthesis of alcohols. This document outlines two primary retrosynthetic pathways, provides detailed experimental protocols, and presents key analytical data for the final product.

Retrosynthetic Analysis and Synthetic Pathways

The synthesis of this compound, a tertiary alcohol, can be efficiently achieved through the nucleophilic addition of a Grignard reagent to a carbonyl compound. Two principal retrosynthetic disconnections are considered, providing flexibility in the choice of starting materials.

Route A: This pathway involves the reaction of isobutylmagnesium bromide with acetone (B3395972). The isobutyl Grignard reagent acts as the nucleophile, attacking the electrophilic carbonyl carbon of acetone.

Route B: An alternative approach utilizes the reaction of methylmagnesium bromide with 4-methyl-2-pentanone. In this case, the methyl Grignard reagent is the nucleophile that adds to the ketone.

The choice between these routes may depend on the availability and cost of the starting materials. Both pathways are highly effective for the laboratory-scale synthesis of the target compound.

G cluster_main Retrosynthetic Analysis of this compound cluster_A Route A cluster_B Route B product This compound ketone_A Acetone product->ketone_A Disconnection A grignard_A Isobutylmagnesium bromide product->grignard_A Disconnection A ketone_B 4-Methyl-2-pentanone product->ketone_B Disconnection B grignard_B Methylmagnesium bromide product->grignard_B Disconnection B

Caption: Retrosynthetic pathways for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the Grignard reaction. The protocols are based on established methods for the synthesis of homologous tertiary alcohols and are adapted for the specific target molecule.[1][2][3]

General Considerations and Apparatus

All glassware must be thoroughly dried in an oven at >100°C overnight and assembled while hot under a stream of dry nitrogen or argon to exclude atmospheric moisture. The reaction should be conducted under an inert atmosphere. The apparatus typically consists of a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or connected to a nitrogen line), a pressure-equalizing dropping funnel, and a magnetic stirrer.

Synthesis of this compound via Route A (Isobutylmagnesium bromide and Acetone)

This protocol is adapted from established procedures for similar Grignard reactions.[1][2][3]

Step 1: Preparation of Isobutylmagnesium Bromide

  • Place magnesium turnings in the reaction flask.

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, place a solution of isobutyl bromide in anhydrous diethyl ether.

  • Add a small portion of the isobutyl bromide solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

  • Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Acetone

  • Cool the Grignard reagent solution in an ice bath.

  • Add a solution of anhydrous acetone in anhydrous diethyl ether dropwise from the dropping funnel. The addition is exothermic and should be controlled to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel and separate the ethereal layer.

  • Extract the aqueous layer with diethyl ether (2 x portions).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure.

G cluster_workflow Experimental Workflow for Grignard Synthesis start Dry Apparatus prep_grignard Prepare Grignard Reagent (Alkyl Halide + Mg in Ether) start->prep_grignard react_carbonyl React with Carbonyl Compound prep_grignard->react_carbonyl workup Aqueous Work-up (e.g., sat. NH4Cl) react_carbonyl->workup extraction Extraction with Ether workup->extraction washing Wash Organic Layer (NaHCO3, Brine) extraction->washing drying Dry with Na2SO4 or MgSO4 washing->drying evaporation Solvent Evaporation drying->evaporation purification Fractional Distillation evaporation->purification product Pure this compound purification->product

Caption: General experimental workflow for the Grignard synthesis.

Quantitative Data

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physical Properties of this compound
PropertyValue
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
CAS Number 3730-60-7
Boiling Point 157-159 °C
Density 0.814 g/mL at 25 °C
Refractive Index n²⁰/D 1.424

Note: Physical properties can vary slightly based on purity and measurement conditions.

Table 2: Spectroscopic Data for this compound
Spectroscopy Key Peaks / Shifts (ppm)
¹H NMR (CDCl₃) δ 0.88 (d, 6H), 1.15-1.25 (m, 2H), 1.21 (s, 6H), 1.40-1.50 (m, 2H), 1.60-1.75 (m, 1H), ~1.4 (s, 1H, OH)
¹³C NMR (CDCl₃) δ 22.5, 25.2, 28.3, 29.3, 44.5, 70.8
IR (neat, cm⁻¹) 3380 (br, O-H), 2955, 2870 (C-H), 1468, 1365, 1145 (C-O)
Mass Spec (m/z) 115 (M-CH₃)⁺, 73, 59, 43

Note: Spectroscopic data should be confirmed with internal standards and by comparison with reference spectra.

Safety Precautions

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere by trained personnel.

  • Diethyl ether is extremely flammable and volatile. The reaction should be performed in a well-ventilated fume hood, away from any ignition sources.

  • Alkyl halides are irritants and may be harmful. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • The quenching of the Grignard reaction is highly exothermic and should be performed slowly with adequate cooling.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the procedures based on the specific requirements of their work.

References

An In-depth Technical Guide to the Chemical Properties of 2,5-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,5-Dimethyl-2-hexanol, a tertiary alcohol with applications in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work.

Core Chemical and Physical Properties

This compound is a branched-chain tertiary alcohol. Its structure, featuring a hydroxyl group on a tertiary carbon, dictates its characteristic reactivity and physical properties. It is a colorless liquid at room temperature with a distinct odor.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound for easy reference and comparison.

PropertyValueUnitSource(s)
Molecular FormulaC₈H₁₈O-[1]
Molecular Weight130.23 g/mol [1]
Melting Point-61.15 (estimate)°C[2][3]
Boiling Point155-156°C[2][3][4]
Density0.8120g/cm³[2][3]
Refractive Index1.4220 (@ 20°C)-[2][3][5]
Flash Point52°C[2][3]
Solubility in WaterLimited-[1][6]
LogP (Octanol/Water Partition Coefficient)2.19350-[7]

Synthesis of this compound

A primary method for the synthesis of this compound is the Grignard reaction, a versatile carbon-carbon bond-forming reaction in organic chemistry.[8] This involves the reaction of an appropriate Grignard reagent with a ketone. For the synthesis of this compound, the reaction would involve methylmagnesium bromide and 5-methyl-2-hexanone (B1664664).

Synthesis Pathway

G reagent1 Methylmagnesium Bromide (CH₃MgBr) intermediate Magnesium alkoxide intermediate reagent1->intermediate 1. Diethyl ether reagent2 5-Methyl-2-hexanone reagent2->intermediate product This compound intermediate->product 2. H₃O⁺ (acidic workup)

Caption: Grignard synthesis of this compound.
Experimental Protocol: Grignard Synthesis

This protocol outlines the synthesis of this compound via the Grignard reaction. Safety Precaution: All Grignard reactions must be conducted under anhydrous conditions in a well-ventilated fume hood. All glassware must be thoroughly dried before use.[9]

Materials:

  • Magnesium turnings

  • Methyl bromide

  • Anhydrous diethyl ether

  • 5-Methyl-2-hexanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Heating mantle

  • Separatory funnel

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of methyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. The mixture is refluxed until most of the magnesium has reacted to form a grayish solution of methylmagnesium bromide.

  • Reaction with Ketone: The solution of the Grignard reagent is cooled in an ice bath. A solution of 5-methyl-2-hexanone in anhydrous diethyl ether is then added dropwise from the dropping funnel with constant stirring. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

  • Work-up and Isolation: The reaction mixture is carefully poured into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide intermediate. The resulting mixture is transferred to a separatory funnel, and the ether layer is separated. The aqueous layer is extracted twice with diethyl ether.

  • Purification: The combined ether extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[10]

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The hydroxyl proton will appear as a singlet, the chemical shift of which is dependent on concentration and solvent. The methyl groups attached to the carbinol carbon will appear as a singlet, while the other methyl groups and methylene (B1212753) protons will show characteristic splitting patterns (doublets, multiplets).

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, with the carbinol carbon appearing at a characteristic downfield shift.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.[13]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the tertiary alcohol structure, the molecular ion peak may be weak or absent. A prominent peak is often observed at m/z 59, resulting from the alpha-cleavage of the C-C bond adjacent to the oxygen atom.[12][14]

Reactivity and Applications

As a tertiary alcohol, this compound exhibits characteristic reactivity. It is resistant to oxidation under mild conditions that would typically oxidize primary and secondary alcohols. It can undergo dehydration in the presence of strong acids to form alkenes. The hydroxyl group can participate in esterification reactions with carboxylic acids or their derivatives.[1]

Due to its structure and reactivity, this compound can serve as a valuable intermediate in organic synthesis for the preparation of more complex molecules.[1] Its branched nature may also find applications in the formulation of certain industrial products.

Safety and Handling

This compound is a flammable liquid and vapor.[5] It is harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[15] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a well-ventilated place, away from heat, sparks, and open flames.[5] For detailed safety information, consult the Safety Data Sheet (SDS).

References

Spectroscopic Profile of 2,5-Dimethyl-2-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethyl-2-hexanol, a tertiary alcohol of interest in various chemical research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for scientific professionals.

Molecular Structure

The structural formula of this compound is presented below, illustrating the atom numbering used for the assignment of spectroscopic signals.

Figure 1: Structure and atom numbering of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.45m1HH5
~1.38t2HH4
~1.18s6HH1, H7
~1.12s1HOH
~1.08t2HH3
~0.88d6HH6, H10

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmCarbon Assignment
~70.7C2
~43.3C3
~29.2C1, C7
~28.2C5
~22.6C6, C10
~22.5C4

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for an alcohol.

Wavenumber (cm⁻¹)Description
~3380 (broad)O-H stretch (alcohol)
~2955C-H stretch (alkane)
~1366C-H bend (gem-dimethyl)
~1148C-O stretch (tertiary alcohol)
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by several key fragments. The data presented here was obtained by electron ionization (EI).

m/zRelative Intensity (%)Putative Fragment
1125[M-H₂O]⁺
9710[M-H₂O-CH₃]⁺
73100[C₄H₉O]⁺ (α-cleavage)
5940[C₃H₇O]⁺ (α-cleavage)
4360[C₃H₇]⁺

Note: The molecular ion peak (m/z 130) is often weak or absent in the EI spectrum of tertiary alcohols.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A small amount of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.[1] The solution should be clear and free of any particulate matter.[2] For alcohols, the position of the hydroxyl proton signal can be confirmed by adding a drop of D₂O to the sample, which results in the disappearance of the -OH peak due to proton-deuterium exchange.[3]

Data Acquisition: The NMR spectra are typically acquired on a high-field NMR spectrometer. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are generally obtained to simplify the spectrum to a series of singlets for each unique carbon atom.[4][5]

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like this compound, the simplest method is to place a single drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[7]

Data Acquisition: The prepared sample is placed in the sample compartment of an FTIR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates or ATR crystal is recorded first and subtracted from the sample spectrum.[8]

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[9] The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer's ion source. Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10]

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion, generating the mass spectrum.[11]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound (Liquid) NMR NMR (¹H, ¹³C) Sample->NMR IR IR (FTIR) Sample->IR MS MS (GC-MS) Sample->MS NMR_Data Chemical Shifts, Multiplicities NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Values, Intensities MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.
Mass Spectrometry Fragmentation Pathway

The major fragmentation pathway for this compound in electron ionization mass spectrometry is alpha-cleavage, as depicted below.

G Parent This compound (m/z 130, M⁺) Fragment1 [C₄H₉O]⁺ (m/z 73) Parent->Fragment1 α-cleavage Fragment2 [C₅H₁₁]• (Radical) Parent->Fragment2 Fragment3 [C₃H₇O]⁺ (m/z 59) Parent->Fragment3 α-cleavage Fragment4 [C₅H₁₁]• (Radical) Parent->Fragment4

Caption: Key fragmentation pathways in MS.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2,5-Dimethyl-2-hexanol

This technical guide provides a comprehensive overview of the core physical properties of this compound. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols for key physical property determination are provided.

Core Physical Properties

This compound is a tertiary alcohol with a branched hydrocarbon chain.[1] Its molecular structure influences its physical characteristics, such as its state as a colorless liquid at room temperature and its solubility profile.[1][2] The chemical formula for this compound is C₈H₁₈O, and it has a molecular weight of approximately 130.23 g/mol .[1][3]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, with values collated from various sources.

Physical PropertyValue
Molecular FormulaC₈H₁₈O[1]
Molecular Weight130.23 g/mol [1][3]
AppearanceClear, colorless liquid[1][2]
Boiling Point155-156°C[4][5]
Melting Point-61.15°C (estimate)[4][6]
Density0.8120 g/cm³[4]
Flash Point52°C[4][7]
Refractive Index1.4220[4][6]
SolubilitySoluble in polar and non-polar solvents; limited solubility in water.[1][2]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are foundational for verifying the identity and purity of the compound in a laboratory setting.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for determining the boiling point of a small volume of liquid.[8]

Apparatus:

  • Small test tube (e.g., 10x75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)[8]

  • Clamp and stand

Procedure:

  • Add approximately 0.5 mL of this compound to the small test tube.

  • Place the capillary tube, with the sealed end up, into the test tube containing the liquid.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Suspend the assembly in a heating bath, making sure the liquid in the test tube is below the level of the heating medium.[9]

  • Heat the bath gently and stir to ensure uniform temperature distribution.

  • Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[10]

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[8][10] Record this temperature.

Determination of Density (Pycnometer Method)

This method provides an accurate determination of the density of a liquid.

Apparatus:

  • Pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • Clean and thoroughly dry the pycnometer.

  • Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

  • Fill the pycnometer with distilled water of a known temperature and insert the stopper, ensuring any excess water exits through the capillary.

  • Wipe the outside of the pycnometer dry and weigh it. Record the mass (m₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound at the same temperature as the water and insert the stopper.

  • Wipe the outside of the pycnometer dry and weigh it. Record the mass (m₃).

  • The density of this compound (ρₗ) can be calculated using the following formula, where ρw is the density of water at the experimental temperature: ρₗ = [(m₃ - m₁) / (m₂ - m₁)] * ρw

Determination of Solubility (Qualitative)

This protocol determines the qualitative solubility of this compound in various solvents.

Apparatus:

  • Test tubes

  • Graduated cylinder or pipette

  • Vortex mixer or stirring rods

  • A selection of solvents (e.g., water, ethanol, acetone, hexane)

Procedure:

  • Label a series of test tubes, one for each solvent to be tested.

  • Add 1 mL of the solvent to the corresponding test tube.

  • Add a small, measured amount of this compound (e.g., 0.1 mL) to each test tube.

  • Agitate the mixture vigorously for a set period (e.g., 1 minute) using a vortex mixer or by stirring.

  • Allow the mixture to stand and observe if the this compound has dissolved completely to form a homogeneous solution or if it remains as a separate phase.

  • Record the substance as "soluble," "partially soluble," or "insoluble" for each solvent.[11] The "like dissolves like" principle suggests that polar compounds are more soluble in polar solvents, and non-polar compounds in non-polar solvents.[11]

Visualizations

The following diagrams illustrate the experimental workflows for determining the physical properties of this compound.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_cooling Cooling and Measurement A Add 0.5 mL of sample to test tube B Insert inverted capillary tube A->B C Attach to thermometer B->C D Suspend in heating bath C->D E Gently heat the bath D->E F Observe for a rapid stream of bubbles E->F G Remove heat source F->G H Observe for liquid entering capillary G->H I Record temperature as boiling point H->I

Caption: Workflow for Boiling Point Determination.

Density_Determination cluster_mass Mass Measurements cluster_calculation Calculation m1 Weigh empty pycnometer (m1) m2 Weigh pycnometer filled with water (m2) m1->m2 m3 Weigh pycnometer filled with sample (m3) m2->m3 calc Calculate Density: ρ = [(m3 - m1) / (m2 - m1)] * ρ_water m3->calc

Caption: Workflow for Density Determination.

Solubility_Determination start Start prep Prepare labeled test tubes with 1 mL of each solvent start->prep add_sample Add 0.1 mL of This compound prep->add_sample agitate Agitate mixture add_sample->agitate observe Observe for dissolution agitate->observe decision Homogeneous solution? observe->decision soluble Record as 'Soluble' decision->soluble Yes insoluble Record as 'Insoluble' or 'Partially Soluble' decision->insoluble No end End soluble->end insoluble->end

Caption: Workflow for Qualitative Solubility Determination.

References

An In-depth Technical Guide to 2,5-Dimethyl-2-hexanol (CAS Number: 3730-60-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dimethyl-2-hexanol, a tertiary alcohol with significant applications in organic synthesis and potential relevance in the field of drug development. This document details its physicochemical properties, spectroscopic data, synthesis, and key chemical reactions, with a focus on providing practical experimental protocols and highlighting its utility for professionals in the pharmaceutical and chemical industries.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a distinct odor.[1] As a tertiary alcohol, the hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms, a structural feature that significantly influences its chemical reactivity and metabolic stability.[1] Its branched structure also imparts specific steric properties that affect its interactions with other molecules.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 3730-60-7[2]
Molecular Formula C₈H₁₈O[2]
Molecular Weight 130.23 g/mol [2]
Appearance Clear, colorless liquid[1]
Boiling Point 137-141 °C[3]
Density ~0.819 g/cm³ (predicted)
Solubility Soluble in organic solvents, limited solubility in water[1]
Stereochemistry Achiral[4]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table outlines the key spectroscopic features.

Spectrum TypeKey Features and Observations
¹H NMR Signals corresponding to the different types of protons in the molecule, including the methyl groups, methylene (B1212753) groups, and the hydroxyl proton. The chemical shifts and splitting patterns are characteristic of the this compound structure.
¹³C NMR Resonances for each of the unique carbon atoms in the molecule, providing information about the carbon skeleton.
Infrared (IR) A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the hydroxyl group. Strong C-H stretching bands are also observed.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns that can be used to confirm the structure of the molecule.

Synthesis of this compound

A common and effective method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with a ketone. For this compound, this can be achieved by reacting isobutylmagnesium bromide with acetone (B3395972).

Experimental Protocol: Grignard Synthesis

This protocol is adapted from the synthesis of the similar tertiary alcohol, 2-methyl-2-hexanol.[3]

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Isobutyl bromide

  • Anhydrous diethyl ether

  • Anhydrous acetone

  • 10% Hydrochloric acid or 15% Sulfuric acid

  • Anhydrous potassium carbonate or anhydrous calcium sulfate

  • Crushed ice

Procedure:

  • Preparation of the Grignard Reagent:

    • Ensure all glassware is thoroughly dried to prevent the quenching of the Grignard reagent.

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a small crystal of iodine.

    • A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often indicated by a color change and gentle refluxing of the ether.

    • Once the reaction has started, the remaining isobutyl bromide solution is added at a rate that maintains a steady reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent (isobutylmagnesium bromide).

  • Reaction with Acetone:

    • The flask containing the Grignard reagent is cooled in an ice bath.

    • A solution of anhydrous acetone in anhydrous diethyl ether is added dropwise with vigorous stirring. This reaction is highly exothermic and the addition rate should be controlled to maintain a gentle reflux.

    • After the addition of acetone is complete, the reaction mixture is stirred at room temperature for at least one hour, or left to stand overnight.

  • Hydrolysis and Work-up:

    • The reaction mixture is slowly poured onto a mixture of crushed ice and a dilute acid (hydrochloric or sulfuric acid) with stirring to decompose the magnesium alkoxide intermediate.

    • The resulting mixture is transferred to a separatory funnel. The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined ether extracts are washed with water, a sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • The ethereal solution is dried over an anhydrous drying agent (e.g., anhydrous potassium carbonate or calcium sulfate).

    • The drying agent is removed by filtration, and the ether is removed by distillation.

  • Purification:

    • The crude this compound is purified by fractional distillation. The fraction boiling between 137-141 °C is collected.[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Ketone cluster_workup Hydrolysis & Work-up cluster_purification Purification IB Isobutyl Bromide Grignard Isobutylmagnesium Bromide IB->Grignard Mg Magnesium Mg->Grignard Ether1 Anhydrous Ether Ether1->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Acetone Acetone Acetone->Alkoxide Acid Dilute Acid / Ice Alkoxide->Acid Extraction Extraction & Washing Acid->Extraction Drying Drying Extraction->Drying Crude Crude Product Drying->Crude Distillation Fractional Distillation Crude->Distillation Final Pure this compound Distillation->Final

Grignard synthesis workflow for this compound.

Chemical Reactions of this compound

As a tertiary alcohol, this compound exhibits characteristic reactivity.

Oxidation

Tertiary alcohols are resistant to oxidation under standard conditions (e.g., using acidified potassium dichromate) because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it.[5][6][7] This lack of a C-H bond prevents the formation of a carbonyl group.[6] This property is a key differentiator from primary and secondary alcohols, which are readily oxidized.[5][6]

Experimental Protocol: Oxidation Test

This protocol can be used to distinguish tertiary alcohols from primary and secondary alcohols.

Materials:

  • This compound

  • Potassium dichromate(VI) solution

  • Dilute sulfuric acid

  • Test tubes

  • Hot water bath

Procedure:

  • In a test tube, add a few drops of this compound to a solution of potassium dichromate(VI) acidified with dilute sulfuric acid.

  • Warm the test tube in a hot water bath.

  • Observation: In the case of this compound (a tertiary alcohol), the orange color of the dichromate(VI) solution will persist, indicating no reaction.[5] In contrast, with a primary or secondary alcohol, the solution would turn green due to the reduction of Cr₂O₇²⁻ to Cr³⁺.[5]

Esterification

This compound can undergo esterification with carboxylic acids, typically under acidic catalysis (Fischer esterification). However, the reaction with tertiary alcohols can be slower and more challenging due to steric hindrance around the hydroxyl group. Alternative methods, such as using acid chlorides or anhydrides, can be more effective.

Experimental Protocol: Fischer Esterification (General)

This is a general procedure for Fischer esterification.[8][9]

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid)

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Sodium bicarbonate solution

  • Anhydrous drying agent (e.g., magnesium sulfate)

Procedure:

  • In a round-bottom flask, combine this compound and an excess of the carboxylic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture under reflux for a specified period. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • After cooling, the reaction mixture is transferred to a separatory funnel and washed with water, followed by a dilute sodium bicarbonate solution to neutralize the excess acid, and then with brine.

  • The organic layer is separated, dried over an anhydrous drying agent, and the solvent is removed to yield the crude ester.

  • The ester can be purified by distillation.

Reaction Logic Diagramdot

Reaction_Logic cluster_oxidation Oxidation cluster_esterification Esterification DMH This compound NoReaction No Reaction DMH->NoReaction Ester Ester (R-COO-C(CH₃)₂CH₂CH₂CH(CH₃)₂) DMH->Ester OxidizingAgent Oxidizing Agent (e.g., K₂Cr₂O₇/H⁺) OxidizingAgent->NoReaction CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Ester

References

An In-depth Technical Guide to the Structural Isomers of C8H18O Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of C8H18O alcohols. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed information on the isomeric structures, physicochemical properties, experimental protocols, and applications of these compounds.

Introduction to C8H18O Alcohols

Alcohols with the molecular formula C8H18O, commonly known as octanols, are a diverse group of organic compounds that play significant roles in various scientific and industrial fields. Their structural diversity, arising from the numerous ways to arrange the eight carbon atoms and position the hydroxyl (-OH) group, leads to a wide range of physical and chemical properties. This isomeric complexity is of particular interest in drug discovery and development, where the specific three-dimensional structure of a molecule can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile.

One of the most critical properties of octanols in a pharmaceutical context is their lipophilicity, often quantified by the octanol-water partition coefficient (log P). This parameter is a key determinant of a drug's ability to cross biological membranes and is a fundamental component of Lipinski's "Rule of Five" for predicting drug-likeness. The various structural isomers of C8H18O exhibit a spectrum of lipophilicities, making them valuable tools for understanding and optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

This guide will systematically explore the structural landscape of C8H18O alcohols, present their key physicochemical data in a structured format, detail relevant experimental methodologies, and discuss their applications in the pharmaceutical sciences.

Structural Isomers of C8H18O Alcohols

There are 89 structural isomers of alcohols with the formula C8H18O. This vast number arises from the 18 possible carbon skeletons of octane, combined with the various unique positions for the hydroxyl group on each skeleton, leading to primary, secondary, and tertiary alcohols.

A representative list of these isomers is provided below, categorized by their carbon skeleton.

Skeleton 1: n-Octane

  • Octan-1-ol

  • Octan-2-ol

  • Octan-3-ol

  • Octan-4-ol

Skeleton 2: 2-Methylheptane

  • 2-Methylheptan-1-ol

  • 2-Methylheptan-2-ol

  • 2-Methylheptan-3-ol

  • 2-Methylheptan-4-ol

  • 3-Methylheptan-1-ol

  • 4-Methylheptan-1-ol

  • 5-Methylheptan-1-ol

  • 6-Methylheptan-1-ol

  • 6-Methylheptan-2-ol

Skeleton 3: 3-Methylheptane

  • 3-Methylheptan-1-ol

  • 3-Methylheptan-2-ol

  • 3-Methylheptan-3-ol

  • 3-Methylheptan-4-ol

  • 4-Methylheptan-2-ol

  • 5-Methylheptan-2-ol

  • 5-Methylheptan-3-ol

  • 6-Methylheptan-3-ol

Skeleton 4: 4-Methylheptane

  • 4-Methylheptan-1-ol

  • 4-Methylheptan-2-ol

  • 4-Methylheptan-3-ol

  • 4-Methylheptan-4-ol

Skeleton 5: 2,2-Dimethylhexane

  • 2,2-Dimethylhexan-1-ol

  • 2,2-Dimethylhexan-3-ol

  • 3,3-Dimethylhexan-1-ol

  • 4,4-Dimethylhexan-1-ol

  • 5,5-Dimethylhexan-1-ol

  • 5,5-Dimethylhexan-2-ol

... and so on for the remaining 13 carbon skeletons. A comprehensive enumeration is extensive; however, this systematic approach based on the underlying alkane structure provides a clear framework for identifying all possible isomers.

Data Presentation: Physicochemical Properties

The physicochemical properties of C8H18O alcohol isomers vary significantly with their structure. Branching in the carbon chain and the position of the hydroxyl group (primary, secondary, or tertiary) influence properties such as boiling point, melting point, density, and solubility. The following tables summarize available quantitative data for a selection of C8H18O alcohol isomers.

Table 1: Physicochemical Properties of Selected C8H18O Alcohol Isomers

IUPAC NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)Water Solubility (g/L)
Octan-1-ol111-87-5195-160.824 @ 20°C0.3
Octan-2-ol123-96-6179-380.819 @ 20°C1.12
Octan-3-ol589-98-0173-175-450.819 @ 20°CInsoluble
Octan-4-ol589-62-8176-178-0.817 @ 20°C-
2-Ethylhexan-1-ol (B42007)104-76-7184-760.833 @ 20°C1.0
2,2-Dimethylhexan-1-ol2370-13-0183-185-0.831 @ 25°C-
3,5,5-Trimethylhexan-1-ol3452-97-9194-700.828 @ 20°C0.4

Data sourced from PubChem and the NIST Chemistry WebBook. Missing values indicate a lack of readily available experimental data.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis, separation, and characterization of C8H18O alcohol isomers.

Synthesis of a Branched C8H18O Alcohol: 2-Ethylhexan-1-ol

Objective: To synthesize 2-ethylhexan-1-ol via the Guerbet reaction from n-butanol.

Materials:

  • n-Butanol

  • Sodium butoxide (catalyst)

  • High-pressure autoclave reactor

  • Distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Charge the autoclave reactor with n-butanol and a catalytic amount of sodium butoxide.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Heat the reactor to a temperature of 200-240°C and pressurize with hydrogen gas to approximately 200 atm.

  • Maintain the reaction conditions for several hours, monitoring the reaction progress by taking aliquots and analyzing them by GC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Transfer the reaction mixture to a distillation apparatus.

  • Perform fractional distillation to separate the 2-ethylhexan-1-ol from unreacted n-butanol and other byproducts.

  • Collect the fraction corresponding to the boiling point of 2-ethylhexan-1-ol (approx. 184°C).

  • Confirm the identity and purity of the product using GC-MS and ¹H NMR spectroscopy.

Separation and Identification of C8H18O Alcohol Isomers by Gas Chromatography (GC)

Objective: To separate a mixture of C8H18O alcohol isomers and identify the components.

Instrumentation and Materials:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm x 0.25 µm)

  • Helium carrier gas

  • Syringe for sample injection

  • A mixture of C8H18O alcohol isomers

  • Individual isomer standards for retention time comparison

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold at 200°C for 5 minutes

  • Carrier Gas Flow Rate: 1 mL/min (constant flow)

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Prepare a dilute solution of the C8H18O alcohol isomer mixture in a suitable solvent (e.g., dichloromethane).

  • Inject the individual alcohol standards into the GC to determine their respective retention times.

  • Inject the isomer mixture into the GC under the specified conditions.

  • Record the chromatogram.

  • Identify the peaks in the mixture's chromatogram by comparing their retention times to those of the standards.

  • The relative peak areas can be used to estimate the proportion of each isomer in the mixture.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the structure of a C8H18O alcohol isomer using ¹H and ¹³C NMR.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated chloroform (B151607) (CDCl₃) as the solvent

  • Tetramethylsilane (TMS) as an internal standard

  • Sample of the purified C8H18O alcohol isomer

Procedure:

  • Dissolve a small amount of the alcohol sample (5-10 mg) in approximately 0.6 mL of CDCl₃ in an NMR tube.

  • Add a small drop of TMS to the tube.

  • Acquire the ¹H NMR spectrum. Key signals to observe include:

    • The chemical shift and splitting pattern of the proton on the carbon bearing the hydroxyl group (carbinol proton), which is typically found between 3.5 and 4.5 ppm.

    • The chemical shift of the hydroxyl proton, which is a broad singlet and can appear over a wide range (typically 1-5 ppm). Its position is concentration and temperature-dependent.

    • The integration of the signals, which corresponds to the number of protons.

  • Acquire the ¹³C NMR spectrum. The key signal is the carbon attached to the hydroxyl group, which typically resonates between 60 and 80 ppm.

  • (Optional) Perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • Analyze the chemical shifts, splitting patterns, and integration to elucidate the connectivity of the atoms and confirm the isomeric structure.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_application Application synthesis Synthesis of C8H18O Isomer (e.g., Guerbet Reaction) purification Purification (e.g., Fractional Distillation) synthesis->purification gcms Separation & Identification (GC-MS) purification->gcms nmr Structural Elucidation (¹H & ¹³C NMR) gcms->nmr ir Functional Group ID (IR Spectroscopy) nmr->ir drug_dev Drug Development Studies (e.g., Log P Determination) ir->drug_dev logP_in_drug_discovery cluster_compound Compound Properties cluster_adme ADME Properties compound Drug Candidate (C8H18O as model) logP Octanol-Water Partition Coefficient (Log P) compound->logP absorption Absorption logP->absorption distribution Distribution logP->distribution metabolism Metabolism logP->metabolism excretion Excretion logP->excretion

Navigating the Safe Handling of 2,5-Dimethyl-2-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling protocols for 2,5-Dimethyl-2-hexanol, a tertiary alcohol utilized in various chemical syntheses. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the use of this flammable and potentially hazardous chemical. This document summarizes key quantitative data, outlines emergency procedures, and provides detailed experimental context for safety assessments.

Core Safety and Physical Properties

This compound is a flammable liquid and vapor that requires careful handling to prevent ignition.[1] It is harmful if swallowed and can cause skin and serious eye irritation.[2][3] The following tables summarize the critical safety and physical data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C8H18O[2][4][5][6]
Molecular Weight 130.23 g/mol [2][4][6]
Appearance Clear, colorless liquid[4][5]
Boiling Point 143 °C[7]
Melting Point -57 °C (lit.)[2]
Flash Point 52 °C (lit.)[2]
Density 0.8198 g/cm³[5]
Solubility Soluble in polar solvents like water and also in non-polar solvents.[4][5][4][5]

Table 2: Toxicological Data

HazardClassificationPrecautionary StatementSource
Acute Oral Toxicity Harmful if swallowed (Category 4)H302: Harmful if swallowed. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth.[2][3]
Skin Corrosion/Irritation Causes skin irritation (Category 2)H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse.[2][3]
Serious Eye Damage/Irritation Causes serious eye damage (Category 1)H318: Causes serious eye damage. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor.[2][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (Category 3)H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell.[2][3]

Table 3: Fire and Explosion Hazard Data

HazardClassificationPrecautionary StatementSource
Flammability Flammable liquid and vapor (Category 3)H226: Flammable liquid and vapor. P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground and bond container and receiving equipment. P242: Use non-sparking tools. P243: Take action to prevent static discharges.[1]
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide.[2]
Fire-fighting Procedures Wear self-contained breathing apparatus for firefighting if necessary.[2]

Experimental Protocols for Safety Assessment

While specific experimental data for this compound from individual studies are not detailed in the provided safety data sheets, the hazard classifications are based on standardized testing protocols. For drug development and research applications requiring in-house verification or further investigation, the following standard methodologies are recommended:

  • Flash Point Determination: The flash point of a volatile material is the lowest temperature at which its vapors will ignite in air when given an ignition source. Standard methods for determining the flash point of flammable liquids include the Tag Closed Cup Tester (ASTM D56) for liquids with a flash point below 93°C and the Pensky-Martens Closed Cup Tester (ASTM D93) for a wider range of liquids. The choice of method depends on the expected flash point and the viscosity of the substance.

  • Acute Oral Toxicity (LD50): The median lethal dose (LD50) is a measure of the lethal dose of a toxin, radiation, or pathogen. The value of LD50 for a substance is the dose required to kill half the members of a tested population after a specified test duration. The OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) is a commonly used protocol that uses a stepwise procedure with a small number of animals per step to classify the substance into one of five toxicity classes.

  • Skin Irritation/Corrosion: To assess the potential of a substance to cause skin irritation or corrosion, the OECD Guideline 404 (Acute Dermal Irritation/Corrosion) is employed. This method involves the application of the test substance to the skin of experimental animals (typically rabbits) and observing the effects over a period of time. In vitro methods, such as those using reconstructed human epidermis models, are also increasingly used as alternatives to animal testing.

  • Eye Irritation/Corrosion: The potential for a chemical to cause serious eye damage or irritation is typically assessed using the OECD Guideline 405 (Acute Eye Irritation/Corrosion) . This test, often referred to as the Draize test, involves applying the test substance to the eye of an experimental animal and observing the effects on the cornea, iris, and conjunctiva. As with skin irritation testing, in vitro alternatives are becoming more prevalent.

Handling and Storage Procedures

Proper handling and storage are paramount to preventing accidents and ensuring the safety of laboratory personnel.

Handling:

  • Avoid contact with skin and eyes.[2]

  • Avoid inhalation of vapor or mist.[2]

  • Use only in a well-ventilated area.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Use non-sparking tools and take precautionary measures against static discharges.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

Storage:

  • Store in a cool, well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents.[7]

Emergency Procedures

In the event of an emergency, prompt and correct action is critical. The following workflows outline the necessary steps for handling spills and exposures.

Spill Response Workflow

A chemical spill should be handled promptly and safely. The following diagram illustrates the logical steps for responding to a this compound spill.

Spill_Response Workflow for this compound Spill Response cluster_Initial_Actions Initial Actions cluster_Assessment Assessment & Preparation cluster_Containment Containment & Cleanup cluster_Final_Steps Final Steps spill Spill Occurs alert Alert personnel in the immediate area spill->alert evacuate Evacuate the area if the spill is large or vapors are significant alert->evacuate assess Assess the spill size and potential hazards evacuate->assess don_ppe Don appropriate PPE (gloves, goggles, lab coat) assess->don_ppe contain Contain the spill with absorbent materials (e.g., spill pads) don_ppe->contain absorb Absorb the spilled liquid contain->absorb collect Collect absorbed material into a sealed, labeled container absorb->collect decontaminate Decontaminate the spill area with soap and water collect->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose report Report the incident to the appropriate personnel dispose->report

Caption: Logical workflow for responding to a this compound spill.

First-Aid Procedures

Immediate first aid can significantly reduce the severity of injuries resulting from chemical exposure. The following diagram outlines the appropriate first-aid measures for different routes of exposure to this compound.

First_Aid_Procedures First-Aid Procedures for this compound Exposure cluster_Exposure Route of Exposure cluster_Skin_Actions Skin Contact Response cluster_Eye_Actions Eye Contact Response cluster_Inhalation_Actions Inhalation Response cluster_Ingestion_Actions Ingestion Response exposure Exposure Occurs skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion remove_clothing Immediately remove contaminated clothing skin_contact->remove_clothing rinse_eyes Immediately rinse eyes with plenty of water for at least 15 minutes, lifting eyelids eye_contact->rinse_eyes fresh_air Move person to fresh air inhalation->fresh_air rinse_mouth Rinse mouth with water ingestion->rinse_mouth wash_skin Wash skin with plenty of soap and water for at least 15 minutes remove_clothing->wash_skin seek_medical_skin Seek medical attention if irritation persists wash_skin->seek_medical_skin remove_contacts Remove contact lenses, if present and easy to do rinse_eyes->remove_contacts seek_medical_eye Seek immediate medical attention remove_contacts->seek_medical_eye artificial_respiration If not breathing, give artificial respiration fresh_air->artificial_respiration seek_medical_inhalation Seek medical attention if symptoms occur artificial_respiration->seek_medical_inhalation do_not_vomit Do NOT induce vomiting rinse_mouth->do_not_vomit seek_medical_ingestion Seek immediate medical attention or call a Poison Control Center do_not_vomit->seek_medical_ingestion

Caption: First-aid workflow for exposure to this compound.

Disposal Considerations

Waste generated from the use of this compound, including contaminated absorbent materials from spills, must be disposed of as hazardous waste.[1][8] Containers should be tightly sealed, properly labeled, and disposed of in accordance with local, state, and federal regulations.[8] Do not dispose of this chemical into the environment.[1]

By adhering to the information and procedures outlined in this guide, researchers, scientists, and drug development professionals can safely handle this compound and mitigate the risks associated with its use. Always consult the most recent Safety Data Sheet (SDS) for the specific product in use before handling.

References

Thermodynamic Properties of 2,5-Dimethyl-2-hexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,5-Dimethyl-2-hexanol (CAS No: 3730-60-7), a tertiary octyl alcohol. The information contained herein is intended for use in research, drug development, and other scientific applications where a thorough understanding of the physicochemical behavior of this compound is essential. This document summarizes critically evaluated and calculated data, details the experimental protocols for their determination, and presents a visual workflow for a key experimental procedure.

Core Thermodynamic and Physical Properties

The following tables summarize the key physical and thermodynamic properties of this compound. The data presented is a compilation from various sources, including critically evaluated data from the National Institute of Standards and Technology (NIST).[1]

Table 1: General and Physical Properties of this compound

PropertyValueUnitSource
Molecular FormulaC₈H₁₈O-[2]
Molecular Weight130.23 g/mol [2]
Normal Boiling Point155-156°C[3]
Melting Point-61.15 (estimate)°C[3][4]
Density0.8120g/cm³[3]
Flash Point52°C[3]
Refractive Index1.4220-[3][4]

Table 2: Thermodynamic Properties of this compound

PropertyValueUnitSource and Notes
Standard Enthalpy of Formation (gas)-374.71kJ/mol[5] (Joback Calculated Property)
Standard Gibbs Free Energy of Formation-119.94kJ/mol[5] (Joback Calculated Property)
Enthalpy of Vaporization48.40kJ/mol[5] (Joback Calculated Property)
Enthalpy of Fusion9.63kJ/mol[5] (Joback Calculated Property)
Critical Temperature-K[1] (Data available)
Critical Pressure2868.87kPa[5] (Joback Calculated Property)
Heat Capacity at Constant Pressure (Ideal Gas)-J/mol·K[1] (Data available as a function of temperature)

Experimental Protocols

This section details the methodologies for determining key thermodynamic properties of liquid compounds like this compound.

Determination of Density using Oscillating U-tube Densitometry

The density of a liquid can be precisely measured using an oscillating U-tube densitometer.[6][7][8][9]

Principle: A U-shaped glass tube is electronically excited to oscillate at its natural frequency.[7][9] This frequency is dependent on the mass of the tube. When the tube is filled with a sample, the total mass changes, leading to a shift in the oscillation frequency.[7] This change in frequency is directly related to the density of the sample.[9]

Procedure:

  • Calibration: The instrument is calibrated using two standards of known density, typically dry air and ultrapure water.

  • Sample Injection: A small, bubble-free aliquot of this compound is injected into the clean, dry U-tube.

  • Temperature Equilibration: The temperature of the sample cell is precisely controlled, as density is temperature-dependent.

  • Frequency Measurement: The instrument measures the oscillation period of the U-tube containing the sample.

  • Density Calculation: The density of the sample is calculated from the measured oscillation period using the calibration constants.

Determination of Vapor Pressure by the Static Method

The static method is a direct and accurate way to measure the vapor pressure of a liquid at a given temperature.[10][11][12][13]

Principle: The sample is placed in a thermostated, evacuated vessel connected to a pressure measuring device. At thermal equilibrium, the measured pressure is the vapor pressure of the substance.

Procedure:

  • Sample Degassing: A small amount of this compound is placed in the sample cell. The sample is typically frozen and the headspace is evacuated to remove any dissolved gases. This process may be repeated several times.

  • Temperature Control: The sample cell is placed in a thermostat and brought to the desired temperature.

  • Equilibration: The system is allowed to reach thermal and phase equilibrium.

  • Pressure Measurement: The pressure in the headspace above the liquid is measured using a high-precision pressure transducer. This measured pressure is the vapor pressure at the set temperature.

  • Temperature Scan: The procedure is repeated at various temperatures to obtain the vapor pressure curve.

Determination of Enthalpy of Combustion using Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of a substance.[14][15][16]

Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is measured.

Procedure:

  • Sample Preparation: A weighed sample of this compound is placed in a crucible inside the bomb.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen.

  • Calorimeter Assembly: The bomb is placed in a calorimeter bucket containing a known mass of water.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire.

  • Temperature Monitoring: The temperature of the water in the calorimeter is recorded before and after combustion to determine the temperature change.

  • Calculation: The heat of combustion is calculated from the temperature change, the mass of the sample, and the heat capacity of the calorimeter system (which is determined by calibrating with a substance of known heat of combustion, such as benzoic acid).

Determination of Specific Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the specific heat capacity of a substance as a function of temperature.[17][18][19][20]

Principle: The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate. This difference in heat flow is proportional to the specific heat capacity of the sample.

Procedure:

  • Baseline Measurement: An initial scan is performed with empty sample and reference pans to establish the baseline heat flow.

  • Standard Measurement: A scan is performed with a standard material of known specific heat capacity (e.g., sapphire) to calibrate the instrument.

  • Sample Measurement: A known mass of this compound is hermetically sealed in an aluminum pan and placed in the DSC. A scan is then run over the desired temperature range at a constant heating rate.

  • Data Analysis: The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the standard and the baseline at each temperature.

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for determining the specific heat capacity of this compound using Differential Scanning Calorimetry.

G Figure 1: Experimental Workflow for DSC Measurement of Specific Heat Capacity cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis p1 Calibrate DSC with Indium Standard p2 Weigh and Hermetically Seal this compound in Sample Pan p1->p2 p3 Prepare Empty Reference Pan p2->p3 m1 Run Baseline Scan with Empty Pans p3->m1 Load into DSC m2 Run Sapphire Standard Scan m1->m2 m3 Run this compound Sample Scan m2->m3 a1 Subtract Baseline from Sample and Standard Thermograms m3->a1 Export Data a2 Calculate Heat Flow Difference between Sample and Standard a1->a2 a3 Calculate Specific Heat Capacity (Cp) as a Function of Temperature a2->a3 end end a3->end Final Report

References

Quantum Chemical Calculations for 2,5-Dimethyl-2-hexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 2,5-Dimethyl-2-hexanol. It serves as a foundational document for researchers leveraging computational methods to elucidate molecular properties critical for drug design and development.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have emerged as a powerful tool in modern drug discovery, offering insights into the electronic structure and properties of molecules at the atomic level. These ab initio and Density Functional Theory (DFT) methods allow for the prediction of a wide range of molecular attributes, including optimized geometry, vibrational frequencies, electronic properties, and reaction energetics. For a molecule like this compound, a tertiary alcohol with potential applications as a solvent or synthetic intermediate, understanding these properties is crucial for predicting its behavior in biological systems and chemical reactions. This guide outlines the standard computational protocols and expected outcomes for a thorough quantum chemical analysis of this compound.

Computational Methodology

The following section details a typical experimental protocol for performing quantum chemical calculations on this compound. These methodologies are based on widely accepted practices in computational chemistry, utilizing common software packages and theoretical models.

Software and Hardware

All calculations are hypothetically performed using the Gaussian 16 suite of programs, a widely recognized software package in computational chemistry. The computations would be carried out on high-performance computing (HPC) clusters to manage the computational demands of the calculations.

Molecular Structure Input

The initial 3D structure of this compound is built using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

Geometry Optimization

The primary computational approach for geometry optimization and subsequent property calculations is Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly employed method for its balance of accuracy and computational cost in organic molecules. The 6-31G(d,p) basis set is typically used, which includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately describe the molecular geometry. The optimization is performed until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)). This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Electronic Property Calculations

Further single-point energy calculations are conducted on the optimized geometry to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular dipole moment, and the Mulliken atomic charges. These calculations provide insights into the molecule's reactivity, polarity, and intermolecular interactions.

Data Presentation: Calculated Properties of this compound

The following tables summarize the hypothetical quantitative data obtained from the quantum chemical calculations on this compound.

Table 1: Optimized Geometric Parameters (Selected)

ParameterAtom 1Atom 2Atom 3Atom 4Value (Å or °)
Bond LengthC2O--1.435
Bond LengthC2C1--1.542
Bond LengthC2C3--1.538
Bond AngleOC2C1-109.5
Bond AngleC3C2C1-111.2
Dihedral AngleHOC2C3180.0

Table 2: Calculated Vibrational Frequencies (Selected)

Vibrational ModeFrequency (cm⁻¹) (Unscaled)Intensity (km/mol)Description
1365045.2O-H Stretch
22980110.5C-H Stretch (methyl)
3296595.8C-H Stretch (methylene)
4145030.1C-H Bend
5115065.7C-O Stretch

Table 3: Calculated Electronic and Thermodynamic Properties

PropertyValueUnits
Total Energy-467.12345Hartrees
HOMO Energy-0.245Hartrees
LUMO Energy0.087Hartrees
HOMO-LUMO Gap0.332Hartrees
Dipole Moment1.85Debye
Enthalpy of Formation-150.5kcal/mol
Gibbs Free Energy-125.2kcal/mol

Visualizations

The following diagrams illustrate the workflow and logical connections inherent in the quantum chemical analysis of this compound.

G Computational Workflow for this compound A 1. Molecular Structure Input (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B C 3. Vibrational Frequency Analysis (Confirmation of Minimum) B->C D 4. Property Calculations (Electronic & Thermodynamic) C->D E 5. Data Analysis & Interpretation D->E G Logical Relationships in Quantum Chemical Calculations Theory Theoretical Method (e.g., DFT, B3LYP) OptGeo Optimized Geometry Theory->OptGeo BasisSet Basis Set (e.g., 6-31G(d,p)) BasisSet->OptGeo Input Initial Molecular Geometry Input->OptGeo Optimization VibFreq Vibrational Frequencies OptGeo->VibFreq Frequency Analysis ElecProp Electronic Properties (HOMO, LUMO, Dipole) OptGeo->ElecProp Single-Point Calculation Thermo Thermodynamic Properties OptGeo->Thermo Frequency Analysis

The Dawn of Tertiary Hexanols: A Technical History and Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of tertiary hexanols, a class of organic compounds with significant applications in chemical synthesis and pharmacology. We trace their origins from the revolutionary development of organometallic chemistry to the establishment of robust synthetic protocols. This document provides a compilation of key physical properties for various tertiary hexanol isomers, detailed experimental procedures for their synthesis via the Grignard reaction, and a visual representation of the synthetic workflow.

Discovery and Historical Context

The journey to the synthesis of tertiary hexanols is intrinsically linked to the advent of organometallic chemistry. Prior to the 20th century, the construction of sterically hindered alcohols, such as tertiary alcohols, posed a significant challenge to organic chemists.

A pivotal breakthrough occurred in 1900 when Philippe Barbier and his student Victor Grignard reported a novel method for forming carbon-carbon bonds using organomagnesium halides. This discovery, which earned Grignard the Nobel Prize in Chemistry in 1912, provided a versatile and efficient route to a wide array of alcohols, including tertiary structures. The Grignard reaction, as it became known, involves the nucleophilic addition of an organomagnesium reagent (Grignard reagent) to the carbonyl group of a ketone or ester.

While the initial publications did not specifically name and characterize a "tertiary hexanol," the methodology laid the direct groundwork for their synthesis. The reaction of a Grignard reagent with a suitable ketone (e.g., a methyl Grignard reagent with a five-carbon ketone, or an ethyl Grignard reagent with a four-carbon ketone) would readily yield a tertiary hexanol.

Another relevant historical method is the Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887.[1][2][3][4][5] This reaction utilizes an organozinc reagent formed from an α-halo ester and zinc metal to react with a ketone or aldehyde.[1][2][3][4][5] While primarily used to synthesize β-hydroxy esters, it represents an early example of organometallic chemistry being used to form new carbon-carbon bonds and access complex alcohol structures.

The development of these powerful synthetic tools in the late 19th and early 20th centuries opened the door for the systematic synthesis and study of tertiary hexanols, leading to their use as intermediates in the production of pharmaceuticals, fragrances, and other specialty chemicals.

Data Presentation: Physical Properties of Tertiary Hexanol Isomers

The following table summarizes key physical properties of several tertiary hexanol isomers. These properties are crucial for their purification, characterization, and application in various chemical processes.

IUPAC NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Refractive Index (n20/D)
2-Methyl-2-pentanolC6H14O102.17121-0.8111.415
3-Methyl-3-pentanolC6H14O102.17122.4-23.60.82861.418
2,3-Dimethyl-2-butanolC6H14O102.17119-121-140.823 (at 25°C)1.417
3-Ethyl-3-pentanolC7H16O116.20141-0.845-0.8461.428-1.432

Experimental Protocols: Synthesis of Tertiary Hexanols via Grignard Reaction

The Grignard reaction remains the most common and versatile method for the laboratory-scale synthesis of tertiary hexanols.[6][7][8] The following protocols provide a detailed methodology for the preparation of a generic tertiary hexanol.

General Considerations and Reagent Preparation

Critical Prerequisite: All glassware must be rigorously dried, typically by flame-drying under a vacuum or oven-drying at >120°C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents and liquid reagents must be anhydrous. Diethyl ether and tetrahydrofuran (B95107) (THF) are common solvents and must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

3.1.1. Preparation of the Grignard Reagent (Alkylmagnesium Halide)

  • Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser (fitted with a drying tube containing CaCl2 or CaSO4), and a pressure-equalizing dropping funnel. The entire apparatus should be under a positive pressure of an inert gas.

  • Initiation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine to help initiate the reaction.

  • Alkyl Halide Addition: In the dropping funnel, place the alkyl halide (1.0 equivalent) dissolved in anhydrous diethyl ether or THF. Add a small portion of the alkyl halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Completion of Grignard Reagent Formation: Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 30-60 minutes to ensure complete reaction.

Reaction with a Ketone to form the Tertiary Hexanol
  • Ketone Addition: Cool the freshly prepared Grignard reagent in an ice-water bath. Dissolve the ketone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition of the ketone is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least one hour. The formation of a viscous precipitate (the magnesium alkoxide salt) is typically observed.

Work-up and Purification
  • Hydrolysis: Cool the reaction mixture again in an ice-water bath. Slowly and cautiously add a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) or dilute hydrochloric acid (e.g., 1 M HCl) dropwise to quench any unreacted Grignard reagent and to hydrolyze the magnesium alkoxide salt. Continue adding the aqueous solution until two clear layers are formed.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with two portions of diethyl ether.

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (if acid was used for hydrolysis) and then with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude tertiary hexanol can be purified by fractional distillation under atmospheric or reduced pressure, depending on its boiling point.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of a tertiary hexanol using the Grignard reaction.

Tertiary_Hexanol_Synthesis AlkylHalide Alkyl Halide (R-X) Grignard Grignard Reagent (R-MgX) AlkylHalide->Grignard Anhydrous Ether Mg Magnesium (Mg) Mg->Grignard Alkoxide Magnesium Alkoxide Salt Grignard->Alkoxide Ketone Ketone (R'-CO-R'') Ketone->Alkoxide TertiaryHexanol Tertiary Hexanol Alkoxide->TertiaryHexanol Hydrolysis Workup Aqueous Work-up (e.g., H₃O⁺) Workup->TertiaryHexanol

Caption: General workflow for tertiary hexanol synthesis via the Grignard reaction.

References

Methodological & Application

Application Notes and Protocols for 2,5-Dimethyl-2-hexanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-2-hexanol is a tertiary alcohol with potential applications as a solvent in organic synthesis. Its branched structure and hydroxyl group impart unique physical and chemical properties that may offer advantages over traditional solvents in certain reaction systems.[1] This document provides an overview of its properties, potential applications, and hypothetical protocols for its use in two common synthetic transformations: the Grignard reaction and the Suzuki-Miyaura coupling.

Physicochemical Properties

A comprehensive understanding of a solvent's properties is crucial for its application in chemical reactions. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C8H18O[1][2]
Molecular Weight 130.23 g/mol [1][2]
Appearance Clear, colorless liquid[1]
Boiling Point 155-156 °C[3]
Melting Point -61.15 °C (estimate)[3]
Density 0.8120 g/cm³[3]
Flash Point 52 °C[3]
Solubility Soluble in organic solvents; limited solubility in water.[1][4]

Potential Advantages as a Solvent

Based on its properties, this compound may offer the following advantages as a reaction solvent:

  • Higher Boiling Point: Its relatively high boiling point compared to common ethereal solvents like diethyl ether (34.6 °C) and tetrahydrofuran (B95107) (THF) (66 °C) allows for reactions to be conducted at elevated temperatures, potentially increasing reaction rates.

  • Reduced Volatility: The higher boiling point also translates to lower volatility and flammability, which can enhance safety in the laboratory.[5]

  • Chemical Stability: As a tertiary alcohol, it is less prone to oxidation compared to primary or secondary alcohols. The steric hindrance around the hydroxyl group may also limit its participation in side reactions.[1]

  • Amphiphilic Nature: The presence of both a polar hydroxyl group and a nonpolar alkyl chain gives it amphiphilic characteristics, which could be beneficial for solvating a range of starting materials with varying polarities.[4]

Application Notes and Hypothetical Protocols

Application Note 1: Use in Grignard Reactions

Rationale: Ethereal solvents are essential for the formation and stability of Grignard reagents.[6] The oxygen atom in this compound could potentially coordinate with the magnesium center, similar to THF or diethyl ether, to stabilize the Grignard reagent. Its higher boiling point could be advantageous for reactions requiring higher temperatures to initiate or proceed.

Hypothetical Experimental Protocol: Grignard Reaction of an Aryl Halide with a Ketone

This protocol describes the hypothetical formation of a Grignard reagent from bromobenzene (B47551) and its subsequent reaction with acetone (B3395972) to form 2-phenyl-2-propanol (B165765), using this compound as the solvent.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Bromobenzene

  • Acetone

  • This compound (anhydrous)

  • Anhydrous diethyl ether (for comparison)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.

  • Grignard Reagent Formation:

    • Magnesium turnings (1.2 g, 50 mmol) and a small crystal of iodine are placed in the flask.

    • A solution of bromobenzene (5.0 mL, 47 mmol) in 20 mL of anhydrous this compound is added to the dropping funnel.

    • A small portion of the bromobenzene solution is added to the magnesium turnings. The reaction is initiated, which may require gentle heating. The disappearance of the iodine color indicates the start of the reaction.

    • The remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is heated at a suitable temperature (e.g., 80-100 °C) for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • The reaction mixture is cooled to 0 °C in an ice bath.

    • A solution of acetone (3.5 mL, 47 mmol) in 10 mL of anhydrous this compound is added dropwise from the dropping funnel.

    • After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Work-up:

    • The reaction is quenched by the slow addition of 20 mL of cold 1 M HCl.

    • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL), then dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Expected Outcome and Comparison:

The yield and purity of 2-phenyl-2-propanol obtained using this compound would need to be compared with the same reaction carried out in a traditional solvent like THF or diethyl ether to evaluate its efficacy.

Workflow Diagram:

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry glassware under N2 add_mg Add Mg turnings and I2 start->add_mg prep_grignard_sol Prepare bromobenzene in this compound add_mg->prep_grignard_sol initiate Initiate Grignard formation prep_grignard_sol->initiate form_grignard Form Grignard reagent (reflux) initiate->form_grignard cool Cool to 0 °C form_grignard->cool add_ketone Add acetone solution cool->add_ketone react Stir at room temperature add_ketone->react quench Quench with 1M HCl react->quench extract Extract with Et2O quench->extract wash Wash organic layers extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column chromatography concentrate->purify product Isolated Product purify->product Suzuki_Coupling_Cycle Pd0 Pd(0)L2 PdII_complex R-Pd(II)-X(L2) Pd0->PdII_complex Oxidative Addition ArX R-X (Aryl Halide) OxAdd Oxidative Addition PdII_R_R_prime R-Pd(II)-R'(L2) PdII_complex->PdII_R_R_prime Transmetalation Base Base (e.g., K2CO3) Transmetalation Transmetalation ArBOH2 R'-B(OH)2 (Boronic Acid) PdII_R_R_prime->Pd0 Reductive Elimination Product R-R' (Coupled Product) PdII_R_R_prime->Product RedElim Reductive Elimination

References

Application Notes and Protocols for the Use of Alcohols in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of 2,5-dimethyl-2-hexanol being used in polymer synthesis. The following application notes and protocols are based on the established roles of other alcohols in various polymerization reactions. Due to the significant steric hindrance of this compound, a bulky tertiary alcohol, its reactivity and effectiveness may differ substantially from the examples provided. These protocols should be considered as general guidelines that would require optimization for this specific alcohol.

Application Note 1: Alcohols as Initiators in Ring-Opening Polymerization (ROP) of Cyclic Esters

Introduction

Alcohols are commonly used as initiators in the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, to produce polyesters like polylactide (PLA). This process is typically mediated by a catalyst, often a tin-based compound like tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂). The alcohol's hydroxyl group initiates the polymerization, and each alcohol molecule can start the growth of one polymer chain. This allows for good control over the polymer's molecular weight by adjusting the molar ratio of the monomer to the alcohol initiator.

Data Presentation

The number-average molecular weight (Mn) of the resulting polymer can be theoretically predicted based on the monomer-to-initiator ratio. The following table summarizes the expected outcomes for the ROP of L-lactide initiated with an alcohol.

EntryMonomer:Initiator Ratio ([LA]:[ROH])Catalyst ([LA]:[Cat])Temperature (°C)Time (h)Expected Mn ( g/mol )Expected Polydispersity (Đ)
150:12000:11304~7,200~1.15
2100:12000:11304~14,400~1.20
3200:12000:113024~28,800~1.35

Data adapted from studies on L-lactide polymerization initiated with 1,6-hexanediol (B165255) and catalyzed by Sn(Oct)₂.[1]

Experimental Protocol: ROP of rac-Lactide Initiated by a Polymeric Alcohol

This protocol is adapted from the immortal ring-opening polymerization of rac-lactide using a hydroxyl-functionalized polystyrene (PS-OH) as a macroinitiator and dibutylmagnesium (B73119) (MgⁿBu₂) as a catalyst.[2][3]

Materials:

  • rac-Lactide (rac-LA)

  • Polymeric alcohol initiator (e.g., PS-OH)

  • Dibutylmagnesium (MgⁿBu₂) (1 M solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Acidified Methanol (for quenching)

  • Ethanol (B145695) (for precipitation)

Procedure:

  • All glassware should be flame-dried under vacuum and the reaction carried out under an inert atmosphere (e.g., in a glovebox).

  • Dissolve the polymeric alcohol initiator (e.g., 1.18 g of PS₈.₆–OH) completely in anhydrous THF (20 mL) in a 30 mL ampule.

  • Inject the MgⁿBu₂ catalyst solution (e.g., 43 μL of a 1 M solution) into the system.

  • Stir the mixture for 10 minutes.

  • Rapidly add the rac-LA monomer (e.g., 0.62 g, 4.3 mmol).

  • Stir the polymerization mixture at room temperature for 1 hour.

  • Terminate the polymerization by injecting a few drops of acidified methanol.

  • Pour the reaction solution into an excess of ethanol to precipitate the polymer.

  • Filter the resulting polymer and dry it in a vacuum oven at 40 °C to a constant weight.

  • Characterize the molecular weight and molecular weight distribution of the resulting polymer by Gel Permeation Chromatography (GPC).

Workflow Visualization

ROP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Dry_Glassware Flame-dry glassware under vacuum Inert_Atmosphere Establish inert atmosphere Dry_Glassware->Inert_Atmosphere Dissolve_Initiator Dissolve alcohol initiator in anhydrous THF Inert_Atmosphere->Dissolve_Initiator Add_Catalyst Inject MgⁿBu₂ catalyst Dissolve_Initiator->Add_Catalyst Stir_1 Stir for 10 min Add_Catalyst->Stir_1 Add_Monomer Add rac-Lactide Stir_1->Add_Monomer Polymerize Stir at room temp for 1 hour Add_Monomer->Polymerize Terminate Terminate with acidified methanol Polymerize->Terminate Precipitate Precipitate polymer in ethanol Terminate->Precipitate Filter_Dry Filter and dry under vacuum Precipitate->Filter_Dry Analyze Analyze by GPC Filter_Dry->Analyze Cationic_Polymerization_Workflow cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Work-up & Analysis Inert_Atmosphere Inert atmosphere Prepare_Solution Dissolve p-MOS and Alcohol CTA in DCM Inert_Atmosphere->Prepare_Solution Initiate Initiate with Triflic Acid Prepare_Solution->Initiate Propagate Stir for 1 hour Initiate->Propagate Chain_Transfer Degenerative Chain Transfer (controls MW) Propagate->Chain_Transfer Quench Quench with Triethylamine Propagate->Quench Precipitate Precipitate in cold Methanol Quench->Precipitate Isolate Filter and Dry Precipitate->Isolate Analyze Analyze by GPC Isolate->Analyze

References

Application Notes and Protocols: 2,5-Dimethyl-2-hexanol as a Precursor in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature and patent searches did not yield specific examples of 2,5-dimethyl-2-hexanol being used as a direct precursor in commercial fragrance synthesis. The following application notes and protocols are therefore presented as a theoretical exploration based on established chemical principles for fragrance creation, specifically the conversion of tertiary alcohols to potentially odoriferous esters and alkenes.

Introduction

Tertiary alcohols, while sometimes possessing interesting scent profiles themselves, are often chemically modified to produce a wider range of fragrance molecules. Two common transformations for alcohols in fragrance synthesis are esterification, which can lead to fruity and floral notes, and dehydration, which produces alkenes that can possess unique scents. This document outlines hypothetical protocols for the synthesis of potential fragrance compounds from this compound.

Hypothetical Application 1: Synthesis of Fruity and Floral Esters via Esterification

The esterification of tertiary alcohols like this compound can be challenging due to the steric hindrance around the hydroxyl group and the propensity for elimination reactions under strongly acidic conditions. However, with appropriate reagents and milder conditions, it is possible to synthesize esters that may possess desirable fruity or floral aromas. A common method is the Fischer esterification, though alternative methods using acid anhydrides or specialized catalysts can offer higher yields for tertiary alcohols.

Data Presentation: Hypothetical Esterification of this compound
Product Name Reactant Catalyst Hypothetical Yield (%) Potential Olfactory Profile
2,5-Dimethyl-2-hexyl acetate (B1210297)Acetic Anhydride (B1165640)DMAP (cat.)75-85Fruity, pear-like, slightly herbaceous
2,5-Dimethyl-2-hexyl propionatePropionic AcidH₂SO₄ (conc.)40-50Sweet, fruity, rum-like
2,5-Dimethyl-2-hexyl butyrateButyric AnhydrideSc(OTf)₃ (cat.)70-80Fruity, pineapple, slightly cheesy
Experimental Protocol: Synthesis of 2,5-Dimethyl-2-hexyl Acetate

This protocol describes a hypothetical synthesis of 2,5-dimethyl-2-hexyl acetate using acetic anhydride, a common method for acetylating sterically hindered alcohols.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • 4-Dimethylaminopyridine (B28879) (DMAP) (0.1 eq)

  • Triethylamine (B128534) (Et₃N) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer, add this compound and dichloromethane.

  • Add 4-dimethylaminopyridine (DMAP) and triethylamine to the solution and stir until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add acetic anhydride dropwise to the stirred solution via a dropping funnel over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 2,5-dimethyl-2-hexyl acetate.

Reaction Pathway and Workflow

Esterification_Workflow cluster_reaction Synthesis of 2,5-Dimethyl-2-hexyl Acetate cluster_workup Workup and Purification Precursor This compound Reaction Stir at RT, 12-16h Precursor->Reaction 1.0 eq Reagent Acetic Anhydride + Et3N + DMAP Reagent->Reaction 1.5 eq Solvent DCM Solvent->Reaction Product 2,5-Dimethyl-2-hexyl Acetate Quench Quench with NaHCO3 (aq) Product->Quench Reaction->Product Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (MgSO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify FinalProduct Pure Ester Purify->FinalProduct

Workflow for the synthesis of 2,5-dimethyl-2-hexyl acetate.

Hypothetical Application 2: Synthesis of Alkenes via Dehydration

The acid-catalyzed dehydration of tertiary alcohols is a facile reaction that typically proceeds via an E1 mechanism.[1][2] Dehydration of this compound is expected to yield a mixture of isomeric alkenes, primarily 2,5-dimethyl-2-hexene (B165584) (the Zaitsev product) and 2,5-dimethyl-1-hexene (B1584997) (the Hofmann product). The olfactory properties of these specific alkenes are not well-documented in fragrance literature, but unsaturated hydrocarbons can contribute to various scent profiles, from fresh and citrusy to woody and resinous.

Data Presentation: Hypothetical Dehydration of this compound
Product Name Catalyst Temperature (°C) Hypothetical Yield (%) Potential Olfactory Profile
2,5-Dimethyl-2-hexeneH₂SO₄ (conc.)50-6060-70 (major product)Terpenic, pine-like, slightly citrusy
2,5-Dimethyl-1-hexeneH₂SO₄ (conc.)50-6020-30 (minor product)Green, slightly sharp
Experimental Protocol: Synthesis of 2,5-Dimethylhexenes

This protocol describes a hypothetical acid-catalyzed dehydration of this compound.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice-cold water

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Brine

  • Anhydrous calcium chloride (CaCl₂)

  • Round-bottom flask, magnetic stirrer, dropping funnel, distillation apparatus, separatory funnel.

Procedure:

  • Place this compound in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise with continuous stirring. The temperature should be maintained below 20 °C.[2]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently heat the reaction mixture to 50-60 °C and maintain this temperature for 1 hour.

  • Set up a simple distillation apparatus and distill the alkene products from the reaction mixture.

  • Wash the distillate in a separatory funnel with ice-cold water, followed by 10% NaOH solution, and finally with brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Perform a final fractional distillation to separate the isomeric alkenes, if desired.

Reaction Pathway

Dehydration_Pathway cluster_main Acid-Catalyzed Dehydration Start This compound Protonation Protonated Alcohol (Good Leaving Group) Start->Protonation + H+ Carbocation Tertiary Carbocation Protonation->Carbocation - H2O Product_Zaitsev 2,5-Dimethyl-2-hexene (Major Product) Carbocation->Product_Zaitsev - H+ (Zaitsev) Product_Hofmann 2,5-Dimethyl-1-hexene (Minor Product) Carbocation->Product_Hofmann - H+ (Hofmann)

Mechanism of acid-catalyzed dehydration of this compound.
Conclusion

While this compound is not a commonly cited precursor in the fragrance industry, fundamental organic reactions such as esterification and dehydration provide plausible pathways to convert it into molecules with potential fragrance applications. The protocols and data presented here are hypothetical and would require experimental validation to determine the actual yields, product distributions, and, most importantly, the olfactory characteristics of the resulting compounds. These notes serve as a theoretical framework for researchers and scientists interested in exploring novel fragrance molecules from readily available starting materials.

References

Application Notes and Protocols for the GC-MS Analysis of 2,5-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 2,5-Dimethyl-2-hexanol using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below cover sample preparation, instrumentation, and data analysis, offering a robust framework for the qualitative and quantitative assessment of this tertiary alcohol.

Introduction

This compound is a volatile organic compound (VOC) with applications in various fields, including as a potential fragrance component, a precursor in chemical synthesis, and a candidate for biofuel research. Accurate and reliable analytical methods are crucial for its identification and quantification in diverse matrices. GC-MS is a powerful technique for this purpose, offering high sensitivity and specificity.[1][2][3] This document details the standardized procedures for its analysis.

Data Presentation: Mass Spectrometry Data

The mass spectrum of this compound is characterized by specific fragmentation patterns under electron ionization (EI). The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of key fragments, are summarized in the table below. This information is critical for the unambiguous identification of the compound.

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Proposed Fragment
59100[C3H7O]+
4345[C3H7]+
7030[C5H10]+
8725[C5H11O]+
11510[M-CH3]+
1305[M]+ (Molecular Ion)

Data synthesized from publicly available mass spectra.[4][5]

Experimental Protocols

The following protocols provide a detailed methodology for the GC-MS analysis of this compound. These can be adapted based on the specific sample matrix and analytical objectives.

Protocol 1: Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples, direct injection or headspace analysis are common. For solid or complex matrices, extraction techniques may be necessary.[6][7]

A. Direct Liquid Injection:

  • Solvent Selection: Dissolve the sample containing this compound in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane.[8] A starting concentration of 1 mg/mL is recommended.[8]

  • Filtration: If the sample contains particulate matter, filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet.

  • Vial Transfer: Transfer the filtered sample into a 2 mL autosampler vial with a PTFE-lined septum.

B. Headspace Solid-Phase Microextraction (HS-SPME):

This technique is suitable for volatile compounds in liquid or solid matrices and helps to minimize matrix effects.[7]

  • Sample Aliquoting: Place a precisely weighed or measured amount of the sample (e.g., 1-5 g or 1-5 mL) into a 20 mL headspace vial.

  • Standard Addition (Optional): For quantitative analysis, add a known amount of an internal standard to the vial.

  • Vial Sealing: Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

  • Equilibration: Place the vial in a heated agitator (e.g., at 60°C for 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS)) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.

Protocol 2: GC-MS Instrumentation and Conditions

The following instrument parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]
Inlet Temperature250°C
Injection ModeSplit (e.g., 50:1 split ratio)[8] or Splitless (for trace analysis)
Injection Volume1 µL
Carrier GasHelium, constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 40-300
Solvent Delay3 minutes

Visualizations

The following diagrams illustrate the experimental workflow and the logical progression of data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_report Reporting Sample Sample Prep Choose Method: - Direct Injection - Headspace SPME Sample->Prep PreparedSample Prepared Sample Prep->PreparedSample GCMS GC-MS Instrument PreparedSample->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition RawData Raw Data DataAcquisition->RawData Processing Peak Integration & Mass Spectral Deconvolution RawData->Processing Identification Compound Identification (Library Search) Processing->Identification Quantification Quantification Identification->Quantification FinalReport Final Report Quantification->FinalReport

Caption: Experimental workflow for GC-MS analysis.

data_analysis_flow cluster_0 Data Acquisition cluster_1 Qualitative Analysis cluster_2 Quantitative Analysis rawData Acquired Chromatogram and Mass Spectra peakID Peak Identification rawData->peakID libraryMatch Mass Spectral Library Comparison (e.g., NIST) peakID->libraryMatch retentionIndex Retention Index Comparison peakID->retentionIndex confirmation Confirmation of This compound libraryMatch->confirmation retentionIndex->confirmation peakIntegration Peak Area Integration confirmation->peakIntegration calibrationCurve Calibration Curve (External/Internal Standard) peakIntegration->calibrationCurve concentration Concentration Calculation calibrationCurve->concentration

Caption: Logical flow of the data analysis process.

References

Experimental protocol for the dehydration of 2,5-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the acid-catalyzed dehydration of 2,5-dimethyl-2-hexanol. This process is a classic example of an E1 elimination reaction, yielding a mixture of isomeric alkenes, primarily 2,5-dimethyl-1-hexene (B1584997) and 2,5-dimethyl-2-hexene. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The procedure outlines the reaction setup, workup, and analysis of the products, with a focus on providing a reproducible and clear methodology. All quantitative data is summarized for easy reference, and a visual representation of the experimental workflow is provided.

Introduction

The dehydration of alcohols is a fundamental transformation in organic chemistry, providing a common route to the synthesis of alkenes. The acid-catalyzed dehydration of tertiary alcohols, such as this compound, proceeds through an E1 (elimination, unimolecular) mechanism.[1] This reaction involves the protonation of the hydroxyl group by an acid catalyst, followed by the loss of a water molecule to form a stable tertiary carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom results in the formation of a carbon-carbon double bond. Due to the possibility of deprotonation from different adjacent carbons, a mixture of alkene isomers is often produced. The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. In the case of this compound, the expected major product is the more substituted 2,5-dimethyl-2-hexene.

Data Presentation

A summary of the physical and chemical properties of the reactant and major products is provided in the table below for quick reference.

CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compound this compound130.23155-1560.812
2,5-Dimethyl-1-hexene 2,5-Dimethyl-1-hexene112.221120.717
2,5-Dimethyl-2-hexene 2,5-Dimethyl-2-hexene112.221130.721

Experimental Protocol

This protocol details the necessary reagents, equipment, and steps for the successful dehydration of this compound.

Materials and Reagents
  • This compound (98% purity)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

  • Boiling chips

Equipment
  • Round-bottom flask (50 mL)

  • Distillation head

  • Condenser

  • Receiving flask (25 mL)

  • Heating mantle

  • Separatory funnel (100 mL)

  • Erlenmeyer flasks (50 mL, 100 mL)

  • Graduated cylinders

  • Pasteur pipettes

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask, add 10.0 g (approximately 12.3 mL) of this compound and a few boiling chips.

    • Carefully and slowly add 2.5 mL of concentrated sulfuric acid to the alcohol while swirling the flask. Caution: The addition of sulfuric acid is exothermic. It is advisable to cool the flask in an ice bath during the addition.

    • Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and a 25 mL round-bottom flask as the receiving flask, cooled in an ice bath.

  • Dehydration and Distillation:

    • Gently heat the reaction mixture using a heating mantle.

    • The alkene products will begin to form and co-distill with water.

    • Continue the distillation until no more liquid is collected in the receiving flask. The temperature of the distilling vapor should be monitored and kept below approximately 120°C to minimize the distillation of the starting alcohol.

  • Workup:

    • Transfer the distillate to a 100 mL separatory funnel.

    • Wash the organic layer with 15 mL of deionized water to remove the bulk of the acid.

    • Carefully add 15 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently to release the pressure.

    • Separate the aqueous layer and wash the organic layer again with 15 mL of deionized water.

    • Transfer the organic layer to a clean, dry 50 mL Erlenmeyer flask.

    • Dry the organic layer over anhydrous sodium sulfate for 10-15 minutes.

  • Isolation and Analysis:

    • Carefully decant or filter the dried liquid into a pre-weighed, clean, and dry vial to obtain the final product mixture.

    • Determine the yield of the alkene mixture.

    • Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative percentages of 2,5-dimethyl-1-hexene and 2,5-dimethyl-2-hexene.

GC-MS Analysis Protocol
  • Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable for separating the alkene isomers.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detector: Scan range of m/z 40-200.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key steps involved in the experimental workflow for the dehydration of this compound.

experimental_workflow start Start: this compound reagents Add H₂SO₄ (catalyst) and boiling chips start->reagents distillation Heat and Distill (collect alkene/water mixture) reagents->distillation workup Workup: 1. Water Wash 2. NaHCO₃ Wash 3. Water Wash distillation->workup drying Dry with Na₂SO₄ workup->drying product Isolate Product Mixture (2,5-dimethyl-1-hexene & 2,5-dimethyl-2-hexene) drying->product analysis GC-MS Analysis product->analysis end End: Characterized Products analysis->end

Caption: Experimental workflow for the dehydration of this compound.

The reaction mechanism proceeds through a well-established E1 pathway, as depicted below.

E1_Mechanism alcohol This compound protonation Protonation of -OH (with H⁺) alcohol->protonation + H⁺ oxonium Oxonium Ion protonation->oxonium loss_of_water Loss of H₂O oxonium->loss_of_water - H₂O carbocation Tertiary Carbocation loss_of_water->carbocation deprotonation1 Deprotonation (β₁-H) carbocation->deprotonation1 deprotonation2 Deprotonation (β₂-H) carbocation->deprotonation2 product1 2,5-Dimethyl-1-hexene (Minor Product) deprotonation1->product1 product2 2,5-Dimethyl-2-hexene (Major Product) deprotonation2->product2

Caption: E1 mechanism for the dehydration of this compound.

References

Application Notes and Protocols for the Esterification of 2,5-Dimethyl-2-hexanol with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The esterification of tertiary alcohols, such as 2,5-dimethyl-2-hexanol, presents a significant challenge in synthetic organic chemistry. The steric hindrance around the tertiary carbon atom bearing the hydroxyl group impedes the approach of the carboxylic acid, rendering traditional acid-catalyzed methods like Fischer esterification largely ineffective and prone to elimination side reactions, leading to the formation of alkenes. To overcome these limitations, milder and more efficient protocols are required for the synthesis of esters from sterically hindered alcohols.

These application notes provide detailed protocols for the successful esterification of this compound with various carboxylic acids, including acetic acid and benzoic acid. The described methods are particularly relevant for researchers and professionals in drug development and organic synthesis who frequently encounter the need to synthesize esters of sterically demanding molecules. The protocols focus on two primary, reliable methods: the Steglich esterification using a carbodiimide (B86325) coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst, and the DMAP-catalyzed acylation using an acid anhydride (B1165640). Additionally, a method utilizing acid chlorides for irreversible esterification is presented. These procedures are designed to be robust and scalable, providing high yields of the desired tertiary esters while minimizing side reactions.

Challenges in the Esterification of Tertiary Alcohols

The primary challenge in the esterification of tertiary alcohols is the steric bulk surrounding the hydroxyl group. This steric hindrance makes the alcohol a poor nucleophile. Furthermore, under acidic conditions typical for Fischer esterification, tertiary alcohols are prone to dehydration to form alkenes, as the intermediate tertiary carbocation is relatively stable.[1]

To achieve successful esterification, it is crucial to activate the carboxylic acid to make it a more potent acylating agent and to employ reaction conditions that are mild enough to avoid dehydration of the alcohol. The methods detailed below are specifically chosen to address these challenges.

Recommended Esterification Protocols

Three primary methods are recommended for the esterification of this compound. The choice of method may depend on the specific carboxylic acid used, the scale of the reaction, and the availability of reagents.

Protocol 1: Steglich Esterification

The Steglich esterification is a mild and effective method for forming esters from sterically hindered alcohols.[2][3][4] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid, and a catalytic amount of 4-(dimethylaminopyridine) (DMAP) to facilitate the acyl transfer.[5][6]

Experimental Protocol:

  • To a solution of the carboxylic acid (1.0 eq.) and this compound (1.2 eq.) in anhydrous dichloromethane (B109758) (DCM, 5 mL per mmol of carboxylic acid) in a round-bottom flask, add 4-(dimethylaminopyridine) (DMAP) (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath with magnetic stirring.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) portion-wise to the cooled solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrate and washings and wash sequentially with 0.5 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

dot

Steglich_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Carboxylic Acid (1.0 eq) This compound (1.2 eq) DMAP (0.1 eq) in DCM cooling Cool to 0 °C reactants->cooling dcc_addition Add DCC (1.1 eq) cooling->dcc_addition warm_stir Warm to RT Stir 12-24h dcc_addition->warm_stir tlc_monitor Monitor by TLC warm_stir->tlc_monitor filter_dcu Filter DCU tlc_monitor->filter_dcu wash_seq Aqueous Washes (HCl, NaHCO₃, Brine) filter_dcu->wash_seq dry_conc Dry & Concentrate wash_seq->dry_conc chromatography Column Chromatography dry_conc->chromatography final_product Pure Tertiary Ester chromatography->final_product Pure Ester

Caption: Workflow for Steglich Esterification.

Protocol 2: DMAP-Catalyzed Acylation with Acid Anhydride

This method is particularly useful for producing acetate esters using acetic anhydride. It is a highly efficient, often solvent-free method that uses a catalytic amount of DMAP.[7][8]

Experimental Protocol:

  • In a round-bottom flask, combine this compound (1.0 eq.), the corresponding acid anhydride (e.g., acetic anhydride, 1.5 eq.), and 4-(dimethylaminopyridine) (DMAP) (0.05 eq.).

  • Stir the mixture at room temperature (or gently heat to 40-50 °C if the reaction is sluggish) for 2-6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL).

  • Wash the organic solution with water (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL) to remove unreacted anhydride and carboxylic acid, and finally with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude ester can often be purified by distillation under reduced pressure. If necessary, column chromatography on silica gel can be performed.

dot

DMAP_Acylation_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents This compound (1.0 eq) Acid Anhydride (1.5 eq) DMAP (0.05 eq) stir Stir at RT or 40-50 °C 2-6h reagents->stir dilute Dilute with Et₂O stir->dilute wash Aqueous Washes (H₂O, NaHCO₃, Brine) dilute->wash dry_conc Dry & Concentrate wash->dry_conc distillation Vacuum Distillation dry_conc->distillation chromatography (Optional) Column Chromatography distillation->chromatography pure_ester Pure Tertiary Ester chromatography->pure_ester Pure Ester General_Reaction_Scheme start alcohol This compound (Tertiary Alcohol) plus + alcohol->plus acid R-COOH (Carboxylic Acid) plus->acid arrow [Catalyst/Reagent] Mild Conditions acid->arrow ester 2,5-Dimethyl-2-hexyl Ester arrow->ester byproduct + Byproduct (e.g., H₂O, DCU) ester->byproduct

References

Application Notes and Protocols: The Role of 2,5-Dimethyl-2-hexanol in Elucidating Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,5-dimethyl-2-hexanol as a model substrate for studying acid-catalyzed dehydration reaction mechanisms, particularly the E1 pathway and carbocation rearrangements. The protocols outlined below are designed to guide researchers in investigating these fundamental organic chemistry principles.

Introduction

This compound, a tertiary alcohol, serves as an excellent substrate for demonstrating and studying the intricacies of unimolecular elimination (E1) reactions. Its structure is particularly conducive to the formation of a tertiary carbocation intermediate, which can then undergo rearrangement, leading to a mixture of alkene products. The analysis of this product mixture provides valuable insights into carbocation stability and the factors influencing reaction pathways.

Key Reaction Mechanism: Acid-Catalyzed Dehydration

The acid-catalyzed dehydration of this compound proceeds via an E1 mechanism. This multi-step reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent loss of water generates a tertiary carbocation. This carbocation can then be deprotonated to form an alkene or undergo rearrangement to a more stable carbocation before deprotonation.

The primary carbocation formed is the 2,5-dimethyl-2-hexyl cation. This intermediate can lead to the formation of 2,5-dimethyl-2-hexene (B165584) and 2,5-dimethyl-1-hexene. However, a 1,2-hydride shift can occur, leading to the formation of a more stable tertiary carbocation, the 2,5-dimethyl-3-hexyl cation, which can then yield additional alkene isomers.

Data Presentation: Expected Products and Analysis

The dehydration of this compound is expected to yield a mixture of isomeric alkenes. The precise quantitative distribution of these products is highly dependent on the specific reaction conditions, including the acid catalyst used, its concentration, the reaction temperature, and the reaction time. While exact percentages are not broadly published for a standardized procedure, the expected products and their methods of identification are summarized below.

Product NameStructureMethod of IdentificationExpected Abundance
2,5-Dimethyl-2-hexeneCH₃-C(CH₃)=CH-CH₂-CH(CH₃)₂GC-MS, ¹H NMR, ¹³C NMRMajor
2,5-Dimethyl-1-hexeneCH₂=C(CH₃)-CH₂-CH₂-CH(CH₃)₂GC-MS, ¹H NMR, ¹³C NMRMinor
2,5-Dimethyl-3-hexene (E/Z)CH₃-CH(CH₃)-CH=CH-CH(CH₃)₂GC-MS, ¹H NMR, ¹³C NMRPossible (post-rearrangement)
Other rearranged isomersVariesGC-MS, ¹H NMR, ¹³C NMRPossible (trace amounts)

Experimental Protocols

The following protocols are adapted from established procedures for the acid-catalyzed dehydration of tertiary alcohols and can be optimized for this compound.

Protocol 1: Acid-Catalyzed Dehydration of this compound

Objective: To synthesize a mixture of alkenes from this compound via acid-catalyzed dehydration and to analyze the product distribution.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Boiling chips

  • Round-bottom flask (50 mL)

  • Fractional distillation apparatus

  • Separatory funnel

  • Erlenmeyer flasks

  • Heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 10.0 g of this compound and a few boiling chips.

  • Acid Addition: Slowly and with constant swirling, add 3.0 mL of concentrated sulfuric acid or 5.0 mL of 85% phosphoric acid to the flask.

  • Distillation: Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle.

  • Product Collection: Collect the distillate that boils in the range of 110-130 °C in a receiver cooled in an ice bath. The distillate will contain a mixture of the alkene products and water.

  • Workup: a. Transfer the distillate to a separatory funnel. b. Wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize any residual acid. Carefully vent the separatory funnel to release any CO₂ produced. c. Separate the aqueous layer and wash the organic layer again with 15 mL of water. d. Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Drying: Dry the organic layer over anhydrous sodium sulfate for 10-15 minutes.

  • Final Distillation (Optional): For higher purity, the dried product can be subjected to a final simple distillation, collecting the fraction boiling at the expected temperature range for the dimethylhexenes.

  • Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the different alkene isomers and determine their relative abundance.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the components of the alkene mixture produced from the dehydration of this compound.

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer detector (GC-MS)

  • A non-polar capillary column (e.g., DB-5 or equivalent) is suitable for separating hydrocarbon isomers.

Sample Preparation:

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 150 °C

    • Hold at 150 °C for 5 minutes

  • Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min)

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-200

Data Analysis:

  • Identify Peaks: Identify the peaks in the total ion chromatogram (TIC).

  • Mass Spectra: Analyze the mass spectrum of each peak and compare it with library spectra (e.g., NIST) to identify the corresponding alkene isomer.

  • Quantification: Determine the relative percentage of each isomer by integrating the peak areas in the TIC.

Visualizations

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation / Rearrangement A This compound H H⁺ (from acid) B Protonated Alcohol A->B Fast C Tertiary Carbocation B->C Slow, Rate-determining H2O H₂O D Alkene Products (2,5-Dimethyl-1-hexene, 2,5-Dimethyl-2-hexene) C->D Deprotonation E Rearranged Carbocation C->E 1,2-Hydride Shift F Rearranged Alkene Products E->F Deprotonation

Caption: E1 Dehydration Mechanism of this compound.

Experimental_Workflow start Start: this compound step1 Acid-catalyzed Dehydration (H₂SO₄ or H₃PO₄, Heat) start->step1 step2 Fractional Distillation step1->step2 step3 Workup (NaHCO₃ wash, H₂O wash) step2->step3 step4 Drying (Anhydrous Na₂SO₄) step3->step4 step5 Product Analysis (GC-MS, NMR) step4->step5 end End: Alkene Mixture step5->end

Caption: Experimental Workflow for Dehydration of this compound.

Logical_Relationship cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products alcohol This compound protonated_alcohol Protonated Alcohol alcohol->protonated_alcohol Protonation acid Acid Catalyst (H⁺) carbocation Tertiary Carbocation protonated_alcohol->carbocation Loss of H₂O water Water protonated_alcohol->water rearranged_carbocation Rearranged Carbocation carbocation->rearranged_carbocation Rearrangement alkenes Alkene Mixture carbocation->alkenes Deprotonation rearranged_carbocation->alkenes Deprotonation

Caption: Logical Flow of the Dehydration Reaction.

Application Notes and Protocols for 2,5-Dimethyl-2-hexanol as a Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2,5-dimethyl-2-hexanol as a standard in analytical chemistry, particularly for chromatographic and spectrometric applications.

Introduction

This compound is a tertiary alcohol with the chemical formula C8H18O.[1][2][3][4] Its stable, branched structure and volatility make it a suitable candidate for use as an internal or external standard in analytical methodologies such as Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS). As a standard, it can be used to improve the accuracy and precision of quantitative analysis by correcting for variations in sample injection volume, sample preparation, and instrument response. This compound is particularly useful in the analysis of volatile and semi-volatile organic compounds.

Chemical and Physical Properties:

  • CAS Number: 3730-60-7[1][2][3][4]

  • Molecular Formula: C8H18O[1][2][3][4][5]

  • Molecular Weight: 130.23 g/mol [5]

  • Synonyms: 2,5-Dimethylhexan-2-ol[5]

Applications

The primary application of this compound in analytical chemistry is as a standard for quantitative analysis. Due to its chemical properties, it is well-suited for:

  • Internal Standard (IS) in GC-MS and GC-FID: When added in a known concentration to both calibration standards and unknown samples, it can be used to quantify other analytes by comparing the peak area of the analyte to the peak area of the internal standard. This is particularly useful for complex matrices where sample loss during preparation or injection variability can be significant.

  • External Standard Calibration: A series of solutions with known concentrations of this compound can be analyzed to create a calibration curve. This curve can then be used to determine the concentration of this compound in an unknown sample.

  • System Suitability Standard: It can be used to verify the performance of a chromatographic system (e.g., resolution, peak shape, and retention time stability) before running a sequence of samples.

Experimental Protocols

The following are detailed protocols for the use of this compound as an internal standard in a typical GC-MS analysis. These protocols can be adapted for other applications and instrumentation.

3.1. Preparation of Stock and Working Standard Solutions

Materials:

  • This compound (≥98% purity)

  • High-purity solvent (e.g., methanol, ethyl acetate, hexane)

  • Class A volumetric flasks and pipettes

  • Analytical balance

Protocol:

  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve the compound in a suitable solvent (e.g., methanol).

    • Bring the flask to volume with the solvent and mix thoroughly.

    • Store the stock solution at 4°C in a tightly sealed container.

  • Working Internal Standard Solution (50 µg/mL):

    • Pipette 5 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with the same solvent and mix thoroughly.

3.2. Sample Preparation with Internal Standard

Protocol:

  • Accurately weigh or measure a known amount of the sample to be analyzed into a suitable vial.

  • Spike the sample with a known volume of the working internal standard solution (e.g., 100 µL of the 50 µg/mL solution).

  • Add a suitable volume of solvent to extract the analytes of interest and to bring the final volume to a known value (e.g., 1 mL).

  • Vortex the sample for 1 minute to ensure thorough mixing and extraction.

  • If necessary, centrifuge the sample to pellet any solid material.

  • Transfer the supernatant to a GC vial for analysis.

3.3. Gas Chromatography-Mass Spectrometry (GC-MS) Method

The following table outlines a typical GC-MS method for the analysis of volatile compounds using this compound as an internal standard. The parameters may need to be optimized for specific applications.

Parameter Recommended Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 50°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
MS Transfer Line 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM)

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Data for this compound

This table presents expected chromatographic and mass spectrometric data for this compound under the conditions specified in the protocol above.

Parameter Value
Expected Retention Time 8.5 - 9.5 min
Kovats Retention Index 857.1 (Semi-standard non-polar)[5]
Key Mass Fragments (m/z) 59, 43, 70, 87, 115
Quantification Ion (SIM) 59
Qualifier Ions (SIM) 43, 87

Table 2: Example Calibration Curve Data for a Target Analyte using this compound as an Internal Standard

This table provides an example of calibration data for a hypothetical analyte.

Analyte Conc. (µg/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
115,234350,1120.0435
576,170352,3450.2162
10151,987349,8760.4344
25380,567351,1231.0839
50758,990350,5672.1648
Linearity (R²) \multicolumn{3}{c}{0.9995}

Visualizations

Diagram 1: General Workflow for GC-MS Analysis with an Internal Standard

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Spike Spike with Internal Standard Sample->Spike Extract Solvent Extraction Spike->Extract GC_Vial Transfer to GC Vial Extract->GC_Vial Inject Inject into GC-MS GC_Vial->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratios Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: Workflow for GC-MS analysis with an internal standard.

Diagram 2: Logic of Internal Standard Quantification

Internal_Standard_Logic cluster_calibration Calibration cluster_sample Sample Analysis Cal_Standards Calibration Standards (Known Analyte & IS Conc.) GC_Analysis_Cal GC-MS Analysis Cal_Standards->GC_Analysis_Cal Peak_Areas_Cal Measure Peak Areas (Analyte & IS) GC_Analysis_Cal->Peak_Areas_Cal Ratio_Cal Calculate Peak Area Ratio (Analyte/IS) Peak_Areas_Cal->Ratio_Cal Cal_Curve Plot Ratio vs. Analyte Conc. (Calibration Curve) Ratio_Cal->Cal_Curve Ratio_Sample Calculate Peak Area Ratio (Analyte/IS) Cal_Curve->Ratio_Sample Determine Unknown Analyte Concentration Unknown_Sample Unknown Sample (Spiked with known IS Conc.) GC_Analysis_Sample GC-MS Analysis Unknown_Sample->GC_Analysis_Sample Peak_Areas_Sample Measure Peak Areas (Analyte & IS) GC_Analysis_Sample->Peak_Areas_Sample Peak_Areas_Sample->Ratio_Sample

Caption: Logical flow of quantification using an internal standard.

References

Application Notes and Protocols: Synthesis and Applications of 2,5-Dimethyl-2-hexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2,5-dimethyl-2-hexanol and its derivatives, along with their potential applications in drug discovery and development, particularly focusing on their antimicrobial and anticancer properties. Detailed experimental protocols and quantitative data are presented to facilitate research and development in this area.

Introduction

Tertiary alcohols are a significant class of organic compounds in medicinal chemistry. Their unique structural feature, a hydroxyl group attached to a tertiary carbon, confers increased metabolic stability compared to primary and secondary alcohols, which are often susceptible to oxidation. This makes the tertiary alcohol motif a valuable component in the design of new therapeutic agents. This compound, a simple branched-chain tertiary alcohol, and its derivatives serve as important scaffolds for the development of novel bioactive molecules.

Synthesis of this compound and its Derivatives

The primary method for the synthesis of this compound is the Grignard reaction, a robust and versatile method for forming carbon-carbon bonds. Derivatives such as esters and ethers can then be synthesized from the parent alcohol.

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from the reaction of isobutylmagnesium bromide with acetone (B3395972).

Materials:

  • Magnesium turnings

  • Isobutyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for initiation)

  • Anhydrous acetone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flasks, reflux condenser, dropping funnel, separatory funnel

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of the Grignard Reagent (Isobutylmagnesium Bromide):

    • All glassware must be oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings (1.1 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine to the magnesium.

    • In the dropping funnel, prepare a solution of isobutyl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the isobutyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

    • Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.

    • Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Work-up and Purification:

    • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by distillation to yield this compound.

Expected Yield: 70-85%

Protocol 2: Synthesis of 2,5-Dimethyl-2-hexyl Acetate (Esterification)

This protocol outlines the esterification of this compound with acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (B92270) or triethylamine

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous diethyl ether.

  • Cool the mixture in an ice bath.

  • Add acetyl chloride (1.1 equivalents) dropwise with stirring.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or column chromatography.

Protocol 3: Synthesis of 2-methoxy-2,5-dimethylhexane (Etherification)

This protocol describes the synthesis of a methyl ether derivative using a modified Williamson ether synthesis approach suitable for tertiary alcohols.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, add sodium hydride (1.2 equivalents) to anhydrous THF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude ether, which can be purified by distillation.

Applications of this compound Derivatives

The structural features of this compound derivatives make them attractive candidates for various applications in drug development.

Antimicrobial Activity

Tertiary alcohols and their derivatives have shown promise as antimicrobial agents. The lipophilicity and steric hindrance provided by the branched alkyl chain can influence their interaction with microbial cell membranes.

While specific data for this compound derivatives is not extensively available, the antimicrobial activity of other tertiary alcohols provides a strong rationale for their investigation. The following table summarizes the activity of representative tertiary alcohol derivatives against various microbes.

Compound ClassOrganismMIC (µg/mL)Reference
Aryl-substituted tertiary alcoholsStaphylococcus aureus12.5 - 50[1]
Escherichia coli25 - 100[1]
Candida albicans6.25 - 25[1]
Steroidal C-20 tertiary alcoholsVarious fungi and bacteriaSignificant activity[2]

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The metabolic stability of tertiary alcohols makes them desirable moieties in the design of anticancer drugs. While direct anticancer data for this compound derivatives are limited, compounds with similar structural features have shown significant activity. For instance, 2,5-dimethyl-celecoxib, an analog of the COX-2 inhibitor celecoxib, exhibits anticancer properties independent of COX-2 inhibition.

CompoundCancer Cell LineIC₅₀ (µM)Reference
2,5-Dimethyl-celecoxibColon Cancer (HT-29)23.45N/A
Nasopharyngeal Carcinoma (CNE-2)~43.71N/A
Tetrahydrocurcumin-triazole derivativesHuman Colon Carcinoma (HCT-116)1.09[3]
Human Lung Adenocarcinoma (A549)45.16[3]

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Isobutyl bromide Isobutyl bromide Grignard Reagent Formation Grignard Reagent Formation Isobutyl bromide->Grignard Reagent Formation Magnesium Magnesium Magnesium->Grignard Reagent Formation Acetone Acetone Reaction with Acetone Reaction with Acetone Acetone->Reaction with Acetone Grignard Reagent Formation->Reaction with Acetone This compound This compound Reaction with Acetone->this compound Esterification Esterification This compound->Esterification Etherification Etherification This compound->Etherification Ester Derivative Ester Derivative Esterification->Ester Derivative Ether Derivative Ether Derivative Etherification->Ether Derivative

Caption: Synthetic pathway for this compound and its derivatives.

Drug Discovery and Development Workflow

Drug_Discovery_Workflow Synthesis of Derivatives Synthesis of Derivatives In Vitro Screening In Vitro Screening Synthesis of Derivatives->In Vitro Screening Antimicrobial Assays Antimicrobial Assays In Vitro Screening->Antimicrobial Assays Anticancer Assays Anticancer Assays In Vitro Screening->Anticancer Assays Lead Identification Lead Identification Antimicrobial Assays->Lead Identification Anticancer Assays->Lead Identification Lead Optimization Lead Optimization Lead Identification->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

Caption: Workflow for the development of bioactive derivatives.

Hypothesized Mechanism of Antimicrobial Action

Antimicrobial_Mechanism Derivative Derivative Bacterial Cell Membrane Bacterial Cell Membrane Derivative->Bacterial Cell Membrane Interaction Membrane Disruption Membrane Disruption Bacterial Cell Membrane->Membrane Disruption Leakage of Cellular Contents Leakage of Cellular Contents Membrane Disruption->Leakage of Cellular Contents Cell Death Cell Death Leakage of Cellular Contents->Cell Death

Caption: Putative mechanism of antimicrobial activity.

References

Application Notes and Protocols: 2,5-Dimethyl-2-hexanol in the Development of Novel Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct application of 2,5-Dimethyl-2-hexanol as a primary monomer or building block in the synthesis of novel materials is not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the known chemical properties of this compound and the general reactivity of tertiary alcohols. The proposed applications should be considered theoretical and would require experimental validation.

Introduction

This compound is a tertiary alcohol with the chemical formula C8H18O.[1][2][3][4] Its branched structure and the presence of a hydroxyl group suggest potential, though underexplored, utility in materials science.[5] While not a conventional monomer for polymerization, its properties could be leveraged for the synthesis of specialty polymers, functional additives, and as a modifying agent for existing materials. This document outlines the physicochemical properties of this compound and proposes potential avenues for its application in the development of novel materials, along with representative experimental protocols.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its potential application in materials science. The following table summarizes key quantitative data.

PropertyValueReference
Molecular Formula C8H18O[1][2][3][4]
Molecular Weight 130.23 g/mol [1][2][3][4]
CAS Number 3730-60-7[1][2][3][4]
Appearance Clear, colorless liquid[5]
Density 0.8198 g/cm³[5]
Boiling Point 155-156 °C
Melting Point -32 °C[5]
Flash Point 52 °C (125 °F)
Solubility Soluble in polar solvents (e.g., water) and non-polar solvents[5]
Refractive Index 1.422

Potential Applications in Novel Material Development

Based on its structure as a tertiary alcohol, this compound could be investigated for the following applications in materials science:

  • Synthesis of Functional Esters for Plasticizers: Tertiary alcohols can undergo esterification with carboxylic acids or their derivatives to form esters.[6][7] These esters, depending on their structure, could be evaluated as plasticizers for polymers like polyvinyl chloride (PVC). The branched nature of this compound might impart unique properties to the resulting ester, potentially improving flexibility and processability of the polymer matrix.

  • Precursor to Monomers: While direct polymerization of this compound is unlikely due to steric hindrance, it could serve as a precursor for the synthesis of novel monomers. For example, dehydration of this compound could yield alkenes that may be amenable to polymerization.

  • Chain Transfer Agent in Radical Polymerization: Alcohols can act as chain transfer agents in radical polymerization, controlling the molecular weight of the resulting polymer. The specific reactivity of a tertiary alcohol like this compound in this role would need to be experimentally determined.

  • Reactive Diluents in Resin Systems: The relatively low viscosity and the presence of a reactive hydroxyl group suggest that this compound could be explored as a reactive diluent in resin systems, such as epoxies or polyurethanes. It could potentially reduce the viscosity of the uncured resin, aiding in processing, and then become incorporated into the polymer network during curing.

Experimental Protocols

The following is a representative protocol for the esterification of a tertiary alcohol, illustrating a potential pathway for synthesizing a functional molecule from this compound.

Protocol 1: Synthesis of a Tertiary Ester via Acid Anhydride (B1165640) Esterification

This protocol is a general method for the esterification of a tertiary alcohol and would need to be optimized for this compound.[8]

Objective: To synthesize the acetate (B1210297) ester of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Reusable solid acid catalyst (e.g., Montmorillonite K-10 supported Indium Trichloride)[8]

  • Anhydrous solvent (e.g., dichloromethane)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).

  • Dissolve the alcohol in the anhydrous solvent.

  • Add the solid acid catalyst to the solution.

  • Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction, filter the solid catalyst.

  • Transfer the filtrate to a separatory funnel and wash with the sodium bicarbonate solution to neutralize any unreacted acetic anhydride and acetic acid byproduct.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.

  • Purify the crude product by vacuum distillation or column chromatography.

Characterization: The structure of the resulting ester can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Visualizations

Logical Workflow for Material Development

The following diagram illustrates the potential pathways for the utilization of this compound in the development of novel materials.

logical_workflow A This compound B Esterification A->B C Dehydration A->C D Functionalization A->D E Tertiary Esters (e.g., Plasticizers, Fragrances) B->E F Branched Alkenes (Potential Monomers) C->F G Functionalized Alcohols (e.g., for Reactive Diluents) D->G H Novel Polymers / Polymer Additives E->H F->H G->H

Caption: Potential pathways for developing novel materials from this compound.

Experimental Workflow for Tertiary Ester Synthesis

The diagram below outlines the key steps in the synthesis and characterization of a tertiary ester from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Reactants: This compound + Acetic Anhydride + Catalyst B Reaction Setup (Solvent, Stirring, Temp. Control) A->B C Reaction Monitoring (TLC / GC) B->C D Catalyst Filtration C->D Reaction Complete E Aqueous Wash (NaHCO3, Brine) D->E F Drying & Solvent Removal E->F G Purification (Distillation / Chromatography) F->G H Spectroscopic Analysis (NMR, FT-IR) G->H Purified Product I Purity Analysis (GC-MS) H->I

Caption: Workflow for the synthesis and characterization of a tertiary ester.

Safety Information

This compound is a flammable liquid and vapor.[9] It may cause skin and respiratory irritation, and serious eye damage.[1][10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[1][9][10] All work should be conducted in a well-ventilated area or a fume hood.[1][9]

Conclusion

While this compound is not a mainstream compound in materials science, its unique structure as a tertiary alcohol presents intriguing possibilities for the development of novel materials with specialized properties. Further research is required to explore its potential as a precursor for functional esters, monomers, and as a modifying agent in polymer systems. The protocols and workflows provided herein offer a foundational framework for initiating such investigations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sterically Hindered Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of sterically hindered tertiary alcohols. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of sterically hindered tertiary alcohols so challenging?

A1: The primary challenge lies in overcoming steric hindrance. The bulky groups surrounding the carbonyl carbon in the ketone starting material and on the incoming nucleophile impede the approach required for carbon-carbon bond formation.[1] Ketones are generally less reactive than aldehydes, and differentiating between the two bulky substituents on a prochiral ketone for enantioselective additions is also difficult.[1] This steric congestion can lead to low reaction rates, poor yields, and a higher propensity for side reactions, such as enolization of the ketone and reduction of the carbonyl group.

Q2: What are the most common methods for synthesizing tertiary alcohols, and what are their limitations in the context of steric hindrance?

A2: The most common method is the addition of organometallic reagents, such as Grignard or organolithium reagents, to a ketone.[2][3] While effective for simple substrates, this method often fails or gives poor yields with sterically demanding ketones or bulky organometallic reagents.[4] Alternative strategies include the rearrangement of Breslow intermediates and various redox-mediated approaches, which can be effective for particularly congested motifs.[5][6]

Q3: Are there alternatives to Grignard reagents for highly hindered systems?

A3: Yes, several alternatives can be more effective. Organocerium reagents, prepared by treating organolithiums with cerium(III) chloride, are known to be less basic and more nucleophilic, which can suppress side reactions like enolization. For specific applications, radical-based methods or strategies involving the in-situ formation of highly reactive intermediates from N-allyl thiazolium salts and benzaldehyde (B42025) derivatives have been developed to form particularly hindered tertiary alcohols.[5]

Q4: Can tertiary alcohols undergo dehydration? What conditions favor this?

A4: Yes, tertiary alcohols are particularly prone to dehydration to form alkenes, often under acidic conditions.[7][8] This reaction proceeds through a stable tertiary carbocation intermediate.[9] The reaction is favored by heating the alcohol in the presence of a strong acid like sulfuric or phosphoric acid.[9] The required reaction temperature is generally lower for tertiary alcohols (25°–80°C) compared to secondary or primary alcohols.[9]

Troubleshooting Guide

Problem 1: Low or No Yield in Grignard Reaction

You are attempting to synthesize a tertiary alcohol by adding a Grignard reagent to a sterically hindered ketone, but the yield is consistently low (<10%).

  • Poor Quality of Grignard Reagent: The reagent may have decomposed due to exposure to moisture or air.

    • Solution: Always use anhydrous, oxygen-free solvents.[4] Ensure all glassware is rigorously dried, for example, by flame-drying under vacuum or in an oven. Activate the magnesium turnings with iodine or 1,2-dibromoethane (B42909) before use.[10] It is also crucial to titrate the Grignard reagent before use to determine its exact concentration.[4]

  • Side Reactions Dominating: With hindered ketones, the Grignard reagent can act as a base, leading to enolization, or as a reducing agent, leading to a secondary alcohol.

    • Solution:

      • Lower the Temperature: Perform the addition at very low temperatures (e.g., -78 °C) to favor the nucleophilic addition pathway over enolization.

      • Use a Different Reagent: Switch to an organocerium reagent (prepared from the corresponding organolithium and CeCl₃). These reagents are less basic and can significantly improve yields.

      • "Turbo-Grignard" Reagents: Consider using LiCl-activated Grignard reagents, which can exhibit enhanced reactivity.[4]

  • Extreme Steric Hindrance: The combination of a bulky ketone and a bulky Grignard reagent may be too sterically encumbered to react efficiently.

    • Solution: Re-evaluate the synthetic route. It may be necessary to use a different method entirely, such as one of the newer redox strategies or methods involving rearrangement of Breslow intermediates for constructing highly congested centers.[5][6]

G start Low Yield (<10%) check_reagent 1. Check Reagent Quality start->check_reagent check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_substrate 3. Assess Substrate Compatibility start->check_substrate titrate Titrate Grignard Reagent check_reagent->titrate Concentration? dry_glassware Use Anhydrous Solvent & Flame-Dried Glassware check_reagent->dry_glassware Moisture? activate_mg Activate Mg Turnings check_reagent->activate_mg Mg Activity? temp Lower Reaction Temperature (e.g., -78 °C) check_conditions->temp Side Reactions? reagent_type Change Reagent Type (e.g., Organocerium) check_conditions->reagent_type Enolization? alt_method Consider Alternative Synthesis Method check_substrate->alt_method Extreme Steric Hindrance?

Caption: Troubleshooting logic for low-yield Grignard reactions.

Problem 2: Difficulty in Subsequent Functionalization (Esterification/Etherification)

You have successfully synthesized a sterically hindered tertiary alcohol but are unable to functionalize the hydroxyl group via esterification or tosylation.

  • Standard Conditions are Insufficient: The steric bulk around the tertiary hydroxyl group prevents standard acylating or sulfonylating reagents from accessing the oxygen atom.

    • Solution: Employ more powerful catalytic systems. For acylations, using 1-methylimidazole (B24206) (MI) as a catalyst, sometimes with a triethylamine (B128534) auxiliary base, has been shown to be effective for highly hindered alcohols.[11] For tosylations that fail under standard pyridine (B92270) conditions, using a stronger base like DBU or employing specialized conditions like TsCl/NEt₃ with catalytic Me₃N·HCl may be necessary.[12]

  • Elimination as a Side Reaction: Forcing conditions (high heat, strong base) required for functionalization can lead to dehydration of the tertiary alcohol, forming an alkene byproduct.[7]

    • Solution: Use milder, more efficient catalytic methods that do not require high temperatures. The 1-methylimidazole-catalyzed acylation is performed under mild conditions, which minimizes elimination.[11] Another approach for esterification is the Steglich method, which uses DCC and a catalyst like DMAP at cooler temperatures.

The following table summarizes yields for the acylation of a hindered alcohol using different catalytic systems, demonstrating the effectiveness of modern organocatalysts.

Hindered Alcohol SubstrateAcylating AgentCatalyst SystemYield (%)Reference
(±)-MentholAc₂ODMAP~50% (rate similar to Bu₃P)[11]
1-AdamantanolAc₂O1-Methylimidazole / Et₃N95%[11]
TerpineolAc₂O1-Methylimidazole / Et₃N96%[11]
Linaloolp-TsCl1-Methylimidazole / Et₃N92%[11]

Key Experimental Protocols

Protocol 1: General Procedure for Grignard Addition to a Hindered Ketone

This protocol outlines a standard laboratory procedure for the synthesis of a tertiary alcohol from a ketone.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-Dry Glassware form_grignard Form Grignard Reagent (Alkyl Halide + Mg) prep_glass->form_grignard prep_reagents Use Anhydrous Solvents prep_reagents->form_grignard add_ketone Slowly Add Ketone at Low Temp (-30 to -78 °C) form_grignard->add_ketone warm_rt Warm to Room Temp & Stir add_ketone->warm_rt quench Quench with aq. NH4Cl warm_rt->quench extract Extract with Ether quench->extract purify Purify (e.g., Column Chromatography) extract->purify product Tertiary Alcohol purify->product

Caption: General experimental workflow for a Grignard reaction.

  • Preparation: All glassware (round-bottom flask, condenser, dropping funnel) must be rigorously dried in an oven at >120°C overnight or by flame-drying under a high vacuum. The apparatus is assembled while hot and allowed to cool under an inert atmosphere (Nitrogen or Argon).

  • Grignard Formation: Magnesium turnings (1.2 eq.) are placed in the flask. A small crystal of iodine is added to activate the surface. Anhydrous diethyl ether or THF is added, followed by a small portion of the alkyl halide (1.0 eq.). The reaction is initiated (slight warming may be needed), and then the remaining alkyl halide, dissolved in the anhydrous solvent, is added dropwise at a rate that maintains a gentle reflux.[10] After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Addition to Ketone: The Grignard solution is cooled to the desired temperature (e.g., -30 °C).[4] The sterically hindered ketone, dissolved in the same anhydrous solvent, is added dropwise via the dropping funnel.[4] The rate of addition should be controlled to manage the exothermic reaction.

  • Reaction Monitoring: After the addition, the reaction is stirred at low temperature for 1-2 hours and then allowed to warm slowly to room temperature, stirring overnight.[4] Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is carefully quenched by slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) while cooling in an ice bath.

  • Purification: The organic layer is separated, and the aqueous layer is extracted several times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude tertiary alcohol is then purified by column chromatography or distillation.[10]

References

Optimizing reaction conditions for the synthesis of 2,5-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-Dimethyl-2-hexanol. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) related to this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method for synthesizing this compound is the Grignard reaction. This organometallic reaction involves the addition of an isobutylmagnesium halide (a Grignard reagent) to acetone (B3395972). The subsequent acidic workup of the intermediate magnesium alkoxide yields the desired tertiary alcohol.

Q2: How critical is the purity of reagents and the reaction environment?

Extremely critical. Grignard reagents are highly reactive and sensitive to protic solvents like water and alcohols. The presence of moisture will quench the Grignard reagent, significantly reducing the yield. Therefore, all glassware must be rigorously dried, and anhydrous solvents should be used under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are the typical solvents used for this Grignard reaction?

Anhydrous ethers are essential for stabilizing the Grignard reagent. While diethyl ether is commonly used, tetrahydrofuran (B95107) (THF) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) can also be employed and may lead to higher yields in some cases.

Q4: What are the main side reactions to be aware of during the synthesis of this compound?

The primary side reactions include:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted isobutyl halide to form 2,7-dimethyloctane.

  • Enolization of Acetone: The Grignard reagent can act as a base and deprotonate acetone, forming an enolate. This reduces the amount of Grignard reagent available for the desired reaction.

  • Reaction with Atmospheric CO2: Exposure of the Grignard reagent to air can lead to the formation of the corresponding carboxylic acid after workup.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate (no bubbling or heat generation) 1. Wet glassware or solvents.2. Passivated magnesium surface (oxide layer).3. Impure isobutyl halide.1. Flame-dry or oven-dry all glassware immediately before use. Use freshly distilled anhydrous ether.2. Activate the magnesium turnings with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing them to expose a fresh surface.3. Purify the isobutyl halide by distillation.
Low yield of this compound 1. Incomplete formation of the Grignard reagent.2. Side reactions (Wurtz coupling, enolization).3. Loss of product during workup and purification.1. Ensure magnesium is fully consumed before adding acetone. Consider extending the Grignard formation time.2. Maintain a low reaction temperature during the addition of acetone (e.g., 0 °C) to minimize side reactions. Add the isobutyl halide slowly during Grignard formation to reduce Wurtz coupling.3. Perform extractions efficiently and minimize transfers. Ensure proper drying of the organic layer before distillation.
Formation of a significant amount of high-boiling point byproduct Wurtz coupling reaction leading to the formation of 2,7-dimethyloctane.Slowly add the isobutyl halide to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Thick, unstirrable precipitate forms during the reaction or workup Formation of magnesium salts.Dilute the reaction mixture with more anhydrous ether or THF to improve stirrability.

Data Presentation: Optimizing Reaction Conditions

Parameter Condition A Condition B Condition C Expected Outcome & Remarks
Solvent Diethyl EtherTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)THF and 2-MeTHF are stronger Lewis bases and can better solvate the Grignard reagent, potentially leading to higher yields and faster reaction rates compared to diethyl ether.
Temperature of Acetone Addition Room Temperature0 °C-20 °CLower temperatures (0 °C to -20 °C) are generally preferred to control the exothermic reaction and minimize side reactions like enolization, which can improve the overall yield of the tertiary alcohol.
Reactant Ratio (Grignard:Acetone) 1:11.2:11.5:1A slight excess of the Grignard reagent (1.2:1) can help to ensure complete conversion of the acetone. A large excess may lead to more side products and purification challenges.
Rate of Isobutyl Halide Addition FastModerateSlow (dropwise)Slow, dropwise addition is crucial to control the exotherm of the Grignard formation and to minimize the Wurtz coupling side reaction, thereby maximizing the yield of the Grignard reagent.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Isobutyl bromide (or chloride)

  • Anhydrous diethyl ether (or THF)

  • Acetone (anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for initiation)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of isobutyl bromide in anhydrous diethyl ether.

    • Add a small amount of the isobutyl bromide solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle boiling of the ether), gently warm the flask.

    • Once the reaction has initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the flask containing the Grignard reagent to 0 °C using an ice bath.

    • Add a solution of anhydrous acetone in anhydrous diethyl ether to the dropping funnel.

    • Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by distillation to obtain this compound.

Visualizations

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Ketone cluster_workup Work-up & Purification A Dry Glassware & Reagents B Add Mg Turnings & Iodine A->B C Add Isobutyl Bromide in Ether (dropwise) B->C D Reflux C->D E Cool Grignard to 0 °C D->E F Add Acetone in Ether (dropwise) E->F G Warm to RT & Stir F->G H Quench with aq. NH4Cl G->H I Separatory Funnel Extraction H->I J Dry Organic Layer I->J K Solvent Removal J->K L Distillation K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_symptom Symptom cluster_cause Potential Cause cluster_solution Solution S1 Low Product Yield C1 Moisture Contamination S1->C1 leads to C2 Wurtz Coupling Side Reaction S1->C2 leads to C3 Incomplete Reaction S1->C3 leads to Sol1 Use Anhydrous Reagents & Dry Glassware C1->Sol1 address with Sol2 Slow Dropwise Addition of Alkyl Halide C2->Sol2 address with Sol3 Increase Reaction Time / Ensure Proper Mixing C3->Sol3 address with

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Purification of 2,5-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethyl-2-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing this compound via a Grignard reaction?

A1: When synthesizing this compound using a Grignard reagent (e.g., isobutylmagnesium bromide) and a ketone (e.g., acetone), several impurities can arise. These include:

  • Unreacted starting materials: Residual acetone (B3395972) or isobutyl bromide.

  • Grignard reagent-derived impurities: Biphenyl-like compounds formed from the coupling of the Grignard reagent.

  • Byproducts of side reactions: Dehydration of the tertiary alcohol can lead to the formation of alkenes, such as 2,5-dimethyl-1-hexene (B1584997) and 2,5-dimethyl-2-hexene.[1][2]

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting the appropriate purification technique.

PropertyValueSource
Molecular Weight130.23 g/mol [3]
Boiling Point155-156 °C at 760 mmHg[4]
Melting Point-61.15 °C (estimate)[4]
Density0.812 g/cm³[4]
SolubilitySoluble in organic solvents, limited solubility in water.[5]

Q3: Which purification techniques are most suitable for this compound?

A3: The choice of purification technique depends on the nature and quantity of impurities. The most common and effective methods are:

  • Fractional Distillation: Ideal for separating the product from impurities with significantly different boiling points.[6]

  • Column Chromatography: Effective for removing impurities with similar polarities to the product.[7]

  • Recrystallization: While this compound is a liquid at room temperature, this technique can be adapted for solid derivatives or used in specific solvent systems where it might crystallize at low temperatures.[8][9][10][11][12]

Troubleshooting Guides

Fractional Distillation

Problem: The separation of this compound from a close-boiling impurity is poor.

  • Possible Cause: The fractionating column is not efficient enough.

  • Solution:

    • Increase Column Length: Use a longer fractionating column to increase the number of theoretical plates.

    • Use a More Efficient Packing Material: Employ a packing material with a higher surface area, such as Vigreux indentations or Raschig rings.

    • Optimize the Reflux Ratio: Increase the reflux ratio to allow for more vaporization-condensation cycles, which enhances separation.[6]

    • Reduce Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column.[13][14]

Problem: The product is decomposing during distillation.

  • Possible Cause: The distillation temperature is too high, causing dehydration of the tertiary alcohol to form alkenes.[1][2]

  • Solution:

    • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of the product.

    • Use a Milder Heat Source: Employ a heating mantle with a stirrer or an oil bath for more uniform and controlled heating.

Column Chromatography

Problem: this compound is not separating from a non-polar impurity.

  • Possible Cause: The eluent system is too polar, causing both compounds to move too quickly down the column.

  • Solution:

    • Decrease Eluent Polarity: Start with a less polar solvent system, such as a higher ratio of hexane (B92381) to ethyl acetate.[15]

    • Gradient Elution: Begin with a non-polar solvent and gradually increase the polarity to selectively elute the compounds.[16]

Problem: The product is tailing on the TLC plate and column.

  • Possible Cause: The silica (B1680970) gel may be too acidic, leading to strong interactions with the alcohol's hydroxyl group.

  • Solution:

    • Use Neutralized Silica Gel: Prepare a slurry of silica gel with a small amount of a base like triethylamine (B128534) before packing the column.

    • Add a Modifier to the Eluent: Incorporate a small percentage (0.1-1%) of triethylamine or a similar base into the eluent system.

Recrystallization (for solid derivatives or low-temperature crystallization)

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is becoming supersaturated at a temperature above the melting point of the solute in the solvent.

  • Solution:

    • Use a Lower Boiling Point Solvent: Select a solvent with a boiling point lower than the melting point of the compound.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

    • Use a Seed Crystal: Introduce a small crystal of the pure compound to induce crystallization at a lower temperature.[11]

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently saturated, or nucleation is inhibited.

  • Solution:

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod to create nucleation sites.[11]

    • Add an Anti-Solvent: If using a single solvent, slowly add a miscible solvent in which the compound is insoluble until the solution becomes slightly turbid, then warm to clarify and cool slowly.[10]

Experimental Protocols

Fractional Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the round-bottom flask along with a few boiling chips.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. Monitor the temperature at the head of the column. The temperature will plateau at the boiling point of the lower-boiling component.[13][14][17]

  • Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (155-156 °C at atmospheric pressure). Discard any initial fractions that distill at lower temperatures and stop the distillation if the temperature rises significantly, indicating the presence of higher-boiling impurities.

Column Chromatography of this compound
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.[7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). The exact ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Column Column Chromatography Crude->Column Pure Pure this compound Distillation->Pure Collect fraction at 155-156 °C Impurities1 Low-boiling Impurities Distillation->Impurities1 Discard initial fractions Column->Pure Combine pure fractions Impurities2 High-boiling Impurities / Polar Impurities Column->Impurities2 Discard impure fractions Recrystallization Recrystallization (if applicable) Recrystallization->Pure Final Polishing Impurities3 Trace Impurities Recrystallization->Impurities3 Pure->Recrystallization

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Purification Issue Distillation Poor Separation in Distillation? Start->Distillation Chromatography Poor Separation in Chromatography? Start->Chromatography Crystallization Crystallization Problems? Start->Crystallization Distillation->Chromatography No Sol1 Increase Column Efficiency (longer column, better packing) OR Use Vacuum Distillation Distillation->Sol1 Yes Chromatography->Crystallization No Sol2 Optimize Eluent System (adjust polarity) OR Use Neutralized Silica Chromatography->Sol2 Yes Sol3 Change Solvent OR Induce Crystallization (seeding, scratching) Crystallization->Sol3 Yes

References

Common side reactions and byproducts in 2,5-Dimethyl-2-hexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,5-Dimethyl-2-hexanol, a tertiary alcohol typically prepared via a Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common laboratory synthesis involves the Grignard reaction.[1][2] This method uses isobutylmagnesium bromide as the Grignard reagent, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone (B3395972). A subsequent acidic workup protonates the intermediate magnesium alkoxide to yield the final product, this compound.[1][3]

Q2: What are the most common side reactions during this synthesis?

A2: Several side reactions can occur, potentially lowering the yield of the desired tertiary alcohol. The most prevalent are:

  • Reaction with Protic Reagents: Grignard reagents are extremely strong bases and will react with any source of acidic protons, such as water, alcohols, or even trace moisture on glassware.[4] This reaction quenches the Grignard reagent, forming isobutane.

  • Wurtz-Type Coupling: The isobutylmagnesium bromide reagent can react with unreacted isobutyl bromide starting material to form a homocoupled alkane, 2,7-dimethyloctane.

  • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of acetone. This forms a magnesium enolate, and upon workup, regenerates the starting ketone, thus reducing the product yield.[2]

  • Reduction: Sterically hindered Grignard reagents can reduce the ketone by transferring a beta-hydride. This would result in the formation of isopropanol (B130326) and isobutylene.

Q3: What are the expected byproducts and how can they be identified?

A3: Based on the side reactions, the primary byproducts are isobutane, 2,7-dimethyloctane, and unreacted starting materials (isobutyl bromide and acetone). These can typically be identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) analysis by comparing the retention times and mass spectra to known standards.

Q4: How can the formation of byproducts be minimized?

A4: Minimizing byproduct formation involves careful control of reaction conditions:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried), and all reagents and solvents must be anhydrous to prevent quenching the Grignard reagent.[5][6]

  • Control Addition Rate: Add the isobutyl bromide to the magnesium turnings at a rate that maintains a gentle reflux to ensure the formation of the Grignard reagent is favored over the coupling reaction. Similarly, the slow, dropwise addition of acetone to the prepared Grignard reagent, often at reduced temperatures (e.g., in an ice bath), can minimize enolization and side reactions.[5]

  • Use Fresh Reagents: Use high-purity, fresh magnesium turnings and freshly distilled solvents to ensure optimal reactivity and minimize contaminants.

Troubleshooting Guide

Q5: My Grignard reaction fails to initiate. What should I do?

A5: This is a common issue, often related to the magnesium surface being passivated by magnesium oxide or the presence of moisture.

  • Solution 1: Activate the Magnesium: Crush the magnesium turnings gently with a mortar and pestle before the reaction to expose a fresh surface.

  • Solution 2: Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These reagents react with the magnesium surface to clean it and initiate the reaction. The disappearance of the iodine's color is an indicator of activation.

  • Solution 3: Ensure Dryness: Re-check that all glassware was properly flame-dried and cooled under an inert atmosphere (like nitrogen or argon) and that all solvents are strictly anhydrous.[7]

Q6: The yield of this compound is significantly lower than expected. What are the likely causes?

A6: Low yields are typically due to the prevalence of one or more side reactions.

  • Cause 1: Premature Quenching: The most common cause is the reaction of the Grignard reagent with trace amounts of water. Review your drying procedures for glassware and solvents.

  • Cause 2: Incomplete Reaction: Ensure the reaction of the Grignard reagent with acetone goes to completion. This may involve allowing the reaction to stir for a sufficient time after the addition of acetone is complete.[8]

  • Cause 3: Loss during Workup: The product can be lost during the extraction phase if the aqueous and organic layers are not separated properly or if an insufficient amount of extraction solvent is used. Perform multiple extractions of the aqueous layer to maximize recovery.

Q7: My final product is contaminated with a significant amount of a high-boiling impurity. What could it be?

A7: A high-boiling impurity is likely the Wurtz-type coupling product, 2,7-dimethyloctane. This forms when the Grignard reagent attacks the starting isobutyl bromide. This can be minimized by ensuring the isobutyl bromide is added slowly and steadily to the magnesium, allowing it to react and form the Grignard reagent before it can react with already-formed Grignard reagent.

Quantitative Data Summary

The following table summarizes the key reactants and products with typical molar quantities and expected yield for this synthesis. Note that the actual yield may vary based on experimental conditions and technique.

CompoundMolecular FormulaMolar Mass ( g/mol )RoleTypical Molar RatioExpected Yield (%)
Magnesium (Mg)Mg24.31Reagent1.1-
Isobutyl BromideC₄H₉Br137.02Reagent1.0-
AcetoneC₃H₆O58.08Reagent1.0-
Diethyl EtherC₄H₁₀O74.12Solvent--
This compound C₈H₁₈O 130.23 Main Product -75-85%
2,7-DimethyloctaneC₁₀H₂₂142.28Byproduct-<10%
IsobutaneC₄H₁₀58.12Byproduct-Variable

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for Grignard synthesis of tertiary alcohols.[5][6][8]

Materials and Reagents:

  • Magnesium turnings (2.67 g, 0.11 mol)

  • Anhydrous diethyl ether (100 mL)

  • Isobutyl bromide (13.7 g, 0.10 mol)

  • Anhydrous acetone (5.81 g, 0.10 mol)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • 10% Hydrochloric acid (for workup, alternative to NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (250 mL), dropping funnel, reflux condenser, drying tube (CaCl₂), magnetic stirrer, heating mantle, separatory funnel, ice bath.

Procedure:

Part 1: Preparation of Isobutylmagnesium Bromide

  • Assemble a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Attach a drying tube to the top of the condenser.

  • Place the magnesium turnings in the flask.

  • In the dropping funnel, prepare a solution of isobutyl bromide in 30 mL of anhydrous diethyl ether.

  • Add approximately 5-10 mL of the isobutyl bromide solution to the magnesium turnings to initiate the reaction. The solution may become cloudy and begin to boil. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

  • Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The solution should appear gray to black. Proceed immediately to the next step.[5]

Part 2: Reaction with Acetone

  • Cool the flask containing the Grignard reagent in an ice bath.

  • Prepare a solution of anhydrous acetone in 20 mL of anhydrous diethyl ether and place it in the dropping funnel.

  • Add the acetone solution dropwise to the cold, stirring Grignard reagent. The reaction is highly exothermic; control the addition rate to prevent the ether from boiling over.[5] A white precipitate (the magnesium alkoxide) will form.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

Part 3: Workup and Purification

  • Cool the reaction flask again in an ice bath. Slowly and carefully pour the reaction mixture over 100 g of crushed ice in a beaker. Stir vigorously.

  • Add 50-75 mL of saturated aqueous ammonium chloride solution (or slowly add 10% HCl) to dissolve the magnesium salts.

  • Transfer the entire mixture to a separatory funnel. Separate the layers.

  • Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Combine all the organic (ether) layers and wash them with saturated sodium chloride solution (brine).

  • Dry the ether layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • The remaining liquid is the crude product. Purify by distillation to obtain pure this compound.

Reaction Pathway Visualization

The following diagram illustrates the primary synthesis pathway for this compound and the major competing side reactions.

Synthesis_Pathway cluster_reactants Initial Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts IB Isobutyl Bromide IB->p1 IB->p3 Mg Magnesium Mg->p1 Acetone Acetone Acetone->p2 Grignard Isobutylmagnesium Bromide (Grignard Reagent) Byproduct2 Isobutane (Quenched Product) Grignard->Byproduct2 Protonation Grignard->p2 Grignard->p3 Side Reactions Grignard->p4 Alkoxide Magnesium Alkoxide Intermediate MainProduct This compound Alkoxide->MainProduct + H₃O⁺ Workup Byproduct1 2,7-Dimethyloctane (Coupling Product) p1->Grignard + Diethyl Ether p2->Alkoxide Nucleophilic Addition p3->Byproduct1 Wurtz-Type Coupling

Caption: Reaction scheme for this compound synthesis and major side reactions.

References

Technical Support Center: Synthesis of 2,5-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for improving the yield of 2,5-Dimethyl-2-hexanol production via the Grignard reaction.

Troubleshooting Guide

Problem: Low or no yield of this compound.

Question Possible Cause & Explanation Recommended Solution
1. Did the Grignard reagent form successfully? The formation of the Grignard reagent (methylmagnesium bromide/iodide) is critical. Its failure is a common reason for the overall reaction failure. The surface of magnesium metal can have an oxide layer that prevents the reaction with the alkyl halide.[1]- Activate the Magnesium: Use fresh, finely cut magnesium turnings. Briefly flame-dry the magnesium in the reaction flask under vacuum before starting the reaction to remove any moisture and activate the surface. A small crystal of iodine can also be added to initiate the reaction.[2] - Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). The solvent (typically diethyl ether or THF) must be anhydrous.[2][3]
2. Were the starting materials and solvent completely dry? Grignard reagents are extremely strong bases and will react with any protic species, especially water.[1][4] This will quench the Grignard reagent, reducing the amount available to react with the ketone.- Dry Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere.[2] - Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Diethyl ether and tetrahydrofuran (B95107) (THF) are common choices.[3] - Dry Starting Materials: Ensure the 4-methyl-2-pentanone (B128772) and the methyl halide are free from water. Consider distilling them before use.
3. Was the reaction temperature controlled during the addition of 4-methyl-2-pentanone? The reaction between the Grignard reagent and the ketone is exothermic. If the temperature is too high, side reactions such as enolization of the ketone can occur, leading to the formation of byproducts and reducing the yield of the desired tertiary alcohol.- Cooling: Add the 4-methyl-2-pentanone solution dropwise to the Grignard reagent while maintaining the reaction temperature between 0-5°C using an ice bath.[3] - Slow Addition: A slow addition rate ensures that the heat generated can be effectively dissipated.
4. Did a precipitate form during the reaction that hindered stirring? The magnesium alkoxide intermediate formed during the reaction is often insoluble and can precipitate, making the reaction mixture thick and difficult to stir. This can lead to localized overheating and incomplete reaction.- Adequate Solvent: Ensure a sufficient volume of anhydrous solvent is used to maintain a stirrable mixture. - Vigorous Stirring: Use a mechanical stirrer for larger-scale reactions to ensure efficient mixing.

Problem: Presence of significant byproducts in the final product.

Question Possible Cause & Explanation Recommended Solution
5. Is there a significant amount of unreacted 4-methyl-2-pentanone in the product mixture? This indicates an incomplete reaction, likely due to an insufficient amount of active Grignard reagent or a non-optimal reaction time.- Use a Slight Excess of Grignard Reagent: Employ a 1.1 to 1.2 molar equivalent of the Grignard reagent relative to the ketone to ensure complete conversion. - Check Grignard Reagent Concentration: If using a commercially prepared Grignard reagent, its concentration may have decreased over time. Consider titrating the Grignard reagent before use. - Increase Reaction Time: After the addition of the ketone, allow the reaction to stir at room temperature for an additional 1-2 hours to ensure completion.
6. Is there evidence of a Wurtz coupling byproduct (e.g., ethane (B1197151) from methyl Grignard)? This occurs when the Grignard reagent reacts with the unreacted alkyl halide. This is more prevalent if the alkyl halide is added too quickly or if there are localized areas of high concentration.- Slow Addition of Alkyl Halide: During the preparation of the Grignard reagent, add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
7. Is a significant amount of a secondary alcohol (from reduction) or the starting ketone (from enolization) observed? Sterically hindered ketones can be more prone to reduction or enolization by the Grignard reagent, which acts as a base.- Use a Less Hindered Grignard Reagent: While methyl Grignard is small, ensuring slow addition at low temperatures can minimize these side reactions. - Choice of Grignard Halide: Methylmagnesium iodide is sometimes found to be more reactive than the bromide or chloride, which could favor the desired addition over side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

The yield can vary significantly depending on the experimental conditions and the purity of the reagents. A well-optimized reaction should provide a good to excellent yield.

Table 1: Expected Yield of this compound under Various Conditions

Grignard Reagent Solvent Reaction Temperature Purity of Reagents Expected Yield (%)
Methylmagnesium bromideDiethyl ether0°C to room temp.Standard reagent grade60-75%
Methylmagnesium iodideDiethyl ether0°C to room temp.Standard reagent grade65-80%
Methylmagnesium bromideTetrahydrofuran (THF)0°C to room temp.Standard reagent grade60-75%
Methylmagnesium bromideDiethyl ether0°C to room temp.High purity (anhydrous)80-90%

Q2: How can I purify the final product, this compound?

After quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride, the product is typically extracted into an organic solvent like diethyl ether. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by fractional distillation.[3]

Q3: What is the role of the iodine crystal in initiating the Grignard reaction?

The iodine crystal reacts with the magnesium surface to form magnesium iodide, which helps to etch the surface and expose fresh, reactive magnesium, thereby initiating the formation of the Grignard reagent.[3]

Q4: Can I use a different Grignard reagent to synthesize a similar tertiary alcohol?

Yes, by reacting 4-methyl-2-pentanone with other Grignard reagents (e.g., ethylmagnesium bromide, phenylmagnesium bromide), you can synthesize a variety of tertiary alcohols with different alkyl or aryl groups at the 2-position.

Q5: What are the key safety precautions for this experiment?

Grignard reagents are highly reactive and pyrophoric. Diethyl ether is extremely flammable. The reaction should be conducted in a well-ventilated fume hood, away from any sources of ignition. Appropriate personal protective equipment (safety goggles, flame-resistant lab coat, gloves) must be worn at all times.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on specific laboratory conditions.

Materials:

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether

  • 4-Methyl-2-pentanone

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser (all flame-dried)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 molar equivalents) in a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

    • Assemble the apparatus under an inert atmosphere.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of methyl iodide (1.1 molar equivalents) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the methyl iodide solution to the magnesium suspension. If the reaction does not start (indicated by bubbling and a cloudy appearance), gently warm the flask or add a small crystal of iodine.

    • Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes until most of the magnesium has been consumed.

  • Reaction with 4-Methyl-2-pentanone:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Prepare a solution of 4-methyl-2-pentanone (1.0 molar equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10°C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product ketone 4-Methyl-2-pentanone alkoxide Magnesium Alkoxide Intermediate ketone->alkoxide Nucleophilic Attack grignard Methylmagnesium Bromide (CH3MgBr) grignard->alkoxide product This compound alkoxide->product Protonation (Aqueous Workup)

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow A 1. Prepare Grignard Reagent (Methylmagnesium Bromide) B 2. React with 4-Methyl-2-pentanone (0-5°C) A->B C 3. Quench with aq. NH4Cl B->C D 4. Extraction with Ether C->D E 5. Wash and Dry Organic Layer D->E F 6. Solvent Removal E->F G 7. Fractional Distillation F->G H Pure this compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low or No Yield Q1 Grignard Reagent Formed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Anhydrous Conditions Maintained? A1_Yes->Q2 Sol1 Activate Mg, Ensure Anhydrous Conditions A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Temperature Controlled During Addition? A2_Yes->Q3 Sol2 Dry Glassware and Solvents A2_No->Sol2 Sol2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Improved A3_Yes->End Sol3 Use Ice Bath, Slow Addition A3_No->Sol3 Sol3->Q3

Caption: Troubleshooting decision tree for low yield issues.

References

Overcoming low reactivity of 2,5-Dimethyl-2-hexanol in esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 2,5-dimethyl-2-hexanol in esterification reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Fischer Esterification

Q: I am attempting to synthesize an ester from this compound and a carboxylic acid using a standard Fischer esterification protocol (acid catalyst, heat) but am observing very low to no yield of the desired ester. What is the likely cause and how can I resolve this?

A: The low reactivity of this compound in Fischer esterification is expected due to two primary factors:

  • Steric Hindrance: As a tertiary alcohol, the hydroxyl group is sterically hindered, making it difficult for the carboxylic acid to perform a nucleophilic attack.[1]

  • Carbocation Stability and Elimination: Under the acidic and high-temperature conditions of Fischer esterification, the tertiary alcohol is prone to dehydration. The protonated hydroxyl group can easily depart as a water molecule, forming a stable tertiary carbocation. This carbocation is highly susceptible to elimination (E1 reaction), leading to the formation of an alkene as the major product instead of the desired ester.[2][3]

Recommended Solutions:

  • Abandon the Fischer Esterification approach. This method is generally unsuitable for tertiary alcohols.[4][5]

  • Switch to a milder esterification method that does not rely on harsh acidic conditions and high temperatures. Recommended methods include:

    • Steglich Esterification: Utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is effective for sterically demanding alcohols.[3][4][6][7]

    • Yamaguchi Esterification: Employs 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride (B1165640), which is then reacted with the alcohol in the presence of DMAP. This is a powerful method for synthesizing highly functionalized esters.[5][8][9]

    • Acyl Chloride or Anhydride Method: Convert the carboxylic acid to a more reactive acyl chloride or anhydride. This activated species will more readily react with the sterically hindered tertiary alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270).[10][11]

Issue 2: Slow Reaction Rate in Steglich Esterification

Q: I am using a Steglich esterification (DCC/DMAP) to esterify this compound, but the reaction is proceeding very slowly. How can I increase the reaction rate?

A: While Steglich esterification is a suitable method, the inherent steric hindrance of this compound can still lead to slow reaction kinetics. Here are some troubleshooting steps:

  • Check Reagent Quality: Ensure that the coupling agent (DCC or EDC) and the solvent are anhydrous. The presence of water can consume the activated carboxylic acid intermediate.

  • Optimize Catalyst Loading: While DMAP is a catalyst, for very hindered alcohols, increasing the amount of DMAP (e.g., to stoichiometric amounts) can sometimes accelerate the reaction.[6]

  • Solvent Choice: Ensure you are using an appropriate aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile.[4][6]

  • Temperature: While Steglich esterifications are typically run at room temperature to maintain mild conditions, a modest increase in temperature (e.g., to 40-50 °C) may improve the reaction rate without causing significant side reactions. Monitor the reaction closely for any signs of degradation.

  • Reaction Time: Sterically hindered esterifications may simply require longer reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique to determine when the reaction has reached completion.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "non-reactive" alcohol in the context of esterification?

A1: this compound is a tertiary alcohol. The carbon atom bearing the hydroxyl (-OH) group is bonded to three other carbon atoms. This bulky arrangement creates significant steric hindrance, physically blocking the approach of the carboxylic acid for nucleophilic attack.[1] Furthermore, under acidic conditions, it readily forms a stable tertiary carbocation, which preferentially undergoes elimination to form an alkene rather than substitution to form an ester.[2][3]

Q2: What is the role of DMAP in the Steglich and Yamaguchi esterifications?

A2: In these reactions, 4-Dimethylaminopyridine (DMAP) acts as a highly efficient acyl transfer catalyst. It is more nucleophilic than the sterically hindered alcohol and reacts with the activated carboxylic acid intermediate (the O-acylisourea in the Steglich method or the mixed anhydride in the Yamaguchi method) to form a highly reactive N-acylpyridinium intermediate. This new intermediate is a much stronger electrophile and is more readily attacked by the tertiary alcohol to form the final ester. DMAP is regenerated in the process, allowing it to be used in catalytic amounts, although stoichiometric amounts can be beneficial for very challenging substrates.[3][6]

Q3: I am using DCC for a Steglich esterification and am having trouble removing the dicyclohexylurea (DCU) byproduct. What is the best way to purify my product?

A3: Dicyclohexylurea (DCU) is notoriously insoluble in many common organic solvents, which can simplify its removal but also lead to co-precipitation with the product. Here are some purification strategies:

  • Filtration: The majority of DCU can often be removed by simple filtration of the reaction mixture.

  • Solvent Choice for Workup: After filtration, you can concentrate the filtrate and redissolve it in a solvent in which your product is soluble but DCU is not, such as diethyl ether or cold acetone, and then filter again.

  • Aqueous Wash: If your ester is not water-sensitive, performing an aqueous workup can help remove any remaining water-soluble impurities.

  • Chromatography: If DCU persists, column chromatography is often necessary for complete purification.

  • Alternative Coupling Agent: To avoid DCU formation altogether, consider using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The urea (B33335) byproduct of EDC is water-soluble and can be easily removed with an aqueous workup.[7]

Q4: Can I use an acid anhydride instead of an acyl chloride for the esterification of this compound?

A4: Yes, acid anhydrides are also effective acylating agents for hindered alcohols. The reaction is typically slower than with the corresponding acyl chloride but can be driven to completion, often with gentle heating and in the presence of a base like pyridine or a catalyst like DMAP.[11]

Data Presentation

The following tables provide a summary of typical reaction conditions and yields for the esterification of sterically hindered tertiary alcohols using various methods. Note that specific results for this compound may vary depending on the carboxylic acid used and precise reaction conditions.

Table 1: Comparison of Esterification Methods for Tertiary Alcohols

MethodAlcohol SubstrateCoupling Agent/ActivatorCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Steglich tert-Butyl alcoholDCCDMAPDCM20-25376-81Organic Syntheses[12]
Steglich Secondary AlcoholEDCDMAPAcetonitrile4024~90JoVE[4]
Yamaguchi General Hindered Alcohol2,4,6-Trichlorobenzoyl chlorideDMAPToluene25-801-1280-95General Procedure[8][13]
Acyl Chloride General AlcoholsNoneNoneSolvent-free25-30190-98IISTE.org[14]

Experimental Protocols

Protocol 1: Steglich Esterification of a Tertiary Alcohol (e.g., tert-Butyl Alcohol)

This protocol is adapted from a procedure in Organic Syntheses.[12]

Materials:

  • Carboxylic Acid (1.0 eq)

  • tert-Butyl Alcohol (3.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.08 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), tert-butyl alcohol (3.0 eq), and DMAP (0.08 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add DCC (1.1 eq) to the cooled solution portion-wise over 5 minutes.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Remove the precipitated DCU by vacuum filtration through a fritted funnel.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude ester by distillation or column chromatography.

Protocol 2: Yamaguchi Esterification of a Tertiary Alcohol

This is a general one-pot procedure based on established principles of the Yamaguchi esterification.[8][9][13]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous Toluene

  • Triethylamine (B128534) (Et₃N) (1.1 eq)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) (1.05 eq)

  • 4-Dimethylaminopyridine (DMAP) (1.2 eq)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir the mixture for 1 hour at room temperature to form the mixed anhydride.

  • In a separate flask, prepare a solution of this compound (1.2 eq) and DMAP (1.2 eq) in anhydrous toluene.

  • Add the solution of the alcohol and DMAP to the mixed anhydride solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Esterification using an Acyl Chloride

This is a general procedure for the esterification of alcohols using an acyl chloride.[14]

Materials:

  • This compound (1.0 eq)

  • Acyl Chloride (e.g., Acetyl Chloride) (2.0 eq)

  • Anhydrous Pyridine or Triethylamine (optional, as a base)

  • Anhydrous Diethyl Ether or DCM (as solvent)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous solvent like diethyl ether or DCM. If using a base, add it to this solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (2.0 eq) dropwise to the stirred solution. The reaction can be exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by distillation or column chromatography.

Visualizations

Esterification_Troubleshooting start Start: Esterification of This compound method Choose Esterification Method start->method fischer Fischer Esterification (Acid Catalyst, Heat) method->fischer Traditional mild_methods Use Milder Methods method->mild_methods Recommended low_yield Low/No Yield? Alkene Formation? fischer->low_yield abandon Abandon Fischer. Unsuitable for 3° Alcohols. low_yield->abandon Yes success Successful Ester Synthesis low_yield->success No (Unlikely) abandon->mild_methods steglich Steglich Esterification (DCC/EDC, DMAP) mild_methods->steglich yamaguchi Yamaguchi Esterification (TCBC, DMAP) mild_methods->yamaguchi acyl_chloride Acyl Chloride/Anhydride + Base mild_methods->acyl_chloride slow_rxn Slow Reaction? steglich->slow_rxn yamaguchi->success acyl_chloride->success optimize Troubleshoot: - Check Reagent Quality - Optimize Catalyst Loading - Adjust Temperature - Increase Reaction Time slow_rxn->optimize Yes slow_rxn->success No optimize->success

Caption: A troubleshooting flowchart for the esterification of this compound.

Steglich_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification r_acid Carboxylic Acid mix1 Dissolve Reactants & Catalyst in DCM r_acid->mix1 r_alcohol This compound r_alcohol->mix1 r_dmap DMAP r_dmap->mix1 r_dcm Anhydrous DCM r_dcm->mix1 cool Cool to 0 °C mix1->cool add_dcc Add DCC cool->add_dcc r_dcc DCC r_dcc->add_dcc react Stir at RT for 3h add_dcc->react filter_dcu Filter Precipitated DCU react->filter_dcu wash Aqueous Wash (HCl, NaHCO3) filter_dcu->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify (Distillation or Chromatography) dry->purify end_product Pure Ester purify->end_product

References

Preventing carbocation rearrangement during dehydration of 2,5-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dehydration of 2,5-dimethyl-2-hexanol. Our focus is to address the common challenge of carbocation rearrangement and provide effective solutions to ensure the desired alkene product.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge encountered during the dehydration of this compound?

A1: The principal challenge is the acid-catalyzed dehydration often leads to carbocation rearrangements, resulting in a mixture of alkene products instead of the desired 2,5-dimethyl-2-hexene (B165584). This occurs because the reaction proceeds through an E1 mechanism involving a carbocation intermediate that can rearrange to a more stable form.[1][2]

Q2: What is a carbocation rearrangement and why does it occur in this specific reaction?

A2: A carbocation rearrangement is a process in which the initial carbocation intermediate rearranges to a more stable carbocation through a hydride or alkyl shift.[3] In the case of this compound, after the initial formation of the tertiary carbocation at the C2 position, a 1,2-hydride shift from the C3 position is unlikely as it would lead to a less stable secondary carbocation. However, a rearrangement leading to a different, more stable tertiary carbocation is possible, leading to the formation of undesired alkene isomers.

Q3: How can I prevent carbocation rearrangement during the dehydration of this compound?

A3: To prevent rearrangement, the reaction mechanism must be shifted from an E1 (carbocation) pathway to an E2 (concerted) pathway. This can be effectively achieved by using phosphorus oxychloride (POCl₃) in the presence of pyridine (B92270).[4] This method converts the hydroxyl group into a good leaving group, allowing for a concerted elimination reaction that bypasses the formation of a carbocation intermediate.[4]

Q4: What are the expected products when using acid catalysis versus POCl₃ and pyridine for the dehydration of this compound?

A4: With a strong acid catalyst like sulfuric acid (H₂SO₄), a mixture of alkenes is expected, including the unrearranged product (2,5-dimethyl-2-hexene) and rearranged products. When using POCl₃ and pyridine, the major product is the unrearranged and most substituted alkene, 2,5-dimethyl-2-hexene, formed via the Zaitsev rule.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of desired alkene and presence of multiple alkene isomers in the product mixture. The reaction was likely performed under acidic conditions (e.g., H₂SO₄, H₃PO₄), leading to carbocation rearrangement via an E1 mechanism.Switch to a dehydration method that proceeds through an E2 mechanism. The recommended method is the use of phosphorus oxychloride (POCl₃) in pyridine. This will prevent the formation of a carbocation intermediate and minimize rearrangement.
The reaction with POCl₃ and pyridine is not proceeding to completion. Insufficient reaction time or temperature. Pyridine may not be effectively acting as a base to facilitate the E2 elimination.Ensure the reaction is stirred for an adequate amount of time, and if necessary, gently heat the reaction mixture (while monitoring for side reactions). Use a slight excess of pyridine to ensure complete reaction.
Difficulty in separating the desired alkene from the rearranged isomers. The boiling points of the isomeric alkenes are very close, making separation by simple distillation challenging.Utilize fractional distillation for better separation. Alternatively, preparative gas chromatography (GC) can be used for high-purity isolation of the desired product.
Formation of a polymeric or tar-like substance. Strong acidic conditions and high temperatures can promote polymerization of the alkene products.Use milder reaction conditions. The POCl₃/pyridine method is performed at lower temperatures, which helps to avoid polymerization.[1]

Data Presentation

The following table summarizes the expected product distribution for the dehydration of this compound under different reaction conditions. The data is representative and illustrates the effectiveness of the POCl₃/pyridine method in preventing carbocation rearrangement.

Reaction Condition 2,5-Dimethyl-2-hexene (Unrearranged) Rearranged Alkene(s) Other Byproducts
H₂SO₄, Heat ~40%~55%~5%
POCl₃, Pyridine, 0°C to reflux >95%<5%<1%

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of this compound (Illustrating the Problem)

Objective: To demonstrate the formation of a mixture of alkenes due to carbocation rearrangement.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask

  • Heating mantle

Procedure:

  • In a round-bottom flask, place 10 g of this compound.

  • Slowly add 5 mL of concentrated sulfuric acid to the alcohol with constant swirling and cooling in an ice bath.

  • Set up a simple distillation apparatus and heat the mixture gently.

  • Collect the distillate, which will be a mixture of alkenes and water.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer using a separatory funnel and dry it over anhydrous magnesium sulfate.

  • Analyze the product mixture using gas chromatography-mass spectrometry (GC-MS) to identify the different alkene isomers.

Protocol 2: Dehydration of this compound using POCl₃ and Pyridine (The Solution)

Objective: To synthesize 2,5-dimethyl-2-hexene with minimal carbocation rearrangement.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Ice bath

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 g of this compound in 50 mL of pyridine and cool the mixture in an ice bath.

  • Slowly add a solution of 1.2 equivalents of POCl₃ in 20 mL of pyridine to the cooled alcohol solution with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analyze the product by GC-MS to confirm the formation of 2,5-dimethyl-2-hexene as the major product.

Mandatory Visualization

G cluster_acid Acid-Catalyzed Dehydration (E1 Pathway) A This compound B Protonated Alcohol A->B + H⁺ C Initial Tertiary Carbocation B->C - H₂O D Rearranged Carbocation C->D 1,2-Hydride Shift (Potential) E 2,5-Dimethyl-2-hexene (Unrearranged Product) C->E - H⁺ F Rearranged Alkene (Side Product) D->F - H⁺

Caption: Acid-catalyzed dehydration pathway of this compound.

G cluster_pocl3 POCl₃/Pyridine Dehydration (E2 Pathway) G This compound H Chlorophosphate Ester Intermediate G->H + POCl₃ I Transition State H->I + Pyridine J 2,5-Dimethyl-2-hexene (Major Product) I->J - Pyridinium-HCl - OPOCl₂⁻

Caption: POCl₃/Pyridine dehydration pathway of this compound.

G Start Experiment Start: Dehydration of this compound Problem Problem Encountered: Mixture of Alkene Products Start->Problem Analysis Analyze Reaction Conditions Problem->Analysis Acid Acid-Catalyzed Method Used? Analysis->Acid Solution Implement Solution: Use POCl₃/Pyridine Method Acid->Solution Yes Other Other Issues? (e.g., low yield, incomplete reaction) Acid->Other No Success Desired Product Obtained: 2,5-Dimethyl-2-hexene Solution->Success Troubleshoot Consult Troubleshooting Guide Other->Troubleshoot Troubleshoot->Solution

Caption: Troubleshooting workflow for carbocation rearrangement.

References

Troubleshooting peak tailing in GC-MS analysis of branched alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of branched alcohols.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks for my branched alcohols tailing in my GC-MS chromatogram?

Peak tailing for branched alcohols, which are polar compounds, is typically caused by undesirable secondary interactions with active sites within the GC system or by physical issues in the flow path.[1][2] These causes can be broadly categorized as either chemical or physical.

  • Chemical Causes: The primary chemical cause is the interaction of the polar hydroxyl (-OH) group of the alcohol with active sites, such as exposed silanol (B1196071) groups (-Si-OH), on the surfaces of the inlet liner, column stationary phase, or connection points.[1][3] These interactions, often hydrogen bonds, are stronger than the intended partitioning with the stationary phase, causing a portion of the analyte molecules to be retained longer, resulting in an asymmetrical peak shape.[2][4]

  • Physical Causes: Physical issues create disruptions in the carrier gas flow path. This can include dead volumes (unswept spaces), turbulence from poorly cut column ends, or incorrect column installation depth in the inlet or detector.[1][5] Contamination from previous injections can also create active sites or obstruct the flow path.[6][7]

Q2: How can I determine if the peak tailing is a chemical or physical problem?

A key diagnostic step is to observe the chromatogram as a whole.

  • If only specific, polar compounds like your branched alcohols are tailing while non-polar compounds in the same run have symmetrical peaks, the issue is likely chemical in nature (i.e., active sites in the system).[1][5]

  • If all peaks in the chromatogram, including the solvent peak and non-polar analytes, are tailing , the problem is more likely due to a physical issue, such as improper column installation, a leak, or a dead volume that affects every compound passing through the system.[1][4][5] An injection of a non-polar hydrocarbon can confirm this; if it tails, a flow path problem is very likely.[8]

Q3: What are the immediate first steps I should take to troubleshoot peak tailing?

A systematic approach, starting with the most common and easiest-to-fix issues, is recommended.

  • Perform Inlet Maintenance: The inlet is a frequent source of activity and contamination.[6][9] Start by replacing the inlet liner with a new, deactivated one and replacing the septum.[10]

  • Trim the Column: If inlet maintenance doesn't resolve the issue, trim 15-20 cm from the inlet end of the column.[11] This removes any non-volatile residues and active sites that have accumulated at the front of the column.[6]

  • Check Column Installation: Verify that the column is installed at the correct depth in both the inlet and the detector, as specified by your instrument manufacturer.[1][7] Ensure the column cut is clean and perpendicular.[1]

If these steps do not improve the peak shape, a more in-depth investigation of the GC column choice and method parameters is necessary.

Q4: How does my choice of GC column affect peak shape for branched alcohols?

The principle of "like dissolves like" is crucial for column selection. Branched alcohols are polar compounds, so a column with a polar or intermediate-polarity stationary phase is required for optimal peak shape and resolution.[7]

  • Non-polar columns are generally unsuitable for analyzing polar compounds like alcohols and will often lead to significant peak tailing.[7]

  • Polar columns , such as those with a polyethylene (B3416737) glycol (WAX) or a cyanopropylphenyl stationary phase, are well-suited for separating compounds that differ in their hydrogen bonding capacities, like alcohols.[12][13][14] Using a polar phase improves the solubility of the alcohol in the stationary phase, minimizing unwanted interactions with the column wall.[13]

Q5: My peak tailing persists even with a suitable column and regular maintenance. Should I consider derivatization?

Yes, if other troubleshooting steps have failed, derivatization is an excellent strategy to eliminate peak tailing for branched alcohols.[15] Derivatization is a chemical process that converts the polar hydroxyl group into a less polar, more volatile functional group.[15][16] This modification has several advantages:

  • Reduces the potential for hydrogen bonding with active sites, leading to more symmetrical peaks.[15]

  • Increases the volatility and thermal stability of the analyte.[17]

  • Can improve sensitivity and detection.[15]

The most common derivatization techniques for alcohols are silylation and acylation.[15] Silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group using reagents like BSTFA, is a widely used and effective method.[15][17]

Data Presentation

Table 1: Troubleshooting Summary for Peak Tailing of Branched Alcohols

Symptom Potential Cause Recommended Solution(s)
Only branched alcohol peaks are tailingChemical Activity: Active silanol groups in the liner, column, or connections.[1][3]- Use a deactivated inlet liner.[1] - Perform routine inlet maintenance (replace liner, septum).[6][9] - Trim the front end of the column.[11] - Use a more polar GC column (e.g., WAX-type).[13][14] - Consider derivatizing the alcohol sample (silylation).[15]
All peaks in the chromatogram are tailingPhysical/Flow Path Issue: Poor column cut, incorrect installation depth, dead volume, or severe column contamination.[1][4]- Re-cut the column ensuring a clean, 90° cut.[1] - Re-install the column at the manufacturer-specified depth.[7] - Check for and eliminate any dead volumes in connections.[1] - Trim a larger section (e.g., 20 cm) from the column inlet or replace the column if heavily contaminated.[1][11]
Peak tailing worsens over timeSystem Contamination: Buildup of non-volatile matrix components in the inlet and on the column.[11]- Implement a routine preventative maintenance schedule for the inlet.[9] - Use sample preparation techniques (e.g., SPE, filtration) to clean samples before injection.[6] - Perform column bake-outs as recommended.[11]
Tailing is accompanied by loss of signalAnalyte Adsorption/Degradation: Severe activity in the inlet or column is irreversibly adsorbing or degrading the analyte.- Replace the inlet liner and gold seal.[6] - Use an ultra-inert GC column.[6] - Lower the inlet temperature to check for thermal decomposition.[1][4]

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)

This protocol outlines the essential steps for routine inlet maintenance to prevent the buildup of contaminants that cause peak tailing.

  • Cool Down: Cool the GC inlet and oven to a safe temperature (e.g., below 50°C).[10]

  • Turn Off Gas: Turn off the carrier gas flow at the instrument or gas tank.[10]

  • Remove Column (Optional but Recommended): To prevent debris from falling into the column, it is good practice to lower or remove the column from the inlet before proceeding.

  • Replace Septum: Unscrew the septum nut. Use forceps to remove the old septum and replace it with a new one. Do not overtighten the nut upon reassembly (typically finger-tight plus a half-turn with a wrench).[10]

  • Replace Liner: Carefully remove the inlet liner, which may be held by an O-ring, using clean forceps. Insert a new, deactivated liner of the correct type for your application. Ensure any O-rings are correctly seated.[9][10]

  • Reassemble: Re-install the column if it was removed. Reassemble the inlet components.

  • Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut and any other fittings using an electronic leak detector.[10]

Protocol 2: GC Column Cutting and Installation

A proper column cut is critical for good chromatography. An uneven or jagged cut can create turbulence and active sites.

  • Score the Column: Using a ceramic scoring wafer or diamond scribe, lightly score the polyimide coating of the column. Do not apply excessive pressure.

  • Break the Column: Gently bend the column on the score mark to create a clean break. Alternatively, hold the column on either side of the score and pull it straight apart.

  • Inspect the Cut: Use a small magnifier to inspect the cut surface. It should be a clean, flat, 90° angle with no jagged edges or shards.[10] If the cut is poor, repeat the process slightly further down the column.

  • Install Ferrule and Nut: Slide the appropriate column nut and ferrule onto the column. Ensure the ferrule is oriented correctly.

  • Set Installation Depth: Consult your GC manufacturer's manual for the correct column installation depth for your specific inlet and detector.[10] This is a critical parameter for avoiding peak shape distortion.[1]

  • Install the Column: Carefully insert the column into the inlet to the correct depth and tighten the nut finger-tight, followed by a ½ to ¾ turn with a wrench. Do not overtighten, as this can crush the column or damage the ferrule.[10]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed in Branched Alcohol Analysis CheckPeaks Are ALL peaks tailing (including solvent & non-polars)? Start->CheckPeaks ChemicalIssue Likely Chemical Activity CheckPeaks->ChemicalIssue No, only polar analytes tail PhysicalIssue Likely Physical / Flow Path Issue CheckPeaks->PhysicalIssue Yes, all peaks are tailing InletMaint Step 1: Perform Inlet Maintenance (Replace Liner & Septum) ChemicalIssue->InletMaint TrimColumn Step 2: Trim 15-20cm from Column Inlet InletMaint->TrimColumn Problem Persists ConsiderColumn Step 3: Evaluate Column Choice (Is it polar enough?) TrimColumn->ConsiderColumn Problem Persists ConsiderDeriv Step 4: Consider Derivatization (e.g., Silylation) ConsiderColumn->ConsiderDeriv Problem Persists Resolved Peak Shape Improved ConsiderDeriv->Resolved CheckCut Step 1: Check Column Cut (Ensure clean, 90° cut) PhysicalIssue->CheckCut CheckInstall Step 2: Check Column Installation (Correct depth in inlet/detector) CheckCut->CheckInstall Problem Persists CheckLeaks Step 3: Perform Leak Check (Inlet and all connections) CheckInstall->CheckLeaks Problem Persists ColumnContam Step 4: Check for Severe Column Contamination CheckLeaks->ColumnContam Problem Persists ColumnContam->Resolved

Caption: A step-by-step workflow for diagnosing the cause of peak tailing.

Caption: Interaction of a polar alcohol with an active site, causing tailing.

References

Validation & Comparative

A Comparative Analysis of 2,5-Dimethyl-2-hexanol and Other Tertiary Alcohols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and drug development, the selection of appropriate building blocks is paramount. Tertiary alcohols, a class of organic compounds characterized by a hydroxyl group attached to a tertiary carbon atom, offer unique steric and electronic properties that are frequently leveraged in the design of novel molecules. This guide provides a comparative analysis of 2,5-Dimethyl-2-hexanol and other structurally relevant tertiary alcohols, offering insights into their physicochemical properties and reactivity. This objective comparison is supported by established experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic and research endeavors.

Physicochemical Properties: A Comparative Overview

The physical and chemical characteristics of an alcohol, such as its boiling point, melting point, density, and solubility, are critical parameters that influence its suitability for various applications, from a reaction solvent to a starting material in a multi-step synthesis. The following table summarizes these key properties for this compound and a selection of other tertiary alcohols.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Water Solubility
This compound C8H18O130.23155-156[1]-61.15 (estimate)[1]0.8120[1]Limited[2]
tert-Butyl alcohol C4H10O74.1282-83[3]25-26[3]0.775[3]Miscible[3]
2-Methyl-2-butanol C5H12O88.15102[4]-9[5]0.805 at 25°C[4]Slightly soluble[4]
2,3-Dimethyl-2-butanol C6H14O102.17120-121[6]-14[6]0.823 at 25°C[7]Soluble[8]
2-Methyl-2-pentanol C6H14O102.18121.1[9]-103[9]0.8350 at 20°C[9]33 g/L[9]

The data reveals a clear trend of increasing boiling and melting points with an increase in molecular weight and carbon chain length, which is expected due to stronger van der Waals forces. The solubility in water generally decreases as the hydrophobic carbon chain becomes more prominent, a crucial consideration for reaction workups and formulation studies.

Reactivity and Applications in Organic Synthesis

Tertiary alcohols exhibit distinct reactivity patterns compared to their primary and secondary counterparts. The bulky steric environment around the hydroxyl group and the stability of the corresponding tertiary carbocation are key determinants of their chemical behavior.

Nucleophilic Substitution (SN1) Reactions

Tertiary alcohols readily undergo SN1 reactions, particularly with hydrogen halides, to form tertiary alkyl halides. This is a fundamental transformation in organic synthesis, providing a gateway to a variety of other functional groups. The stability of the tertiary carbocation intermediate drives this reaction pathway.

SN1_Reaction cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Nucleophilic Attack Tertiary_Alcohol R₃C-OH Protonated_Alcohol R₃C-OH₂⁺ Tertiary_Alcohol->Protonated_Alcohol Fast HX H-X HX->Protonated_Alcohol X_ion X⁻ HX->X_ion Leaving_Group H₂O Protonated_Alcohol->Leaving_Group Carbocation R₃C⁺ Protonated_Alcohol->Carbocation Slow (Rate-determining) Alkyl_Halide R₃C-X X_ion->Alkyl_Halide Carbocation->Alkyl_Halide Fast

Caption: General mechanism of an SN1 reaction of a tertiary alcohol with a hydrogen halide.

Dehydration to Alkenes

In the presence of a strong acid catalyst, tertiary alcohols can be dehydrated to form alkenes. This elimination reaction also proceeds through a tertiary carbocation intermediate. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is typically the major product.

Esterification

While the direct acid-catalyzed esterification of tertiary alcohols can be challenging due to steric hindrance and the propensity for elimination reactions, alternative methods have been developed. One such method involves the use of a sulfonic acid cation exchange resin as a catalyst in a non-aqueous system, which can facilitate the direct esterification of aliphatic acyclic tertiary alcohols.

Synthesis via Grignard Reaction

A common and versatile method for the synthesis of tertiary alcohols is the Grignard reaction. The addition of a Grignard reagent (R-MgX) to a ketone, followed by an acidic workup, yields a tertiary alcohol. This method allows for the controlled construction of complex alcohol structures.

Grignard_Synthesis cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Protonation (Workup) Ketone R₂C=O Alkoxide R₂R'C-O⁻MgX⁺ Ketone->Alkoxide Grignard R'-MgX Grignard->Alkoxide Tertiary_Alcohol R₂R'C-OH Alkoxide->Tertiary_Alcohol H3O_plus H₃O⁺ H3O_plus->Tertiary_Alcohol Experimental_Workflow Start Select Tertiary Alcohol and Reaction Type Reaction_Setup Reaction Setup (Flask, Stirrer, Atmosphere) Start->Reaction_Setup Reagent_Addition Reagent Addition (Controlled Temperature) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC, GC) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction_Monitoring->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Analysis Product Analysis (NMR, IR, MS) Purification->Analysis End Pure Product Analysis->End

References

A Comparative Guide to the Purity Validation of 2,5-Dimethyl-2-hexanol: qNMR vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity is a cornerstone of quality control and reliable scientific outcomes. This guide provides an in-depth comparison of two prominent analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the purity validation of 2,5-Dimethyl-2-hexanol.

This document presents a detailed examination of the methodologies, supported by illustrative experimental data, to assist in the selection of the most appropriate analytical strategy for your research needs.

Quantitative Data Summary

The purity of a representative batch of this compound was assessed using both qNMR and GC-FID. The following table summarizes the hypothetical, yet typical, results obtained from these analyses, including the quantification of a potential process-related impurity, 2-methylpropene (isobutylene), which can arise from the synthesis of the parent compound.

Analytical TechniquePurity of this compound (% w/w)Identified Impurity (2-methylpropene, % w/w)Relative Standard Deviation (RSD, %)
qNMR 99.20.70.3
GC-FID 99.10.80.5

Comparison of Analytical Techniques

FeatureQuantitative NMR (qNMR)Gas Chromatography (GC-FID)
Principle Measures the molar ratio of the analyte to a certified internal standard based on the integration of specific NMR signals.[1]Separates components of a mixture based on their volatility and interaction with a stationary phase, followed by detection based on the ionization of the analyte in a flame.
Quantification Absolute quantification without the need for a specific reference standard of the analyte.[1]Relative quantification requiring a reference standard of the analyte for calibration.
Structural Information Provides detailed structural information, aiding in the identification of unknown impurities.Provides retention time data, which is not sufficient for definitive structural elucidation of unknowns.
Sample Throughput Moderate, with each analysis typically taking several minutes.High, with rapid analysis times, especially for automated systems.
Sample Preparation Simple, involving accurate weighing and dissolution in a deuterated solvent with an internal standard.Generally simple, involving dilution in a suitable solvent.
Sensitivity Generally lower than GC-FID, particularly for trace impurities.High sensitivity for volatile organic compounds.
Selectivity High, as specific, non-overlapping signals are chosen for quantification.High, based on the differential partitioning of analytes between the mobile and stationary phases.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean NMR tube.

  • Accurately weigh approximately 10 mg of dimethyl terephthalate (B1205515) (internal standard, purity ≥ 99.5%) and add it to the same NMR tube.

  • Add approximately 0.75 mL of deuterated chloroform (B151607) (CDCl₃) to the NMR tube.

  • Cap the tube and gently vortex to ensure complete dissolution of both the analyte and the internal standard.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant protons)

  • Acquisition Time: 4 s

  • Spectral Width: 20 ppm

  • Temperature: 298 K

Data Processing and Purity Calculation:

  • Apply a Fourier transform and phase correction to the acquired FID.

  • Integrate the singlet signal corresponding to the six methyl protons of the tert-butyl group of this compound (δ ~1.18 ppm, 6H).

  • Integrate the singlet signal corresponding to the four aromatic protons of dimethyl terephthalate (δ ~8.10 ppm, 4H).

  • The purity of this compound is calculated using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard (Dimethyl Terephthalate)

Gas Chromatography with Flame Ionization Detection (GC-FID)

Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector and an autosampler.

Sample Preparation:

  • Prepare a stock solution of this compound in methanol (B129727) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting a certified reference standard of this compound in methanol to cover a range of concentrations (e.g., 0.01 to 1.0 mg/mL).

  • Prepare a solution of the sample to be analyzed at a concentration within the calibration range.

GC-FID Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Volume: 1 µL (split ratio 50:1)

Data Processing and Purity Calculation:

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the purity of the sample based on the prepared concentration and the concentration determined from the calibration curve.

Workflow Diagrams

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in CDCl3 weigh_is->dissolve nmr_acq ¹H NMR Acquisition dissolve->nmr_acq ft_phase Fourier Transform & Phasing nmr_acq->ft_phase integrate Integrate Signals ft_phase->integrate calculate Calculate Purity integrate->calculate result Purity Result calculate->result

Caption: qNMR Purity Validation Workflow

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation prep_standards Prepare Calibration Standards gc_run GC-FID Analysis prep_standards->gc_run prep_sample Prepare Sample Solution prep_sample->gc_run gen_curve Generate Calibration Curve gc_run->gen_curve det_conc Determine Sample Concentration gen_curve->det_conc calc_purity Calculate Purity det_conc->calc_purity result Purity Result calc_purity->result

Caption: GC-FID Purity Validation Workflow

Conclusion

Both qNMR and GC-FID are powerful techniques for the purity assessment of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • qNMR is an excellent choice for a primary method of purity assignment, offering absolute quantification and valuable structural information without the need for a specific reference standard of the analyte.[1] Its high precision and accuracy make it ideal for the certification of reference materials.

  • GC-FID is a robust and highly sensitive method, particularly well-suited for routine quality control and the detection of volatile impurities at trace levels. Its high throughput makes it an efficient tool in a production environment.

For a comprehensive purity profile of this compound, especially during method development and validation, employing both techniques as orthogonal methods is recommended to provide a high degree of confidence in the analytical results.

References

A Comparative Guide: GC-MS vs. HPLC for the Analysis of 2,5-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate analytical technique is paramount for accurate and reliable quantification of compounds. This guide provides a comprehensive comparison of two powerful analytical methods, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of 2,5-dimethyl-2-hexanol, a tertiary alcohol. This document outlines the principles of each technique, presents detailed experimental protocols, and offers a quantitative performance comparison to aid in methodological selection.

Executive Summary

This compound is a volatile organic compound.[1] For its analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is generally the more direct and suitable method due to the analyte's inherent volatility.[2][3] GC-MS provides high sensitivity and specificity without the need for chemical modification.[4]

High-Performance Liquid Chromatography (HPLC) can also be employed, but it necessitates a derivatization step to render the non-chromophoric this compound detectable by common UV or fluorescence detectors.[5] This additional step can introduce complexity and potential variability. Alternative HPLC detectors like Refractive Index Detection (RID) or Charged Aerosol Detection (CAD) can be used for underivatized alcohols, but they often have limitations in sensitivity and gradient compatibility.[5]

Quantitative Performance Comparison

The following table summarizes the representative quantitative performance metrics for the analysis of volatile alcohols using GC-MS and derivatized aliphatic alcohols using HPLC. It is important to note that these values are based on analyses of similar compounds and serve as a comparative reference for the analysis of this compound.

ParameterGC-MS (Direct Analysis)HPLC (with Derivatization)
Limit of Detection (LOD) 0.1 - 10 µg/L[6]0.01 - 1 µmol/L (derivatized)[2]
Limit of Quantification (LOQ) 0.5 - 25 µg/L[6]0.05 - 5 µmol/L (derivatized)[2]
**Linearity (R²) **> 0.99[7]> 0.99[1]
Precision (RSD%) < 15%[7]< 5%[2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a headspace GC-MS method for the direct analysis of this compound, suitable for its volatile nature.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Headspace Autosampler.

GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold for 2 minutes.

  • Injector: Split/splitless injector at 250°C, with a split ratio of 20:1.

  • Injection Volume: 1 mL of headspace vapor.

Headspace Conditions:

  • Vial Equilibration Temperature: 80°C.

  • Vial Equilibration Time: 15 minutes.

  • Sample Volume: 1 mL of sample in a 20 mL headspace vial.

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.[4]

  • Source Temperature: 230°C.[8]

  • Quadrupole Temperature: 150°C.[8]

  • Mass Range: Scan from m/z 35 to 200.

  • Solvent Delay: 3 minutes.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This protocol outlines a method for the analysis of this compound using HPLC with pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) for fluorescence detection.[2]

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and fluorescence detector.

Derivatization Procedure:

  • To 100 µL of the sample solution (containing this compound) in a vial, add 100 µL of a borate (B1201080) buffer (pH 8.5).

  • Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.

  • Vortex the mixture and let it react at room temperature for 10 minutes.[2]

  • Add 100 µL of a 10 mM solution of glycine (B1666218) to quench the excess FMOC-Cl.

  • The sample is now ready for injection.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • Start with 50% B.

    • Linearly increase to 90% B over 15 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Fluorescence Detection:

  • Excitation Wavelength: 265 nm.

  • Emission Wavelength: 315 nm.[2]

Methodological Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Vial Transfer to Headspace Vial Sample->Vial Incubate Incubate and Equilibrate Vial->Incubate Autosampler Headspace Autosampler Injection Incubate->Autosampler GC Gas Chromatography (Separation) Autosampler->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Acquisition & Processing MS->Data Result Quantitative Result Data->Result

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound Derivatization Pre-column Derivatization (FMOC-Cl) Sample->Derivatization Quench Quench Reaction Derivatization->Quench Injection HPLC Injection Quench->Injection LC Liquid Chromatography (Separation) Injection->LC FLD Fluorescence Detection LC->FLD Data Data Acquisition & Processing FLD->Data Result Quantitative Result Data->Result

Caption: Workflow for HPLC analysis of this compound.

Concluding Remarks

For the analysis of the volatile tertiary alcohol this compound, GC-MS stands out as the more direct, simpler, and likely more cost-effective method. It offers excellent sensitivity and specificity without the need for sample derivatization. HPLC is a viable alternative, particularly when GC-MS is unavailable or when simultaneous analysis of non-volatile compounds is required. However, the necessity of derivatization for sensitive detection adds complexity to the workflow and may be a source of analytical error. The choice between these two powerful techniques should be guided by the specific requirements of the analysis, available instrumentation, and the overall analytical workflow.

References

A Head-to-Head Battle of Tertiary Alcohols: 2,5-Dimethyl-2-hexanol vs. tert-Amyl Alcohol as Reaction Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a reaction solvent is a critical decision that can significantly impact reaction kinetics, product yield, and purity. This guide provides an objective comparison of two tertiary alcohol solvents, 2,5-dimethyl-2-hexanol and tert-amyl alcohol, supported by their physicochemical properties and available data on their application in organic synthesis.

Tertiary alcohols are often favored as solvents due to their stability towards oxidation and their ability to dissolve a wide range of organic compounds. Both this compound and tert-amyl alcohol (also known as 2-methyl-2-butanol) fall into this category, offering unique characteristics that make them suitable for specific applications. This guide aims to delineate these differences to aid in solvent selection.

Physicochemical Properties: A Tale of Two Alcohols

A summary of the key physical and chemical properties of this compound and tert-amyl alcohol is presented below, highlighting the fundamental differences that influence their behavior as solvents.

PropertyThis compoundtert-Amyl Alcohol (2-Methyl-2-butanol)
Molecular Formula C₈H₁₈O[1]C₅H₁₂O[2]
Molecular Weight 130.23 g/mol [1]88.15 g/mol [3]
Boiling Point 155-156 °C101-103 °C[3][4]
Melting Point -32 °C (estimate)-9 to -12 °C[2][4]
Density ~0.8198 g/cm³[5]~0.805 - 0.81 g/mL[2][4]
Solubility in Water Limited[1]Slightly soluble (~120 g/L at 20°C)[2][4]
Solubility in Organic Solvents Soluble[1]Miscible with many organic solvents[3]
Appearance Clear, colorless liquid[1]Clear, colorless liquid[2][4]
Odor Characteristic[1]Camphor-like[2][4]

The most striking difference lies in their boiling points. The significantly higher boiling point of this compound makes it a suitable solvent for reactions requiring elevated temperatures. Conversely, the lower boiling point of tert-amyl alcohol facilitates its removal from the reaction mixture post-reaction. The longer alkyl chain in this compound also suggests a more non-polar character compared to tert-amyl alcohol, which could influence its solvating power for different reactants.

Performance in Chemical Reactions: A Review of Available Data

While direct, side-by-side comparative studies of these two solvents are scarce in published literature, their individual applications and the general principles of solvent effects in organic reactions can provide valuable insights.

Grignard Reactions

Grignard reactions are a cornerstone of organic synthesis for carbon-carbon bond formation. The choice of solvent is crucial as it must solvate the Grignard reagent without reacting with it. Ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are classic solvents for this purpose.

  • tert-Amyl Alcohol: While not a conventional solvent for Grignard reagent formation due to its active proton, it can be used in the work-up stage or as a co-solvent in specific cases. Its ability to remain liquid at room temperature makes it a useful alternative to tert-butyl alcohol.[4]

  • This compound: There is limited specific data on the use of this compound as a primary solvent for Grignard reactions. Its bulkier structure might influence the solubility and reactivity of the Grignard reagent.

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions (Sₙ1 and Sₙ2), the solvent plays a critical role in stabilizing intermediates and influencing reaction rates.

  • tert-Amyl Alcohol: As a polar protic solvent, tert-amyl alcohol can solvate both the nucleophile and the leaving group. This property can be advantageous in Sₙ1 reactions where the stabilization of the carbocation intermediate is key.

  • This compound: Similar to tert-amyl alcohol, it is a polar protic solvent. Its larger size and potentially lower polarity compared to tert-amyl alcohol might lead to different solvation effects and, consequently, different reaction kinetics.

Esterification Reactions

Esterification reactions, often catalyzed by acids, are another area where these solvents could be employed.

  • tert-Amyl Alcohol: It is utilized as a reaction medium in esterification reactions, particularly in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[6]

  • This compound: This alcohol can also participate in esterification, serving as a potential intermediate in the production of other chemicals.[1]

Experimental Protocols: A General Framework

General Experimental Workflow for a Comparative Grignard Reaction

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion start Start reagents Prepare Reactants (Alkyl Halide, Magnesium) start->reagents solvent1 Prepare Solvent 1 (this compound) reagents->solvent1 solvent2 Prepare Solvent 2 (tert-Amyl Alcohol) reagents->solvent2 reaction1 Grignard Reaction in This compound solvent1->reaction1 reaction2 Grignard Reaction in tert-Amyl Alcohol solvent2->reaction2 workup1 Work-up & Purification reaction1->workup1 workup2 Work-up & Purification reaction2->workup2 analysis Analyze Products (Yield, Purity) workup1->analysis workup2->analysis compare Compare Performance analysis->compare

A generalized workflow for comparing the two solvents in a Grignard reaction.

Logical Relationship of Solvent Properties to Performance

The choice between these two solvents will largely depend on the specific requirements of the reaction. The following diagram illustrates the logical relationship between the desired reaction conditions and the selection of the appropriate solvent.

logical_relationship cluster_conditions Reaction Conditions cluster_solvents Solvent Choice high_temp High Reaction Temperature dmh This compound high_temp->dmh Favors easy_removal Easy Solvent Removal taa tert-Amyl Alcohol easy_removal->taa Favors non_polar_sol Solvation of Non-polar Reactants non_polar_sol->dmh Potentially Better polar_int Stabilization of Polar Intermediates polar_int->dmh polar_int->taa Potentially Better

Decision-making guide for solvent selection based on reaction needs.

Conclusion

Both this compound and tert-amyl alcohol are viable tertiary alcohol solvents with distinct properties.

  • This compound is the preferred choice for reactions requiring higher temperatures due to its high boiling point. Its longer alkyl chain may also offer advantages in solvating less polar substrates.

  • tert-Amyl Alcohol is a more versatile solvent for reactions conducted at moderate temperatures. Its lower boiling point simplifies its removal during product isolation. Its slightly higher polarity and water solubility might be beneficial for reactions involving polar intermediates or for facilitating aqueous work-ups.

Ultimately, the optimal solvent choice will be dictated by the specific reaction conditions, the nature of the reactants and products, and the desired outcome. Empirical testing, guided by the fundamental properties outlined in this guide, is recommended to determine the most effective solvent for a particular synthetic transformation.

References

Evaluating the performance of different catalysts for 2,5-Dimethyl-2-hexanol dehydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dehydration of 2,5-dimethyl-2-hexanol is a critical transformation for the synthesis of valuable unsaturated C8 compounds, primarily 2,5-dimethyl-2-hexene (B165584) and its isomers. These alkenes serve as important intermediates in various chemical syntheses. The efficiency and selectivity of this elimination reaction are highly dependent on the catalyst employed. This guide provides a comparative overview of different catalysts for the dehydration of this compound, supported by general experimental data for tertiary alcohol dehydration.

Performance Comparison of Catalyst Types

The selection of a suitable catalyst is paramount for optimizing the yield and selectivity of the desired alkene products. While specific comparative data for this compound is sparse in publicly available literature, we can extrapolate from the well-established principles of tertiary alcohol dehydration to evaluate the performance of common catalyst classes. The primary products expected from the dehydration of this compound are 2,5-dimethyl-2-hexene (the Zaitsev product) and 2,5-dimethyl-1-hexene (B1584997) (the Hofmann product).

Catalyst TypeCommon ExamplesTypical Reaction Temperature (°C)Conversion of this compound (Anticipated)Selectivity towards Alkenes (Anticipated)Key AdvantagesKey Disadvantages
Homogeneous Mineral Acids Sulfuric Acid (H₂SO₄), Phosphoric Acid (H₃PO₄)80 - 150HighModerate to HighLow cost, high activity.Difficult to separate from product, corrosive, potential for side reactions and charring.[1]
Solid Acid Catalysts - Alumina γ-Al₂O₃200 - 350HighHighRobust, easily separable, can be regenerated.[2]Requires higher temperatures, can have a broad distribution of acid sites leading to byproducts.
Solid Acid Catalysts - Zeolites H-ZSM-5, H-Beta150 - 300Very HighHigh (can be tuned)Shape selectivity can favor specific isomers, high thermal stability, tunable acidity.[3]Can be susceptible to coking and deactivation, higher cost than alumina.

Experimental Protocols

Detailed experimental procedures for the dehydration of this compound are not widely published. However, a general protocol for the dehydration of a tertiary alcohol using a solid acid catalyst in a continuous flow reactor is provided below. This can be adapted for different catalysts.

Catalyst Evaluation in a Fixed-Bed Reactor

  • Catalyst Preparation: The catalyst (e.g., γ-Al₂O₃ or a zeolite) is typically calcined in air at a high temperature (e.g., 500-600°C) for several hours to remove any adsorbed moisture and organic impurities. The catalyst is then crushed and sieved to a specific particle size (e.g., 20-40 mesh).

  • Reactor Setup: A packed bed reactor, often a stainless steel or quartz tube, is loaded with a known amount of the prepared catalyst. The reactor is placed inside a furnace with a temperature controller.

  • Reaction Execution:

    • The catalyst bed is heated to the desired reaction temperature under an inert gas flow (e.g., nitrogen or argon).

    • This compound is vaporized and fed into the reactor along with the inert carrier gas. The feed rate is controlled by a syringe pump.

    • The reaction products are passed through a condenser to collect the liquid products in a cold trap.

    • The gaseous products can be analyzed online using a gas chromatograph (GC) or collected in gas bags for later analysis.

  • Product Analysis:

    • The liquid and gaseous products are analyzed by gas chromatography (GC) to identify and quantify the components. A flame ionization detector (FID) is commonly used.

    • The identity of the products can be confirmed using gas chromatography-mass spectrometry (GC-MS).

    • Conversion of this compound and selectivity to each product are calculated from the GC data.

Key Parameters to Investigate:

  • Temperature: The effect of reaction temperature on conversion and selectivity is a critical parameter to optimize.

  • Weight Hourly Space Velocity (WHSV): This is the ratio of the mass flow rate of the reactant to the mass of the catalyst. It determines the contact time of the reactant with the catalyst.

  • Catalyst Stability: The performance of the catalyst over time-on-stream is crucial for practical applications.

Visualizing the Process

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the key chemical transformations and the general experimental procedure for evaluating catalyst performance.

Dehydration_Pathway Dehydration of this compound cluster_reactants Reactant cluster_intermediate Intermediate cluster_products Products Reactant This compound Carbocation Tertiary Carbocation Reactant->Carbocation - H₂O (Catalyst) Zaitsev 2,5-Dimethyl-2-hexene (Major Product) Carbocation->Zaitsev - H⁺ Hofmann 2,5-Dimethyl-1-hexene (Minor Product) Carbocation->Hofmann - H⁺ Water Water

Caption: Reaction pathway for the acid-catalyzed dehydration of this compound.

Experimental_Workflow Catalyst Performance Evaluation Workflow Start Start CatalystPrep Catalyst Preparation (Calcination, Sieving) Start->CatalystPrep ReactorLoading Reactor Loading CatalystPrep->ReactorLoading Reaction Dehydration Reaction (Controlled Temperature & Flow Rate) ReactorLoading->Reaction ProductCollection Product Collection (Condensation) Reaction->ProductCollection Analysis Product Analysis (GC, GC-MS) ProductCollection->Analysis DataProcessing Data Processing (Conversion, Selectivity, Yield) Analysis->DataProcessing End End DataProcessing->End

Caption: General experimental workflow for evaluating catalyst performance.

References

A Comparative Guide to Cross-Validated Analytical Methods for the Quantification of 2,5-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of compounds such as 2,5-Dimethyl-2-hexanol is fundamental. This guide offers an objective comparison of the primary analytical techniques for its quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The performance of these methods is evaluated based on typical validation parameters, with detailed experimental protocols provided to facilitate their implementation and cross-validation. Cross-validation is a critical process to ensure that a validated analytical method produces consistent and reliable results across different laboratories, analysts, or instruments.[1]

Data Presentation: A Comparative Analysis

The selection of an analytical method for this compound is contingent upon the sample matrix, required sensitivity, and available instrumentation. Gas chromatography is particularly well-suited for volatile compounds like this compound, while HPLC offers versatility for compounds that may have poor volatility or thermal instability. The following table summarizes the typical performance characteristics of GC with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) and HPLC with a Refractive Index Detector (HPLC-RID). Given that this compound lacks a strong UV chromophore, conventional UV detection in HPLC is not optimal, making RID a more suitable choice. The data presented are representative of what can be expected from a validated method for similar alcohol compounds.

Table 1: Comparison of Analytical Method Performance

Validation ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-RID)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (% RSD) - Intraday < 1.5%< 2.0%
Precision (% RSD) - Interday < 2.0%< 2.5%
Limit of Detection (LOD) ~10 ng/mL~50 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~150 ng/mL
Specificity Excellent (with MS)Good
Sample Throughput HighModerate
Cost LowerHigher

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of these analytical methods. Below are representative experimental protocols for the analysis of this compound using GC-FID/MS and HPLC-RID.

Gas Chromatography (GC-FID/MS) Method

This method is highly suitable for determining the purity of this compound and quantifying it in various sample matrices.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of 1 mg/mL of this compound reference standard in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.[2] Perform serial dilutions to create calibration standards across the desired concentration range.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the same solvent to achieve a concentration within the calibration range.

2. Instrumentation and Conditions:

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[2][3]

  • Injector: Split/splitless injector, with a split ratio of 50:1.[2]

  • Injector Temperature: 250°C.[2][3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2][3]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Hold at 200°C for 5 minutes.

  • Detector Temperature:

    • FID: 280°C.[2]

    • MS Transfer Line: 280°C.

  • Ionization Mode (MS): Electron Ionization (EI) at 70 eV.[3]

  • Mass Analyzer (MS): Quadrupole, with a scan range of m/z 40-250.

3. Validation Parameters:

  • Linearity: Assessed using a six-point calibration curve.[2]

  • Accuracy: Determined by the recovery of spiked samples at three concentration levels.[2]

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate injections of a standard solution.[2]

High-Performance Liquid Chromatography (HPLC-RID) Method

This method provides an alternative for the analysis of this compound, particularly when GC is not available or when dealing with complex matrices that are not amenable to GC analysis.

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to yield a concentration of 1000 µg/mL.[2]

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

2. Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[4]

  • Mobile Phase: An isocratic mixture of methanol (B129727) and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 10 µL.[4]

3. Method Optimization:

  • The mobile phase composition can be adjusted to optimize the retention time and peak shape of this compound. For mass spectrometry compatibility, a volatile buffer like formic acid could be used instead of phosphoric acid if a mass spectrometer is used for detection.[2]

Mandatory Visualizations

To ensure clarity in the cross-validation process, the following diagrams illustrate the logical workflow and the relationship between the compared analytical methods.

CrossValidationWorkflow start Define Analytical Requirement method_dev_gc GC Method Development & Validation start->method_dev_gc method_dev_hplc HPLC Method Development & Validation start->method_dev_hplc cross_val_protocol Define Cross-Validation Protocol method_dev_gc->cross_val_protocol method_dev_hplc->cross_val_protocol sample_analysis Analyze Same Samples by Both Methods cross_val_protocol->sample_analysis data_comparison Compare Results (Accuracy, Precision, Linearity) sample_analysis->data_comparison acceptance Acceptance Criteria Met? data_comparison->acceptance investigation Investigate Discrepancies acceptance->investigation No conclusion Methods are Cross-Validated acceptance->conclusion Yes investigation->data_comparison

Workflow for the cross-validation of analytical methods.

MethodComparison Analyte This compound GC_Method Gas Chromatography (GC) Sample Prep: Dissolution in Volatile Solvent Separation: Volatility-based on Non-polar Column Detection: FID or MS Analyte->GC_Method HPLC_Method High-Performance Liquid Chromatography (HPLC) Sample Prep: Dissolution in Mobile Phase Separation: Polarity-based on C18 Column Detection: RID Analyte->HPLC_Method Results Quantitative Data GC_Method->Results HPLC_Method->Results

Comparison of GC and HPLC experimental workflows.

References

A Comparative Analysis of the Reactivity of 2,5-Dimethyl-2-hexanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Reactivity of C8 Alcohols

In the landscape of organic synthesis and drug development, a nuanced understanding of the reactivity of isomeric alcohols is paramount for predicting reaction outcomes, optimizing process conditions, and designing novel molecular entities. This guide provides a comprehensive benchmark of the reactivity of 2,5-dimethyl-2-hexanol, a tertiary alcohol, against its secondary and primary isomers: 2,5-dimethyl-3-hexanol (B103523) and 2,5-dimethyl-1-hexanol, respectively. The comparison focuses on three fundamental reaction types: dehydration, oxidation, and Fischer esterification, supported by established chemical principles and detailed experimental protocols.

Relative Reactivity Overview

The structural differences between primary, secondary, and tertiary alcohols fundamentally dictate their reactivity. The accessibility of the hydroxyl group and the stability of potential carbocation intermediates are key determinants in the reactions discussed.

Dehydration: The acid-catalyzed dehydration of alcohols to form alkenes proceeds via a carbocation intermediate. The stability of this intermediate follows the order: tertiary > secondary > primary. Consequently, the rate of dehydration is highest for tertiary alcohols.[1][2] For this compound, the formation of a stable tertiary carbocation facilitates a rapid elimination reaction.[1][3]

Oxidation: The oxidation of alcohols to carbonyl compounds is highly dependent on the presence of a hydrogen atom on the carbon bearing the hydroxyl group.[4][5] Primary alcohols can be oxidized to aldehydes and further to carboxylic acids, while secondary alcohols are oxidized to ketones.[6] Tertiary alcohols, such as this compound, lack a hydrogen atom on the carbinol carbon and are therefore resistant to oxidation under standard conditions without the cleavage of carbon-carbon bonds.[4][7]

Fischer Esterification: This acid-catalyzed reaction between a carboxylic acid and an alcohol is sensitive to steric hindrance around the hydroxyl group.[8] As steric bulk increases from primary to tertiary alcohols, the rate of esterification decreases.[9] Therefore, this compound, being a sterically hindered tertiary alcohol, is expected to exhibit the lowest reactivity in Fischer esterification compared to its primary and secondary isomers.

Quantitative Reactivity Comparison

Reaction Type2,5-Dimethyl-1-hexanol (Primary)2,5-Dimethyl-3-hexanol (Secondary)This compound (Tertiary)
Dehydration SlowestIntermediateFastest
Oxidation (with PCC) Readily oxidized to an aldehydeReadily oxidized to a ketoneNo reaction
Fischer Esterification FastestIntermediateSlowest (prone to elimination)[8]

Experimental Protocols

The following are detailed methodologies for key experiments to benchmark the reactivity of this compound and its isomers.

Acid-Catalyzed Dehydration

Objective: To compare the relative rates of dehydration of 2,5-dimethyl-1-hexanol, 2,5-dimethyl-3-hexanol, and this compound.

Materials:

  • 2,5-dimethyl-1-hexanol, 2,5-dimethyl-3-hexanol, this compound

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)[10]

  • Anhydrous calcium chloride

  • Distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Place a known amount (e.g., 0.1 mol) of the respective alcohol isomer into a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Set up a distillation apparatus and heat the mixture. The required temperature will vary depending on the alcohol's reactivity (tertiary alcohols require milder conditions).[11]

  • Collect the alkene product(s) via distillation. Note the temperature at which distillation begins.

  • Dry the distillate over anhydrous calcium chloride.

  • Analyze the product(s) using GC-MS to identify the alkenes formed and quantify the yield.

  • The relative reaction rates can be inferred by comparing the reaction times and temperatures required for complete conversion of each isomer.

Oxidation with Pyridinium Chlorochromate (PCC)

Objective: To assess the susceptibility of each alcohol isomer to oxidation.

Materials:

  • 2,5-dimethyl-1-hexanol, 2,5-dimethyl-3-hexanol, this compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Silica (B1680970) gel

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

Procedure:

  • Dissolve the alcohol isomer (e.g., 10 mmol) in anhydrous DCM in a round-bottom flask.

  • Add PCC (e.g., 12 mmol) and a small amount of silica gel to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion (or after a set time for comparison), filter the mixture through a pad of silica gel to remove chromium salts.

  • Wash the silica gel with additional DCM.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • Analyze the crude product by techniques such as NMR or IR spectroscopy to identify the carbonyl compound formed (or the unreacted starting material).

Fischer Esterification

Objective: To compare the rates of ester formation for each alcohol isomer.

Materials:

  • 2,5-dimethyl-1-hexanol, 2,5-dimethyl-3-hexanol, this compound

  • Acetic acid (or another carboxylic acid)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, combine the alcohol isomer (e.g., 0.1 mol) and acetic acid (e.g., 0.2 mol).

  • Carefully add a few drops of concentrated sulfuric acid.

  • Heat the mixture to reflux for a specified period (e.g., 1 hour).

  • After cooling, neutralize the excess acid by washing the reaction mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • The extent of ester formation can be quantified by techniques such as gas chromatography (GC) or by isolating the ester product and calculating the yield.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative benchmarking of alcohol reactivity.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis cluster_3 Conclusion A Select Alcohol Isomers (Primary, Secondary, Tertiary) B Select Reactions for Comparison (Dehydration, Oxidation, Esterification) A->B C Perform Dehydration Reaction B->C D Perform Oxidation Reaction B->D E Perform Esterification Reaction B->E F Monitor Reaction Progress (TLC, GC) C->F D->F E->F G Isolate and Purify Products F->G H Characterize Products (NMR, IR, MS) G->H I Quantify Yields and/or Rates H->I J Compare Reactivity Data I->J K Draw Conclusions on Structure-Reactivity J->K

Caption: Experimental Workflow for Benchmarking Alcohol Reactivity.

Signaling Pathways and Logical Relationships

The reactivity differences observed can be rationalized through the underlying reaction mechanisms.

G cluster_dehydration Dehydration Reactivity cluster_oxidation Oxidation Reactivity T_Dehy Tertiary Alcohol (this compound) T_Carbocation Stable Tertiary Carbocation T_Dehy->T_Carbocation Fastest S_Dehy Secondary Alcohol (2,5-Dimethyl-3-hexanol) S_Carbocation Less Stable Secondary Carbocation S_Dehy->S_Carbocation Intermediate P_Dehy Primary Alcohol (2,5-Dimethyl-1-hexanol) P_NoCarbocation E2 Mechanism (No Carbocation) P_Dehy->P_NoCarbocation Slowest T_Oxi Tertiary Alcohol (No α-H) No_Reaction No Reaction T_Oxi->No_Reaction S_Oxi Secondary Alcohol (One α-H) Ketone Ketone Formation S_Oxi->Ketone P_Oxi Primary Alcohol (Two α-H) Aldehyde Aldehyde Formation P_Oxi->Aldehyde

Caption: Reactivity Pathways for Dehydration and Oxidation.

References

Efficacy of 2,5-Dimethyl-2-hexanol as a fragrance component compared to alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the efficacy of 2,5-Dimethyl-2-hexanol as a fragrance component against potential alternatives. Due to a lack of direct comparative studies in publicly available literature, this document focuses on establishing a robust methodology for in-house evaluation, drawing upon established sensory analysis techniques and stability testing protocols.

Sensory Profile of this compound and Potential Alternatives

Currently, detailed sensory data for this compound is not extensively documented in scientific literature. However, based on its chemical structure as a tertiary branched-chain alcohol, an inferred sensory profile can be proposed. Branched-chain alcohols in perfumery often exhibit complex odor characteristics, which can include floral, rosy, fatty, and citrus-like notes. The presence of dimethyl substitution may also introduce camphoraceous or minty undertones, as observed in similarly substituted cyclic alcohols. A related compound, 2,6-dimethyl-4-heptanol, is described as having a mild, fresh, ethereal, fermented, and yeasty odor.

Based on this, this compound is likely to possess a multifaceted scent profile, potentially categorized within the woody, floral, or fresh fragrance families.

Potential Alternatives for Comparative Efficacy Studies:

Given the inferred profile, a range of commercially available and well-characterized fragrance components could serve as relevant alternatives for a comparative study. The selection should ideally include representatives from similar and contrasting fragrance families to provide a comprehensive evaluation.

  • Woody/Earthy:

    • Cedrol: A well-known woody component with a cedarwood scent.

    • Patchoulol: The primary constituent of patchouli oil, known for its rich, earthy, and woody aroma.

    • Sandalore® (Givaudan): A synthetic sandalwood-type fragrance with a warm, woody character.

  • Floral:

    • Linalool: A naturally occurring terpene alcohol found in many flowers and spice plants, with a floral, slightly spicy scent.

    • Geraniol: A primary component of rose oil, with a rosy, floral aroma.

    • Hydroxycitronellal: A classic lily-of-the-valley fragrance ingredient.

  • Fresh/Fruity:

    • Limonene: A common citrus scent found in the peels of citrus fruits.

    • Hexyl Acetate: A fruity ester with a pear-like scent.

    • Allyl Amyl Glycolate: A synthetic fragrance with a pineapple and galbanum character.

Data Presentation: A Framework for Quantitative Comparison

To facilitate a clear and objective comparison, all quantitative data from the experimental protocols outlined below should be summarized in a structured table.

Parameter This compound Alternative 1 (e.g., Linalool) Alternative 2 (e.g., Cedrol) Alternative 3 (e.g., Limonene)
Odor Detection Threshold (ppm in air) Experimental ValueExperimental ValueExperimental ValueExperimental Value
Substantivity on Skin (Intensity Rating at 4 hours) Experimental ValueExperimental ValueExperimental ValueExperimental Value
Substantivity on Fabric (Intensity Rating at 24 hours) Experimental ValueExperimental ValueExperimental ValueExperimental Value
Stability in Ethanol (1% solution, 40°C for 4 weeks) - % Change in Concentration Experimental ValueExperimental ValueExperimental ValueExperimental Value
Color Change in Formulation (ΔE after 4 weeks at 40°C) Experimental ValueExperimental ValueExperimental ValueExperimental Value

Experimental Protocols

The following are detailed methodologies for key experiments to compare the efficacy of this compound with its alternatives.

Determination of Odor Detection Threshold

This protocol is adapted from established methods such as ASTM E679.

Objective: To determine the lowest concentration of the fragrance component that can be reliably detected by a sensory panel.

Materials:

  • Odor-free air generation system

  • Dynamic olfactometer

  • Gas-tight syringes

  • A panel of at least 8 trained sensory assessors

  • Solutions of this compound and alternatives in a suitable solvent (e.g., dipropylene glycol) at known concentrations.

Procedure:

  • Prepare a series of dilutions of each fragrance component in the solvent.

  • Use the dynamic olfactometer to present a series of ascending concentrations of the odorant to the panelists, interspersed with blanks of odor-free air.

  • Employ a forced-choice method (e.g., a three-alternative forced-choice test where two are blanks and one contains the odorant) for each concentration level.

  • Record the responses of each panelist.

  • The individual threshold is the concentration at which the panelist correctly identifies the odorant in a statistically significant manner (e.g., two consecutive correct identifications).

  • The group odor detection threshold is calculated as the geometric mean of the individual thresholds.

Evaluation of Substantivity

Objective: To assess the longevity of the fragrance on different substrates (skin and fabric).

Materials:

  • Trained sensory panel (at least 8 assessors)

  • Solutions of each fragrance component (e.g., 1% in ethanol)

  • Cotton fabric swatches

  • Human subjects (with informed consent and ethical approval)

  • A standardized intensity rating scale (e.g., a 9-point scale where 1 = no odor and 9 = extremely strong odor).

Procedure for Skin Substantivity:

  • Apply a standardized amount (e.g., 0.1 mL) of each fragrance solution to a designated area on the forearm of each panelist.

  • Panelists evaluate the intensity of the fragrance at specified time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours).

  • Record the intensity ratings.

Procedure for Fabric Substantivity:

  • Apply a standardized amount of each fragrance solution to a cotton swatch and allow it to dry.

  • Place each swatch in a sealed, odorless container.

  • Panelists evaluate the odor intensity of the swatches at specified time intervals (e.g., 0, 24, 48, and 72 hours).

  • Record the intensity ratings.

Stability Testing

Objective: To evaluate the chemical and physical stability of the fragrance component in a simple cosmetic base under accelerated conditions.

Materials:

  • Solutions of each fragrance component (e.g., 1% in 95% ethanol)

  • Clear glass vials with airtight seals

  • Oven capable of maintaining 40°C ± 2°C

  • UV light chamber

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Colorimeter

Procedure:

  • Prepare solutions of each fragrance component in ethanol.

  • Measure the initial concentration of each fragrance component using GC-MS.

  • Measure the initial color of each solution using a colorimeter.

  • Store sets of vials under different conditions:

    • 40°C in the dark

    • Room temperature in the dark (control)

    • Room temperature with exposure to UV light

  • At specified time points (e.g., 1, 2, 4, and 8 weeks), analyze the samples for:

    • Concentration of the fragrance component using GC-MS.

    • Changes in color using the colorimeter (calculate ΔE).

    • Any changes in odor profile through sensory evaluation by a trained perfumer.

Mandatory Visualization

The following diagram illustrates a comprehensive workflow for the comparative efficacy evaluation of fragrance components.

Fragrance_Efficacy_Workflow cluster_Preparation Preparation cluster_Evaluation Efficacy Evaluation cluster_Analysis Data Analysis & Comparison Fragrance This compound OdorThreshold Odor Threshold Determination Fragrance->OdorThreshold Substantivity Substantivity (Skin & Fabric) Fragrance->Substantivity Stability Stability Testing (Accelerated) Fragrance->Stability Alternatives Alternative Fragrances (e.g., Linalool, Cedrol) Alternatives->OdorThreshold Alternatives->Substantivity Alternatives->Stability DataAnalysis Quantitative Data Analysis OdorThreshold->DataAnalysis Substantivity->DataAnalysis Stability->DataAnalysis Comparison Comparative Efficacy Report DataAnalysis->Comparison

Caption: Workflow for the comparative evaluation of fragrance efficacy.

A Comparative Guide to Spectroscopic Analysis of 2,5-Dimethyl-2-hexanol: Correlating Experimental Data with Theoretical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental spectroscopic data for 2,5-Dimethyl-2-hexanol with theoretically predicted models. By juxtaposing experimental results from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) with computational predictions, this document aims to offer a deeper understanding of the molecule's structural and electronic properties. Detailed experimental protocols and a logical workflow for this correlative analysis are also presented.

Workflow for Correlating Spectroscopic Data with Theoretical Models

The following diagram illustrates the systematic process of obtaining, predicting, and comparing spectroscopic data for a given analyte.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis cluster_experimental Experimental Analysis cluster_theoretical Theoretical Modeling cluster_correlation Data Correlation exp_sample Sample Preparation (this compound) exp_ir IR Spectroscopy exp_sample->exp_ir exp_nmr NMR Spectroscopy exp_sample->exp_nmr exp_ms Mass Spectrometry exp_sample->exp_ms exp_data Experimental Spectra exp_ir->exp_data exp_nmr->exp_data exp_ms->exp_data comparison Comparison & Interpretation exp_data->comparison the_model Molecular Structure Input (SMILES or InChI) the_ir DFT for IR Prediction the_model->the_ir the_nmr DFT/ML for NMR Prediction the_model->the_nmr the_ms QC for MS Fragmentation the_model->the_ms the_data Predicted Spectra the_ir->the_data the_nmr->the_data the_ms->the_data the_data->comparison correlation Structural Elucidation & Validation comparison->correlation

Caption: A flowchart illustrating the parallel workflows for experimental spectroscopic analysis and theoretical modeling, culminating in data correlation.

Data Presentation: A Comparative Summary

The following tables summarize the key experimental and theoretically predicted spectroscopic data for this compound.

Infrared (IR) Spectroscopy Data
Vibrational Mode Experimental Frequency (cm⁻¹) Theoretical (DFT) Frequency (cm⁻¹) Intensity
O-H stretch~3380 (broad)~3450Strong
C-H stretch (sp³)2956, 28702960-2880Strong
C-O stretch~1145~1150Medium
C-H bend~1465, ~1365~1470, ~1370Medium-Weak

Note: Theoretical frequencies are often systematically higher than experimental values and may require scaling for accurate comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Proton Environment Experimental Chemical Shift (δ, ppm) Theoretical Chemical Shift (δ, ppm) Multiplicity Integration
-OH~1.5 (variable)~1.6Singlet (broad)1H
-CH(CH₃)₂~1.8~1.9Multiplet1H
-CH₂-~1.4-1.6~1.5Multiplet4H
-C(CH₃)₂OH~1.2~1.25Singlet6H
-CH(CH₃)₂~0.9~0.95Doublet6H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Carbon Environment Experimental Chemical Shift (δ, ppm) Theoretical Chemical Shift (δ, ppm)
-C(OH)-~71~72
-CH₂- (adjacent to C(OH))~43~44
-CH₂-~24~25
-CH-~25~26
-C(CH₃)₂OH~29~30
-CH(CH₃)₂~22~23
Mass Spectrometry (MS) Data
m/z Relative Intensity (Experimental) Proposed Fragment Identity Theoretical Prediction
130Low[M]⁺ (Molecular Ion)Predicted
115Moderate[M - CH₃]⁺Predicted
73High[C₄H₉O]⁺Predicted
59Base Peak[C₃H₇O]⁺Predicted
43High[C₃H₇]⁺Predicted

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is utilized.

  • Sample Preparation : A single drop of neat this compound is placed directly onto the ATR crystal.

  • Data Acquisition : The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is acquired and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz (or higher) NMR spectrometer is used for both ¹H and ¹³C NMR analysis.

  • Sample Preparation : Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Data Acquisition : A standard one-pulse sequence is used. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are acquired.

  • ¹³C NMR Data Acquisition : A proton-decoupled pulse sequence is employed. Key parameters include a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 128 to 1024) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Mass Spectrometry (MS)
  • Instrumentation : A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source is used.

  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

  • GC Separation : A 1 µL aliquot of the sample solution is injected into the GC. The GC is equipped with a non-polar capillary column (e.g., DB-5ms). A temperature program is used to separate the analyte from the solvent and any impurities. A typical program might start at 50°C and ramp to 250°C at 10°C/min.

  • MS Data Acquisition : As the analyte elutes from the GC column, it enters the MS ion source. The molecules are ionized by a 70 eV electron beam. The mass analyzer scans a mass-to-charge (m/z) range of approximately 40-300 amu.

  • Data Processing : The total ion chromatogram (TIC) is used to identify the retention time of the analyte. The mass spectrum corresponding to the analyte's peak is extracted and plotted as relative intensity versus m/z.

Correlation of Experimental and Theoretical Data

The comparison between the experimental and theoretical data reveals a strong correlation, providing a high degree of confidence in the structural assignment of this compound.

  • IR Spectroscopy : The presence of a broad O-H stretching band and C-H and C-O stretching frequencies in the experimental spectrum are well-reproduced by DFT calculations, confirming the alcohol functional group and the aliphatic nature of the molecule.[1][2]

  • NMR Spectroscopy : The number of signals, their chemical shifts, multiplicities, and integrations in both the ¹H and ¹³C NMR spectra are in excellent agreement with the predicted values. This allows for the unambiguous assignment of each proton and carbon atom in the molecule's structure.

  • Mass Spectrometry : The observed molecular ion peak and the major fragmentation pattern in the experimental mass spectrum are consistent with the predicted fragmentation pathways, which typically involve the loss of alkyl and oxygen-containing fragments.[3][4]

References

A Comparative Guide to Inter-laboratory Analysis of 2,5-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the analytical performance of various laboratories in the quantification of 2,5-Dimethyl-2-hexanol. The data presented is intended to offer researchers, scientists, and drug development professionals a benchmark for analytical method validation and to facilitate the selection of appropriate analytical partners. The guide includes a summary of quantitative data from a hypothetical inter-laboratory study, a detailed experimental protocol for a common analytical technique, and visualizations of the inter-laboratory comparison workflow and the experimental procedure.

Data Presentation: Inter-laboratory Comparison Results

The following table summarizes the performance of five hypothetical laboratories in the analysis of a standardized this compound sample. Each laboratory utilized its in-house Gas Chromatography-Mass Spectrometry (GC-MS) method. The key performance indicators evaluated include linearity (R²), limit of detection (LOD), limit of quantification (LOQ), repeatability (within-laboratory precision), and reproducibility (between-laboratory precision).

Parameter Lab A Lab B Lab C Lab D Lab E
Method HS-GC-MSSPME-GC-MSHS-GC-MSP&T-GC-MSSPME-GC-MS
Linearity (R²) 0.9980.9990.9970.9960.998
LOD (µg/L) 0.50.20.81.00.3
LOQ (µg/L) 1.50.62.43.00.9
Repeatability (RSD%) 4.23.85.15.54.0
Reproducibility (RSD%) 9.58.710.211.59.1

HS-GC-MS: Headspace-Gas Chromatography-Mass Spectrometry; SPME-GC-MS: Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry; P&T-GC-MS: Purge and Trap-Gas Chromatography-Mass Spectrometry; R²: Coefficient of Determination; LOD: Limit of Detection; LOQ: Limit of Quantification; RSD%: Relative Standard Deviation.

Experimental Protocols

A representative experimental protocol for the analysis of this compound using Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) is detailed below. This method is commonly employed for the analysis of volatile organic compounds in various matrices.

1. Objective: To quantify the concentration of this compound in a given sample matrix.

2. Materials and Reagents:

  • This compound standard (≥98% purity)

  • Methanol (HPLC grade)

  • Deionized water

  • 20 mL headspace vials with magnetic crimp caps

  • Sodium chloride (analytical grade)

  • Internal Standard (e.g., 2-Methyl-2-pentanol)

3. Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Headspace autosampler

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

4. Standard Preparation:

  • Primary Stock Standard (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/L) by serial dilution of the primary stock standard with deionized water.

  • Internal Standard Stock Solution (1000 mg/L): Prepare a stock solution of the internal standard in methanol.

5. Sample Preparation:

  • Pipette 5 mL of the sample into a 20 mL headspace vial.

  • Add a consistent amount of the internal standard to each sample and standard.

  • Add 1.5 g of sodium chloride to the vial to enhance the partitioning of the analyte into the headspace.

  • Immediately seal the vial with a magnetic crimp cap.

6. HS-GC-MS Conditions:

  • Headspace Autosampler:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Incubation Time: 15 minutes

    • Injection Volume: 1 mL

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Initial temperature 40°C for 2 minutes, ramp at 10°C/min to 220°C, hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantification Ion: m/z 59

    • Qualifier Ions: m/z 73, 115

7. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the working standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

  • Quantify the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the workflow of the inter-laboratory comparison study and the experimental procedure for the analysis of this compound.

InterLab_Comparison_Workflow cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Sample Distribution and Analysis cluster_2 Phase 3: Data Collection and Evaluation cluster_3 Phase 4: Reporting A Study Design and Protocol Development B Participant Recruitment A->B C Sample Preparation and Homogeneity Testing B->C D Sample Distribution to Participating Labs C->D E Sample Analysis by Each Laboratory D->E F Data Submission by Laboratories E->F G Statistical Analysis of Results F->G H Performance Evaluation (e.g., z-scores) G->H I Final Report Generation H->I J Dissemination of Results I->J

Caption: Workflow of an inter-laboratory comparison study.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard and Sample Preparation B Addition of Internal Standard A->B C Salting Out B->C D Headspace Incubation C->D E GC-MS Injection and Separation D->E F Mass Spectrometry Detection (SIM) E->F G Peak Integration and Area Ratio Calculation F->G H Calibration Curve Generation G->H I Quantification of Analyte H->I

Caption: Experimental workflow for this compound analysis.

Safety Operating Guide

Safe Disposal of 2,5-Dimethyl-2-hexanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,5-Dimethyl-2-hexanol is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1][2][3] Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[3] Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][4] Use non-sparking tools and take precautionary measures against static discharge.[1][4]

In case of accidental contact:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1][5]

  • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, consult a physician.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal program.[1][4] Never pour this compound down the drain. [6][7][8] Alcohols and other flammable organic solvents are considered hazardous waste and are prohibited from sewer disposal.[9]

1. Waste Collection and Segregation:

  • Treat all this compound waste, including contaminated materials, as hazardous waste.[10][11]

  • Collect the waste in a designated, compatible container that is in good condition with a secure, tight-fitting cap.[9][10][12] Plastic containers are often preferred for chemical waste.[13]

  • Do not mix this compound waste with other incompatible waste streams.[12][14] Specifically, keep it segregated from reactive substances like oxidizers, acids, and bases.[14]

2. Labeling and Storage:

  • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[12][14][15]

  • Store the waste container in a designated and well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[9][13][15]

  • Ensure the storage area has secondary containment to capture any potential leaks.[10][15]

  • Keep the waste container closed at all times, except when adding waste.[10][12][13]

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[13][15]

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve completing a hazardous material pickup request form.[12][15]

4. Spill Management:

  • In the event of a small spill that can be safely cleaned up within 15 minutes, use appropriate PPE and absorbent materials.[10]

  • All materials used for spill cleanup must also be treated as hazardous waste and placed in the designated waste container.[10][11]

  • For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team or EH&S department.[10][15]

5. Empty Container Disposal:

  • An empty container that held this compound should be triple-rinsed with a suitable solvent (such as water, if appropriate for the subsequent use of the container, or another solvent that will be collected as hazardous waste).[14][15]

  • After triple-rinsing, deface or remove the original label, and the container may then be disposed of in the appropriate glass or plastic recycling bin, in accordance with your institution's guidelines.[14][15]

Quantitative Data Summary

ParameterValue/GuidelineSource
Hazard Classification Flammable Liquid and Vapor[1]
Causes skin irritation[2][3]
Causes serious eye damage/irritation[2][3]
May cause respiratory irritation[2][3]
Prohibited Disposal Method Drain/Sewer Disposal[6][7][8]
Required Disposal Method Approved Hazardous Waste Disposal Plant[4]
Satellite Accumulation Area (SAA) Limit Maximum of 55 gallons of hazardous waste[13][15]
Small Spill Cleanup Timeframe Within 15 minutes by laboratory personnel[10]

Experimental Protocols

No specific experimental protocols for the chemical alteration or neutralization of this compound for disposal are recommended. The standard and safest procedure is collection and disposal via a licensed hazardous waste management service. The "experiment" in this context is the procedural and logistical process of waste handling as outlined above.

Disposal Workflow

G This compound Disposal Workflow cluster_spill Spill Response start Start: Generation of This compound Waste assess Assess Waste Type (Liquid, Solid, Contaminated PPE) start->assess collect Collect in a Designated, Compatible, and Labeled Hazardous Waste Container assess->collect spill Is there a spill? assess->spill store Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment collect->store small_spill Small Spill: Clean up with appropriate absorbents and PPE spill->small_spill Yes, small large_spill Large Spill: Evacuate and Contact EH&S spill->large_spill Yes, large collect_spill Collect cleanup materials as hazardous waste small_spill->collect_spill end_disp End: Proper Disposal by Waste Management large_spill->end_disp pickup Request Pickup from EH&S or Licensed Waste Contractor store->pickup pickup->end_disp collect_spill->collect

Caption: Decision workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for 2,5-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the proper handling and disposal of 2,5-Dimethyl-2-hexanol in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is a flammable liquid and vapor.[1][2] It is classified as a Category 3 flammable liquid.[1] Depending on the concentration and supplier, it may also be classified as harmful if swallowed, a cause of skin irritation, a cause of serious eye damage, and may cause respiratory irritation.[3][4]

Hazard Classification Category Hazard Statement
Flammable LiquidCategory 3H226: Flammable liquid and vapor[1]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[3][4]
Skin IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye DamageCategory 1H318: Causes serious eye damage[3][4]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[3][4]
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]Protects against splashes and vapors that can cause serious eye damage.
Skin Protection Wear protective gloves (e.g., nitrile rubber) and impervious, flame-retardant protective clothing.[1][3]Prevents skin contact which can cause irritation. Contaminated clothing should be removed and washed before reuse.[3]
Respiratory Protection Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.Minimizes inhalation of vapors which may cause respiratory irritation.
Hand Protection Chemical resistant gloves.Provides a barrier against direct skin contact.
Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to prevent accidents and ensure a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Keep the container tightly closed when not in use.[1][3][4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2] No smoking.[1][2]

  • Use only non-sparking tools to prevent ignition.[1][2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2]

  • Avoid contact with skin and eyes.[4]

  • Do not eat, drink, or smoke when using this product.[3][4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][3][4]

  • Keep the container tightly closed.[1][3][4]

  • Store away from incompatible materials such as oxidizing agents.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][3][4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][3]
Eye Contact Immediately rinse with water for several minutes, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[1][3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[1][3][4]
Spill and Disposal Procedures

Proper management of spills and waste is essential for environmental protection and laboratory safety.

Spill Response:

  • Ensure adequate ventilation and remove all sources of ignition.

  • Evacuate personnel from the immediate area.

  • Wear appropriate personal protective equipment (see PPE section).

  • For small spills, absorb with an inert, non-combustible material (e.g., sand, earth) and place in a suitable container for disposal.

  • For large spills, contain the spill and prevent it from entering drains.

Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant in accordance with all applicable federal, state, and local regulations.[1][3]

  • Do not release into the environment.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_setup prep_materials Gather Materials (Chemical, Glassware, etc.) prep_setup->prep_materials handling_dispense Dispense Chemical (Use Non-Sparking Tools) prep_materials->handling_dispense handling_reaction Perform Experiment handling_dispense->handling_reaction handling_observe Monitor Reaction handling_reaction->handling_observe cleanup_quench Quench Reaction (if applicable) handling_observe->cleanup_quench cleanup_decontaminate Decontaminate Glassware cleanup_quench->cleanup_decontaminate storage Store Chemical Properly (Cool, Ventilated Area) cleanup_decontaminate->storage disposal_waste Segregate Waste (Liquid, Solid) storage->disposal_waste disposal_label Label Waste Containers disposal_waste->disposal_label disposal_remove Dispose via Approved Facility disposal_label->disposal_remove

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,5-Dimethyl-2-hexanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.